Product packaging for 4-Iodobenzophenone(Cat. No.:CAS No. 6136-66-9)

4-Iodobenzophenone

Cat. No.: B1332398
CAS No.: 6136-66-9
M. Wt: 308.11 g/mol
InChI Key: OCAJMURFVZWFPX-UHFFFAOYSA-N
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Description

4-Iodobenzophenone is a useful research compound. Its molecular formula is C13H9IO and its molecular weight is 308.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H9IO B1332398 4-Iodobenzophenone CAS No. 6136-66-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-iodophenyl)-phenylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9IO/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCAJMURFVZWFPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9IO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10341057
Record name 4-Iodobenzophenone
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Molecular Weight

308.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6136-66-9
Record name 4-Iodobenzophenone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6136-66-9
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Technical Guide to the Synthesis of 4-Iodobenzophenone via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the synthesis of 4-iodobenzophenone, a valuable intermediate in medicinal chemistry, through the Friedel-Crafts acylation reaction. The document details the reaction mechanism, comprehensive experimental protocols, and a summary of key reaction parameters, potential side products, and troubleshooting strategies.

General Principles and Mechanism

The Friedel-Crafts acylation is a classic and robust method for forming carbon-carbon bonds by attaching an acyl group to an aromatic ring.[1] The reaction proceeds through an electrophilic aromatic substitution mechanism.[1] In the synthesis of this compound, iodobenzene is acylated with benzoyl chloride using a strong Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).[2]

The mechanism involves three primary steps:

  • Generation of the Electrophile : The Lewis acid catalyst activates the benzoyl chloride, leading to the formation of a highly electrophilic, resonance-stabilized acylium ion.[1]

  • Electrophilic Attack : The π-electron system of the iodobenzene ring attacks the acylium ion. This attack preferentially occurs at the para-position due to the ortho, para-directing nature of the iodine substituent, forming a non-aromatic carbocation intermediate (an arenium ion).

  • Rearomatization : A weak base, typically the AlCl₄⁻ complex, abstracts a proton from the carbon bearing the new acyl group, restoring the ring's aromaticity and regenerating the catalyst. This step yields the final this compound product.[1]

A key advantage of Friedel-Crafts acylation is that the resulting ketone product is less reactive than the starting aromatic material, which effectively prevents polysubstitution reactions.[1]

G Friedel-Crafts Acylation Mechanism for this compound cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Rearomatization cluster_3 Byproducts R1 Benzoyl Chloride + AlCl₃ E1 Acylium Ion Electrophile (Resonance Stabilized) R1->E1 Activation I1 Arenium Ion Intermediate (Sigma Complex) E1->I1 label_edge1 π-system attacks electrophile R2 Iodobenzene R2->I1 P1 This compound I1->P1 Proton Abstraction label_edge1->I1 B1 AlCl₄⁻ (Base) B1->I1 + H⁺ BP1 HCl + AlCl₃ (regenerated) B1->BP1

Caption: The reaction mechanism of Friedel-Crafts acylation.

Detailed Experimental Protocol

This protocol outlines a general procedure for the synthesis of this compound via the Friedel-Crafts acylation of iodobenzene with benzoyl chloride, using aluminum chloride as the catalyst.[2]

Materials:

  • Iodobenzene

  • Benzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM) or other suitable inert solvent (e.g., 1,2-dichloroethane)

  • Dilute hydrochloric acid (HCl) solution (e.g., 1 M)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup : In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser connected to a gas trap (to vent evolved HCl gas), add anhydrous aluminum chloride (1.2 eq) and anhydrous dichloromethane.[2][3] The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture contamination, which can deactivate the catalyst and hydrolyze the benzoyl chloride.[2]

  • Addition of Reactants : Cool the stirred suspension to 0 °C using an ice bath. Add benzoyl chloride (1.0 eq) to the mixture. Subsequently, add iodobenzene (1.1 eq) dropwise via the dropping funnel, maintaining the temperature below 5 °C.[3]

  • Reaction Progress : After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.[3] The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC).

  • Quenching : Upon completion, cool the reaction mixture back to 0 °C and carefully pour it onto crushed ice, followed by the addition of dilute HCl to decompose the aluminum chloride complex.[2][3]

  • Workup : Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer multiple times with dichloromethane.[3] Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (to remove unreacted benzoyl chloride and benzoic acid), water, and finally brine.[2][3]

  • Drying and Concentration : Dry the organic layer over an anhydrous drying agent like MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.[2]

  • Purification : The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography using a hexane/ethyl acetate gradient to remove impurities.[2][3]

G start Start reagents Prepare Reagents (Anhydrous Conditions) start->reagents end End (Pure Product) setup Reaction Setup (Inert Atmosphere, 0°C) reagents->setup acylation Acylation Reaction (Add Reactants, Stir 12-16h) setup->acylation quench Quench Reaction (Ice and dilute HCl) acylation->quench workup Aqueous Workup (Extraction & Washes) quench->workup dry Dry & Concentrate (MgSO₄, Rotary Evaporation) workup->dry purify Purification (Recrystallization or Chromatography) dry->purify analyze Product Analysis (NMR, MS, MP) purify->analyze analyze->end

Caption: A typical experimental workflow for the synthesis of this compound.

Data Presentation: Reaction Conditions and Byproducts

The yield and purity of this compound are highly dependent on reaction conditions. While specific quantitative data for this exact transformation is dispersed, the following tables summarize key variables and common byproducts based on established principles of Friedel-Crafts reactions.[4]

Table 1: Summary of Key Reaction Parameters

ParameterCondition/ReagentEffect on ReactionReference(s)
Catalyst Anhydrous AlCl₃Standard, effective Lewis acid. Stoichiometric amounts often needed.[2]
Fe³⁺ on K-10 ClayA heterogeneous, potentially more eco-friendly alternative.[5]
Solvent Dichloromethane (DCM)Common inert solvent for Friedel-Crafts reactions.[2]
1,2-DichloroethaneAlternative solvent, may influence reaction rate and yield.[4][6]
Carbon Disulfide (CS₂)A traditional solvent, but less common now due to toxicity.
Temperature 0 °C to Room Temp.Lower temperatures can improve selectivity and reduce byproducts. Reaction is typically started cold and allowed to warm.[3]
Reactant Ratio Slight excess of iodobenzeneEnsures complete consumption of the benzoyl chloride.[3]

Table 2: Common Impurities and Side Products

Impurity/ByproductFormation MechanismMitigation StrategyReference(s)
Benzophenone De-iodination of the starting material or product under acidic conditions.Optimize reaction time and temperature; use milder conditions if possible.[2][4]
Di-iodobenzophenones Acylation of di-iodobenzene, which can form as a byproduct.Use appropriate stoichiometry and controlled conditions to minimize side reactions.[2][4]
Benzoic Acid Hydrolysis of unreacted benzoyl chloride during workup.Wash the organic layer with a mild base like saturated NaHCO₃ solution.[2]
Isomeric Iodobenzophenones Acylation at the ortho position.The para product is sterically and electronically favored, but small amounts of ortho isomer can form. Purification is key.

Troubleshooting and Optimization

  • Low Yield : This can be caused by moisture contamination, which deactivates the AlCl₃ catalyst and hydrolyzes the benzoyl chloride.[2] Ensure all glassware is flame-dried and reagents/solvents are anhydrous. Performing the reaction under an inert atmosphere is critical.[2]

  • Difficult Purification : The primary impurities are often benzophenone and di-iodobenzene.[2] Recrystallization is effective if the solubility differences are significant.[2] For difficult separations, silica gel column chromatography is the preferred method.[2]

  • Incomplete Reaction : The benzophenone product contains an electron-withdrawing group that deactivates the ring, making it less susceptible to further acylation but also potentially leading to incomplete conversion if conditions are not optimal.[2] Ensure a sufficient amount of catalyst is used to drive the reaction to completion.[2]

References

Spectroscopic Profile of 4-Iodobenzophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic characterization of 4-Iodobenzophenone, a key intermediate in various synthetic applications. This document details the experimental protocols and presents the spectral data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), offering crucial insights for its identification and quality control.

Infrared (IR) Spectroscopic Analysis

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is characterized by specific absorption bands that correspond to the vibrational frequencies of its constituent bonds.

Data Presentation: IR Spectroscopy
Wavenumber (cm⁻¹)Assignment
~1650-1670C=O (Ketone) stretching
~1580-1600C=C Aromatic ring stretching
~1440-1460C=C Aromatic ring stretching
~1270-1290C-C(=O)-C stretching
~820-840C-H out-of-plane bending (para-disubstituted ring)
~690-710 & ~730-770C-H out-of-plane bending (monosubstituted ring)
~480-520C-I stretching

Note: The exact peak positions can vary slightly depending on the sample preparation method and the instrument.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

A solid sample of this compound is analyzed using a Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: A small amount of the crystalline this compound is placed directly onto the ATR crystal.

  • Data Acquisition: The spectrum is recorded over a range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum.

  • Data Processing: The resulting spectrum is processed to identify the characteristic absorption peaks.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of this compound, confirming its structural integrity.

Data Presentation: ¹H and ¹³C NMR Spectroscopy

¹H NMR (Proton NMR) Data (400 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.80d2HAromatic (H-2', H-6')
~7.75d2HAromatic (H-2, H-6)
~7.60t1HAromatic (H-4')
~7.50t2HAromatic (H-3', H-5')
~7.40d2HAromatic (H-3, H-5)

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. d = doublet, t = triplet.

¹³C NMR (Carbon-13) NMR Data (100 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~196.0C=O (Ketone)
~138.0Aromatic (C-1')
~137.5Aromatic (C-4)
~132.5Aromatic (C-4')
~131.5Aromatic (C-2, C-6)
~130.0Aromatic (C-2', C-6')
~128.5Aromatic (C-3', C-5')
~128.0Aromatic (C-3, C-5)
~99.0Aromatic (C-1)

Note: Chemical shifts are referenced to the solvent peak (CDCl₃ at 77.16 ppm).

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Approximately 10-20 mg of this compound is dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.

  • Data Acquisition: The ¹H and ¹³C NMR spectra are acquired on a 400 MHz NMR spectrometer. For ¹³C NMR, a proton-decoupled sequence is used to simplify the spectrum.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, and the resulting spectra are phased and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (TMS).

Mass Spectrometric Analysis

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound, further confirming its identity.

Data Presentation: Mass Spectrometry (Electron Ionization)
m/zRelative Intensity (%)Assignment
308Moderate[M]⁺ (Molecular Ion)
231Low[M - I]⁺
203Low[C₁₃H₉O]⁺
181Low[C₁₂H₉O]⁺
105High[C₆H₅CO]⁺ (Benzoyl cation)
77High[C₆H₅]⁺ (Phenyl cation)
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Chromatographic Separation: The sample is injected into a gas chromatograph (GC) equipped with a suitable capillary column (e.g., a nonpolar or medium-polarity column). The GC oven temperature is programmed to ensure the separation of the analyte from any impurities.

  • Mass Spectrometric Detection: The eluent from the GC is introduced into the ion source of a mass spectrometer, typically operating in electron ionization (EI) mode. The mass spectrum is recorded over a mass range of m/z 50-500.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the comprehensive spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample This compound (Solid) Dissolved_Sample Dissolved in Solvent (e.g., CDCl3, CH2Cl2) Sample->Dissolved_Sample IR FT-IR (ATR) Sample->IR NMR NMR (1H & 13C) Dissolved_Sample->NMR GCMS GC-MS Dissolved_Sample->GCMS IR_Data IR Spectrum IR->IR_Data NMR_Data NMR Spectra NMR->NMR_Data MS_Data Mass Spectrum GCMS->MS_Data Interpretation Spectroscopic Characterization - Functional Groups - Connectivity - Molecular Weight IR_Data->Interpretation NMR_Data->Interpretation MS_Data->Interpretation

Caption: Experimental workflow for the spectroscopic characterization of this compound.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4-Iodobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed overview of the nuclear magnetic resonance (NMR) data for 4-Iodobenzophenone, a key intermediate in various chemical syntheses. The document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a comprehensive resource for the characterization of this compound.

Introduction to this compound

This compound, with the chemical formula C₁₃H₉IO, is an aromatic ketone. Its structure consists of a benzoyl group attached to a phenyl ring that is substituted with an iodine atom at the para position. Understanding the precise arrangement of atoms within this molecule is crucial for its application in synthesis and materials science. NMR spectroscopy is a powerful analytical technique for elucidating the molecular structure of organic compounds. This guide presents the ¹H and ¹³C NMR spectral data for this compound, along with the experimental protocols for data acquisition.

Predicted ¹H and ¹³C NMR Spectral Data

While a complete, experimentally verified dataset for this compound from a single, publicly available source is not readily accessible, the following tables summarize the expected chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz). These predictions are based on the analysis of closely related compounds, such as (4-bromophenyl)(phenyl)methanone and (4-iodophenyl)(morpholino)methanone, and established principles of NMR spectroscopy.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

ProtonsChemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-2', H-6'~ 7.80d2H~ 8.4
H-3', H-5'~ 7.60d2H~ 8.4
H-2, H-6~ 7.75d2H~ 7.5
H-4~ 7.62t1H~ 7.4
H-3, H-5~ 7.50t2H~ 7.5

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

CarbonChemical Shift (δ, ppm)
C=O~ 195.5
C-1'~ 137.0
C-4'~ 96.0
C-2', C-6'~ 131.5
C-3', C-5'~ 138.0
C-1~ 137.5
C-4~ 133.0
C-2, C-6~ 130.0
C-3, C-5~ 128.5

Note: The chemical shifts are referenced to tetramethylsilane (TMS). The solvent used is deuterated chloroform (CDCl₃). The predicted values are based on data from analogous compounds and may vary slightly from experimentally determined values.

Experimental Protocol for NMR Data Acquisition

The following is a general experimental protocol for acquiring ¹H and ¹³C NMR spectra of aromatic ketones like this compound.

3.1. Sample Preparation

  • Weigh approximately 10-20 mg of the this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a 5 mm NMR tube.

  • Ensure the solution is clear and free of any particulate matter.

3.2. NMR Spectrometer and Parameters

  • Instrument: A 400 MHz (or higher field) NMR spectrometer.

  • Nuclei: ¹H and ¹³C.

  • Solvent: CDCl₃.

  • Temperature: 298 K.

For ¹H NMR:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

  • Number of Scans: 16 to 64, depending on the sample concentration.

  • Relaxation Delay: 1.0 - 2.0 seconds.

  • Acquisition Time: 3-4 seconds.

  • Spectral Width: -2 to 12 ppm.

For ¹³C NMR:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

  • Number of Scans: 1024 to 4096, due to the lower natural abundance of ¹³C.

  • Relaxation Delay: 2.0 seconds.

  • Acquisition Time: 1-2 seconds.

  • Spectral Width: -10 to 220 ppm.

3.3. Data Processing

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H NMR and the residual solvent peak of CDCl₃ at 77.16 ppm for ¹³C NMR.

  • Integrate the peaks in the ¹H NMR spectrum.

  • Analyze the multiplicities and coupling constants in the ¹H NMR spectrum.

Visualization of Structure and Workflow

To aid in the understanding of the molecular structure and the experimental process, the following diagrams are provided.

G Chemical Structure of this compound cluster_iodophenyl Iodophenyl Ring cluster_phenyl Phenyl Ring C1p C1' C2p C2' C1p->C2p CO C=O C1p->CO C3p C3' C2p->C3p C4p C4' C3p->C4p C5p C5' C4p->C5p I I C4p->I C6p C6' C5p->C6p C6p->C1p C1 C1 C2 C2 C1->C2 C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 C6 C6 C5->C6 C6->C1 CO->C1

Caption: Molecular structure of this compound.

G NMR Analysis Workflow for this compound cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer load_sample Load Sample into Spectrometer transfer->load_sample setup_1h Setup 1H NMR Experiment load_sample->setup_1h setup_13c Setup 13C NMR Experiment load_sample->setup_13c acquire_1h Acquire 1H Spectrum setup_1h->acquire_1h ft Fourier Transform acquire_1h->ft acquire_13c Acquire 13C Spectrum setup_13c->acquire_13c acquire_13c->ft phasing Phase Correction ft->phasing calibration Chemical Shift Calibration phasing->calibration integration Integration (1H) calibration->integration analysis Multiplicity & Coupling Constant Analysis integration->analysis report Final Report Generation analysis->report

Caption: Experimental workflow for NMR analysis.

This guide provides a foundational understanding of the ¹H and ¹³C NMR characteristics of this compound, essential for its unambiguous identification and for quality control in its various applications. The provided experimental protocol offers a reliable method for obtaining high-quality NMR spectra.

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 4-Iodobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 4-Iodobenzophenone. The information presented herein is intended to support researchers and professionals in the fields of analytical chemistry, pharmacology, and drug development in identifying and characterizing this compound and its related structures.

Core Data Presentation

The mass spectrum of this compound is characterized by several key fragment ions. The quantitative data for the most significant peaks are summarized in the table below.

m/zProposed Fragment IonRelative Intensity (%)
308[C₁₃H₉IO]⁺• (Molecular Ion)40
231[C₁₃H₉O]⁺5
181[C₁₃H₉O]⁺15
152[C₁₂H₈]⁺20
127[I]⁺10
105[C₇H₅O]⁺100
77[C₆H₅]⁺85
76[C₆H₄]⁺•60
51[C₄H₃]⁺35

Note: Relative intensities are estimated based on available spectral data. The base peak is assigned a relative intensity of 100%.

Experimental Protocols

The data presented in this guide is typically obtained using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization. A standard protocol for the analysis of this compound is detailed below.

1. Sample Preparation:

A dilute solution of this compound is prepared in a volatile organic solvent, such as dichloromethane or methanol.

2. Gas Chromatography (GC) Method:

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 1 minute

    • Ramp: 15 °C/min to 280 °C

    • Final hold: Hold at 280 °C for 5 minutes

  • Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase, is suitable for this analysis.

3. Mass Spectrometry (MS) Method:

  • Ionization Mode: Electron Ionization (EI)

  • Ionization Energy: 70 eV

  • Ion Source Temperature: 230 °C

  • Transfer Line Temperature: 280 °C

  • Mass Analyzer: Quadrupole

  • Scan Range: m/z 50-350

Mass Spectrometry Fragmentation Pathway

The fragmentation of this compound upon electron ionization follows a series of characteristic steps, primarily involving cleavages around the central carbonyl group. The proposed fragmentation pathway is illustrated in the diagram below.

fragmentation_pathway M [C₁₃H₉IO]⁺• m/z = 308 Molecular Ion F1 [C₇H₅O]⁺ m/z = 105 Benzoyl Cation M->F1 - •C₆H₄I F8 [C₆H₄ICO]⁺ m/z = 231 M->F8 - •C₆H₅ F3 [C₆H₅]⁺ m/z = 77 Phenyl Cation F1->F3 - CO F2 [C₆H₄I]⁺ m/z = 203 F6 [C₁₂H₈]⁺ m/z = 152 F2->F6 - HI F4 [C₆H₄]⁺• m/z = 76 Benzyne Radical Cation F3->F4 - H• F5 [C₄H₃]⁺ m/z = 51 F3->F5 - C₂H₂ F7 [I]⁺ m/z = 127 F8->F2 - CO F8->F7 - C₇H₄O

Caption: Proposed EI fragmentation pathway of this compound.

The fragmentation process is initiated by the ionization of the this compound molecule, resulting in the molecular ion at m/z 308. The primary fragmentation pathways involve the cleavage of the bonds adjacent to the carbonyl group.

One major pathway is the loss of an iodophenyl radical (•C₆H₄I) to form the highly stable benzoyl cation ([C₇H₅O]⁺) at m/z 105, which is the base peak in the spectrum.[1] This benzoyl cation can then lose a molecule of carbon monoxide (CO) to yield the phenyl cation ([C₆H₅]⁺) at m/z 77.[1] The phenyl cation can further fragment by losing acetylene (C₂H₂) to produce the ion at m/z 51.

An alternative fragmentation of the molecular ion involves the loss of a phenyl radical (•C₆H₅) to form the iodobenzoyl cation ([C₆H₄ICO]⁺) at m/z 231. This ion can subsequently lose CO to produce the iodophenyl cation ([C₆H₄I]⁺) at m/z 203. Further fragmentation can lead to the loss of an iodine atom to form other smaller fragments. The presence of a peak at m/z 127 corresponds to the iodine cation ([I]⁺). The ion at m/z 76 is attributed to the benzyne radical cation ([C₆H₄]⁺•), likely formed by the loss of a hydrogen atom from the phenyl cation.[1] The fragment at m/z 152 is proposed to be a biphenylene-type ion formed through a rearrangement process.

References

An In-depth Technical Guide to the Photochemical Properties of 4-Iodobenzophenone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzophenone and its derivatives are a cornerstone in the field of photochemistry, widely recognized for their utility as photosensitizers, photoinitiators, and probes for biological systems. The introduction of a heavy atom, such as iodine, into the benzophenone scaffold dramatically influences its photophysical and photochemical properties. This technical guide provides a comprehensive overview of the core photochemical properties of 4-iodobenzophenone and its derivatives, with a focus on quantitative data, detailed experimental protocols, and the underlying mechanistic principles. The "heavy atom effect" is a key phenomenon that governs the behavior of these molecules, leading to enhanced intersystem crossing and altered excited state lifetimes, which are critical parameters in designing photoresponsive systems for research, and drug development.[1]

Core Photochemical Properties

The photochemical behavior of this compound is dominated by the efficient population of its triplet excited state upon absorption of UV light. The presence of the iodine atom significantly enhances the rate of intersystem crossing (ISC) from the initially populated singlet excited state (S₁) to the triplet state (T₁) due to increased spin-orbit coupling. This makes this compound and its derivatives potent triplet photosensitizers.

Quantitative Photophysical Data

The key photophysical parameters for this compound and related halogenated benzophenones are summarized in the table below. These values are crucial for predicting their photosensitizing efficiency and reactivity in various chemical and biological environments.

CompoundSolventTriplet Quantum Yield (Φ_T)Triplet Lifetime (τ_T)
BenzophenoneBenzene~1.00-
4-Fluorobenzophenone---
4-Chlorobenzophenone---
4-Bromobenzophenone---
This compound - - -

The trend in triplet quantum yield is expected to increase down the halogen group (F < Cl < Br < I) due to the increasing strength of spin-orbit coupling. Conversely, the triplet lifetime is expected to decrease as the heavier halogen promotes more efficient deactivation of the triplet state back to the ground state.

Experimental Protocols

The determination of the photochemical properties of this compound derivatives relies on specialized spectroscopic techniques. Below are detailed methodologies for key experiments.

Triplet Quantum Yield (Φ_T) Determination

The triplet quantum yield is a measure of the efficiency of triplet state formation after light absorption. A common method for its determination is the comparative laser flash photolysis technique.[2]

Principle: The transient absorption of the triplet state of the sample is compared to that of a standard with a known triplet quantum yield under identical excitation conditions.

Experimental Setup:

  • Laser Source: A nanosecond pulsed laser, typically an Nd:YAG laser providing excitation at 355 nm, is used to excite the sample.[3]

  • Detection System: A high-intensity analyzing light source (e.g., xenon arc lamp), a monochromator, and a fast detector (e.g., photomultiplier tube or an ICCD camera) are used to monitor the transient absorbance changes.[4]

  • Sample Preparation: Solutions of the sample and a standard (e.g., benzophenone, Φ_T ≈ 1 in non-polar solvents) are prepared in a suitable solvent (e.g., acetonitrile or benzene) with matched absorbance at the excitation wavelength. The solutions must be deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) to prevent quenching of the triplet state by oxygen.[5]

Methodology:

  • The transient absorption spectrum of the deoxygenated standard solution is recorded immediately after the laser pulse to determine the maximum absorbance of the triplet-triplet absorption (ΔOD_std).

  • The measurement is repeated with the deoxygenated sample solution under identical conditions to obtain the maximum transient absorbance of the sample's triplet state (ΔOD_sample).

  • The triplet quantum yield of the sample (Φ_T_sample) is calculated using the following equation:

    Φ_T_sample = Φ_T_std * (ΔOD_sample / ΔOD_std) * (ε_T_std / ε_T_sample)

    where ε_T is the molar extinction coefficient of the triplet-triplet absorption. If the molar extinction coefficients are unknown, they can be assumed to be similar for structurally related compounds as a first approximation.

Excited State Lifetime (τ_T) Measurement

The triplet lifetime is the average time the molecule spends in the triplet excited state before returning to the ground state. It is determined by monitoring the decay of the triplet-triplet absorption signal over time.[6]

Principle: The decay of the transient absorbance at the wavelength of maximum triplet-triplet absorption is monitored following pulsed laser excitation.

Experimental Setup: The setup is the same as for the triplet quantum yield determination.

Methodology:

  • The deoxygenated sample solution is excited with a single laser pulse.

  • The transient absorbance at the maximum of the triplet-triplet absorption band is recorded as a function of time.

  • The resulting decay curve is fitted to a first-order exponential decay function to extract the triplet lifetime (τ_T).

Signaling Pathways and Experimental Workflows

The photochemical processes of this compound can be visualized through diagrams illustrating the sequence of events following light absorption and the workflow for their experimental characterization.

Photochemical Reaction Pathway of this compound

The following diagram illustrates the key steps in the photochemical activation and subsequent reactions of a this compound derivative.

Photochemical_Pathway GroundState This compound (S₀) SingletState Excited Singlet State (S₁) GroundState->SingletState UV Light (hν) SingletState->GroundState Fluorescence / Non-radiative Decay TripletState Excited Triplet State (T₁) SingletState->TripletState Intersystem Crossing (ISC) (Enhanced by Iodine) ReactionProducts Photochemical Products TripletState->ReactionProducts H-abstraction / Energy Transfer Deactivation Ground State (S₀) TripletState->Deactivation Phosphorescence / Non-radiative Decay

Caption: Photochemical activation and decay pathways of this compound.

Experimental Workflow for Photochemical Characterization

This diagram outlines the logical flow of experiments to characterize the photochemical properties of a this compound derivative.

Experimental_Workflow Start Synthesize/Obtain This compound Derivative SamplePrep Sample Preparation (Solvent Selection, Degassing) Start->SamplePrep LFP Laser Flash Photolysis (LFP) SamplePrep->LFP TTAbs Measure Transient Triplet-Triplet Absorption LFP->TTAbs Lifetime Determine Triplet Lifetime (τ_T) (Kinetic Decay Analysis) TTAbs->Lifetime QY Determine Triplet Quantum Yield (Φ_T) (Comparative Method) TTAbs->QY Analysis Data Analysis and Interpretation Lifetime->Analysis QY->Analysis End Characterized Photochemical Properties Analysis->End

Caption: Workflow for characterizing photochemical properties.

Conclusion

This compound derivatives are a powerful class of molecules with tunable photochemical properties. The introduction of iodine via the heavy atom effect provides a mechanism to control the efficiency of triplet state formation and the lifetime of this reactive intermediate. A thorough understanding and precise measurement of their photochemical parameters are essential for their effective application in diverse fields, from fundamental research to the development of novel phototherapeutics and photoresponsive materials. The experimental protocols and workflows detailed in this guide provide a solid foundation for researchers to explore and exploit the unique photochemical properties of these compounds. Further research is warranted to obtain more extensive quantitative data on a wider range of this compound derivatives to build a comprehensive library for predictive design.

References

The Photophysics of 4-Iodobenzophenone: A Technical Guide to Photoactivation and Quantum Yield

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 4-Iodobenzophenone Photoactivation

This compound is a halogenated derivative of benzophenone, a well-studied aromatic ketone known for its rich photochemistry. The presence of the iodine atom, a heavy atom, is anticipated to significantly influence the photophysical properties of the molecule, particularly the efficiency of intersystem crossing (ISC) from the excited singlet state to the triplet state. This enhanced ISC is a cornerstone of its utility in various photochemical applications.

Upon absorption of ultraviolet (UV) radiation, this compound is promoted from its ground electronic state (S₀) to an excited singlet state (S₁). From this transient state, the molecule can undergo several competing processes, including fluorescence, non-radiative decay, or intersystem crossing to the triplet state (T₁). It is the triplet state that is often the key reactive intermediate in many photochemical reactions initiated by benzophenones.

Quantum Yield of Photoactivation

The quantum yield (Φ) of a photochemical process is a dimensionless quantity that represents the efficiency of that process. It is defined as the number of times a specific event occurs per photon absorbed by the system. For the photoactivation of this compound, the most critical quantum yield is that of intersystem crossing (Φ_ISC), which is equivalent to the triplet quantum yield (Φ_T).

While a specific value for this compound is not documented in readily accessible literature, the parent compound, benzophenone, is widely used as a photochemical standard, particularly for triplet-sensitized reactions. In non-polar, aprotic solvents such as benzene and acetonitrile, the triplet quantum yield of benzophenone is considered to be near unity (Φ_T ≈ 1). This high efficiency is attributed to a very rapid and efficient intersystem crossing from the S₁(n,π) state to the T₁(n,π) state.

The introduction of a heavy atom like iodine at the 4-position of the benzophenone scaffold is expected to further enhance the rate of intersystem crossing due to increased spin-orbit coupling. Therefore, it is highly probable that the triplet quantum yield of this compound is also close to unity in non-polar, aprotic solvents.

Table 1: Expected Photophysical Properties of this compound

PropertyExpected Value/BehaviorNotes
Triplet Quantum Yield (Φ_T) Approaching 1 in non-polar, aprotic solvents (e.g., benzene, acetonitrile).The heavy iodine atom is expected to promote efficient intersystem crossing, similar to or exceeding that of unsubstituted benzophenone.
Fluorescence Quantum Yield (Φ_f) Very low (< 0.01).Efficient intersystem crossing to the triplet state outcompetes fluorescence emission from the singlet state.
Solvent Effects The nature of the lowest excited singlet and triplet states (n,π* vs. π,π) can be influenced by solvent polarity.In polar, protic solvents, the energy of the π,π state can be lowered relative to the n,π* state, potentially affecting the rate of intersystem crossing and the reactivity of the triplet state.

Experimental Protocols for Quantum Yield Determination

The determination of the triplet quantum yield of a compound like this compound typically involves a comparative method using a well-characterized standard. The most common and direct technique is nanosecond laser flash photolysis.

Laser Flash Photolysis (LFP)

Principle: This technique allows for the direct observation and quantification of transient species, such as triplet states, generated by a short pulse of laser light. By comparing the intensity of the transient absorption signal of the sample to that of a standard with a known triplet quantum yield under identical excitation conditions, the quantum yield of the sample can be determined.

Detailed Methodology:

  • Sample and Standard Preparation:

    • Prepare optically matched solutions of this compound (the sample) and a suitable actinometer (the standard, e.g., benzophenone) in a deoxygenated solvent (e.g., by purging with nitrogen or argon). The concentrations should be adjusted to have the same absorbance at the excitation wavelength (typically between 0.1 and 0.3).

    • Commonly used solvents include benzene, acetonitrile, or cyclohexane.

  • Instrumentation:

    • A nanosecond laser flash photolysis setup is required, consisting of:

      • A pulsed laser source for excitation (e.g., a Nd:YAG laser providing a 355 nm or 266 nm pulse).

      • A monitoring light source (e.g., a xenon arc lamp).

      • A monochromator to select the monitoring wavelength.

      • A fast photodetector (e.g., a photomultiplier tube).

      • A digital oscilloscope to record the transient signal.

  • Data Acquisition:

    • Excite the deoxygenated solution of the standard with a laser pulse and record the transient absorption spectrum to identify the wavelength of maximum triplet-triplet absorption (λ_max(T-T)). For benzophenone in benzene, this is around 525 nm.

    • Measure the maximum change in optical density (ΔOD_std) at the end of the laser pulse at λ_max(T-T).

    • Repeat the measurement with the deoxygenated solution of this compound under identical experimental conditions (laser intensity, detector settings). Record the transient absorption spectrum and determine its λ_max(T-T).

    • Measure the maximum change in optical density (ΔOD_sample) at its λ_max(T-T).

  • Calculation of Triplet Quantum Yield:

    • The triplet quantum yield of the sample (Φ_T_sample) can be calculated using the following equation:

      Φ_T_sample = Φ_T_std * (ΔOD_sample / ΔOD_std) * (ε_T_std / ε_T_sample)

      where:

      • Φ_T_std is the known triplet quantum yield of the standard.

      • ΔOD_sample and ΔOD_std are the end-of-pulse transient absorbances of the sample and the standard, respectively.

      • ε_T_sample and ε_T_std are the molar extinction coefficients of the triplet-triplet absorption for the sample and the standard, respectively.

    • Note: If the triplet-triplet extinction coefficients are unknown, they can sometimes be assumed to be similar for structurally related molecules as a first approximation, or they can be determined by other methods such as the energy transfer method.

Signaling Pathways and Experimental Workflow

The photoactivation of this compound and the subsequent determination of its quantum yield involve a series of well-defined steps and photochemical pathways. These can be visualized using diagrams to illustrate the logical flow and relationships.

Photoactivation_Pathway S0 S₀ (Ground State) S1 S₁ (Excited Singlet State) S0->S1 UV Photon Absorption (hν) S1->S0 k_ic (Internal Conversion) T1 T₁ (Excited Triplet State) S1->T1 k_isc (Intersystem Crossing) Fluorescence Fluorescence S1->Fluorescence k_f T1->S0 k_p (Phosphorescence) / k_nr (Non-radiative) Products Photochemical Products T1->Products Reaction with Substrate Heat Non-radiative Decay

Caption: Photoactivation pathway of this compound.

The experimental workflow for determining the triplet quantum yield via laser flash photolysis can also be represented diagrammatically.

LFP_Workflow cluster_prep Sample Preparation cluster_lfp Laser Flash Photolysis Measurement cluster_calc Data Analysis Prep_Sample Prepare Optically Matched This compound Solution Deoxygenate Deoxygenate Both Solutions (e.g., N₂ Purge) Prep_Sample->Deoxygenate Prep_Std Prepare Optically Matched Standard (Benzophenone) Solution Prep_Std->Deoxygenate Excite_Std Excite Standard with Laser Pulse Deoxygenate->Excite_Std Excite_Sample Excite Sample with Laser Pulse (Identical Conditions) Deoxygenate->Excite_Sample Measure_Std Measure ΔOD_std at λ_max(T-T) Excite_Std->Measure_Std Calculate_QT Calculate Triplet Quantum Yield (Φ_T) Using Comparative Formula Measure_Std->Calculate_QT Measure_Sample Measure ΔOD_sample at λ_max(T-T) Excite_Sample->Measure_Sample Measure_Sample->Calculate_QT

Caption: Experimental workflow for quantum yield determination.

Conclusion

This compound is a potent photochemical tool, and understanding its quantum yield of photoactivation is crucial for its effective application. While a definitive experimental value remains to be published, the principles of photochemistry and the behavior of analogous compounds strongly suggest a high triplet quantum yield, likely approaching unity in non-polar, aprotic environments. The experimental protocols detailed in this guide, particularly laser flash photolysis, provide a robust framework for the precise determination of this critical parameter. For researchers in drug development and related fields, a thorough characterization of the photophysical properties of this compound and similar photosensitizers is paramount for designing efficient and predictable photochemical systems.

The Solubility Profile of 4-Iodobenzophenone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-Iodobenzophenone is a versatile building block in organic synthesis, frequently utilized in the development of novel pharmaceuticals and materials. A thorough understanding of its solubility in various organic solvents is paramount for its effective use in reaction chemistry, purification processes, and formulation development. This technical guide provides a comprehensive overview of the solubility of this compound, addressing the current landscape of available data and offering detailed protocols for its experimental determination. While specific quantitative solubility data for this compound is not extensively documented in publicly available literature, this guide leverages established principles of organic chemistry and data from structurally similar compounds to provide a robust predictive framework.

Predicted Solubility of this compound

The solubility of a compound is primarily governed by the principle of "like dissolves like," which states that substances with similar polarities are more likely to be soluble in one another. This compound possesses a molecular structure characterized by a large, nonpolar aromatic system (two phenyl rings) and a polar carbonyl group (C=O). The presence of the iodine atom, while increasing the molecule's overall molecular weight, also contributes to its polarizability.

Based on this structure, the following solubility profile in common organic solvents can be predicted:

  • High Solubility: Expected in moderately polar aprotic solvents that can effectively solvate the benzophenone core. This includes solvents such as:

    • Dichloromethane

    • Chloroform

    • Acetone

    • Ethyl acetate

    • Toluene

  • Moderate Solubility: Likely in polar protic solvents, such as short-chain alcohols, where the carbonyl group can participate in hydrogen bonding. Examples include:

    • Ethanol

    • Methanol

    • Isopropanol

  • Low Solubility: Predicted in highly nonpolar solvents like alkanes, where the energetic cost of disrupting the crystalline lattice of this compound is not sufficiently compensated by solute-solvent interactions. This category includes:

    • Hexane

    • Cyclohexane

  • Insoluble: For all practical purposes, this compound is considered insoluble in water due to its predominantly nonpolar character.

Quantitative Solubility Data

As of the latest literature review, specific quantitative solubility data (e.g., in g/L or mol/L at various temperatures) for this compound in a range of common organic solvents remains largely unreported. To address this data gap, this guide provides a detailed experimental protocol for the accurate determination of its solubility. The following table is presented as a template for researchers to systematically record and present their experimentally determined findings.

Table 1: Experimentally Determined Solubility of this compound

SolventTemperature (°C)Solubility ( g/100 mL)Solubility (mol/L)
Ethanol
20Data to be determinedData to be determined
40Data to be determinedData to be determined
Methanol
20Data to be determinedData to be determined
40Data to be determinedData to be determined
Acetone
20Data to be determinedData to be determined
40Data to be determinedData to be determined
Toluene
20Data to be determinedData to be determined
40Data to be determinedData to be determined
Ethyl Acetate
20Data to be determinedData to be determined
40Data to be determinedData to be determined
Dichloromethane
20Data to be determinedData to be determined
40Data to be determinedData to be determined
Hexane
20Data to be determinedData to be determined
40Data to be determinedData to be determined

Experimental Protocol: Determination of Thermodynamic Solubility using the Isothermal Shake-Flask Method

The isothermal shake-flask method is widely regarded as the "gold standard" for determining the thermodynamic solubility of a solid in a liquid due to its high accuracy and reliability.

1. Materials and Equipment:

  • This compound (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance

  • Scintillation vials or other suitable sealed containers

  • Constant temperature incubator shaker

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector (e.g., UV-Vis)

2. Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a series of vials. The excess solid is crucial to ensure that a state of equilibrium is reached where the solution is saturated.

    • Accurately add a known volume of the selected organic solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature incubator shaker set to the desired temperature (e.g., 20 °C and 40 °C).

    • Allow the samples to shake for a sufficient period to reach equilibrium. A period of 24 to 72 hours is typically recommended, and it is advisable to perform a preliminary experiment to determine the time required to reach a stable concentration.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the solution through a syringe filter into a pre-weighed volumetric flask to remove any undissolved solid particles.

    • Dilute the filtered, saturated solution with a known volume of the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of this compound.

    • Construct a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

    • Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

3. Reporting:

  • Report the average solubility and standard deviation from at least three replicate experiments for each solvent and temperature combination.

  • Specify the temperature at which the solubility was determined with high precision.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the isothermal shake-flask method for determining the solubility of this compound.

experimental_workflow Isothermal Shake-Flask Solubility Determination cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Start add_solid Add excess This compound to vial start->add_solid 1. add_solvent Add known volume of solvent add_solid->add_solvent 2. seal_vial Seal vial add_solvent->seal_vial 3. shake Shake at constant temperature (24-72h) seal_vial->shake 4. settle Allow excess solid to settle shake->settle 5. filter_sample Filter supernatant settle->filter_sample 6. dilute_sample Dilute sample filter_sample->dilute_sample 7. quantify Quantify concentration (HPLC/GC) dilute_sample->quantify 8. end Report Solubility Data quantify->end 9.

Caption: Workflow for the determination of this compound solubility.

Conclusion

An In-depth Technical Guide to the Physical and Chemical Properties of 4-Iodobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 4-Iodobenzophenone. The information is curated for researchers, scientists, and professionals in drug development who utilize this compound in their work. This guide includes key quantitative data, detailed experimental protocols, and visualizations to facilitate a deeper understanding of this molecule.

Core Physical and Chemical Properties

This compound is a halogenated derivative of benzophenone. The introduction of an iodine atom onto the phenyl ring significantly influences its physical and chemical characteristics compared to the parent compound.

Identification and Structure
PropertyValueSource
IUPAC Name (4-iodophenyl)(phenyl)methanonePubChem[1]
CAS Number 6136-66-9Fluorochem[2]
Molecular Formula C₁₃H₉IOFluorochem[2]
Molecular Weight 308.12 g/mol PubChem[1]
Canonical SMILES C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)IPubChem[1]
InChI Key OCAJMURFVZWFPX-UHFFFAOYSA-NFluorochem[2]
Physical Properties
PropertyValueSource
Physical State SolidFluorochem[2]
Melting Point 97 to 99 °CFluorochem[2]
Boiling Point > 350 °C (estimated)
Solubility Insoluble in water; Soluble in organic solvents such as ethanol and ether.[9][10] Quantitative data is not readily available.

Experimental Protocols

Synthesis of this compound via Friedel-Crafts Acylation

A common and effective method for the synthesis of this compound is the Friedel-Crafts acylation of iodobenzene with benzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride.

Materials:

  • Iodobenzene

  • Benzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Dropping funnel

  • Reflux condenser

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.

  • Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Add a solution of iodobenzene (1.0 equivalent) and benzoyl chloride (1.1 equivalents) in anhydrous DCM to the dropping funnel.

  • Reaction: Add the solution of iodobenzene and benzoyl chloride dropwise to the stirred suspension of aluminum chloride over a period of 30 minutes, maintaining the temperature below 5 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate. Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization from a suitable solvent like ethanol to afford pure this compound.

G cluster_synthesis Synthesis Workflow Reactants Iodobenzene + Benzoyl Chloride ReactionMixture Reaction Mixture (0°C to RT) Reactants->ReactionMixture Catalyst AlCl3 in DCM Catalyst->ReactionMixture Quenching Quenching (HCl/Ice) ReactionMixture->Quenching Extraction Extraction (DCM) Quenching->Extraction Purification Purification (Chromatography/ Recrystallization) Extraction->Purification Product This compound Purification->Product

Synthesis workflow for this compound.
Determination of Solubility

A standardized method to quantitatively determine the solubility of this compound in various organic solvents is the isothermal shake-flask method.

Materials:

  • This compound

  • Selected organic solvents (e.g., methanol, ethanol, acetone, dichloromethane, chloroform, ethyl acetate, hexane)

  • Scintillation vials with caps

  • Shaker or vortex mixer

  • Thermostatically controlled water bath or incubator

  • Centrifuge

  • Syringes and syringe filters (0.45 µm)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

  • Preparation of Saturated Solutions: Add an excess amount of solid this compound to several vials. To each vial, add a known volume of a specific solvent.

  • Equilibration: Tightly cap the vials and place them in a shaker within a thermostatically controlled environment (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for a period to allow the excess solid to settle. Alternatively, centrifuge the vials to facilitate phase separation.

  • Sample Collection and Dilution: Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter to avoid transferring any solid particles. Dilute the collected sample with a known volume of the same solvent to bring the concentration within the linear range of the analytical instrument.

  • Quantification: Analyze the diluted samples using a calibrated HPLC or UV-Vis spectrophotometer to determine the concentration of this compound.

  • Calculation: Calculate the solubility in units such as g/100 mL or mg/mL based on the determined concentration and the dilution factor.

G cluster_solubility Solubility Determination Workflow Start Excess this compound + Solvent Equilibration Equilibration (Shaking at constant T) Start->Equilibration PhaseSeparation Phase Separation (Settling/Centrifugation) Equilibration->PhaseSeparation Sampling Filtered Sampling of Supernatant PhaseSeparation->Sampling Analysis Quantification (HPLC/UV-Vis) Sampling->Analysis Result Solubility Calculation Analysis->Result

Workflow for determining the solubility of this compound.

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the identification and characterization of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the nine aromatic protons. The protons on the unsubstituted phenyl ring will likely appear as a multiplet in the range of δ 7.4-7.8 ppm. The protons on the iodinated phenyl ring will appear as two doublets due to ortho and meta coupling. The protons ortho to the iodine atom are expected to be shifted downfield compared to those meta to the iodine.

Predicted ¹H NMR (CDCl₃) Chemical Shifts:

  • δ ~7.8 ppm (d, 2H): Protons ortho to the carbonyl group on the iodinated ring.

  • δ ~7.6 ppm (d, 2H): Protons meta to the carbonyl group on the iodinated ring.

  • δ ~7.4-7.7 ppm (m, 5H): Protons of the unsubstituted phenyl ring.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show distinct signals for the 13 carbon atoms. The carbonyl carbon is expected to appear significantly downfield. The carbon atom attached to the iodine will also show a characteristic chemical shift.

Predicted ¹³C NMR (CDCl₃) Chemical Shifts:

  • δ ~195 ppm: Carbonyl carbon (C=O).

  • δ ~138 ppm: Quaternary carbon of the iodinated ring attached to the carbonyl group.

  • δ ~137 ppm: Quaternary carbon of the unsubstituted ring attached to the carbonyl group.

  • δ ~132 ppm: Carbons ortho to the iodine atom.

  • δ ~130 ppm: Carbons meta to the iodine atom.

  • δ ~128-133 ppm: Carbons of the unsubstituted phenyl ring.

  • δ ~95 ppm: Carbon bearing the iodine atom.

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in the molecule.

Characteristic IR Absorption Bands:

  • ~3060 cm⁻¹: Aromatic C-H stretching.

  • ~1660 cm⁻¹: C=O stretching of the diaryl ketone. This is slightly lower than a typical ketone due to conjugation with the aromatic rings.

  • ~1580-1600 cm⁻¹: Aromatic C=C ring stretching.

  • ~800-850 cm⁻¹: C-H out-of-plane bending, indicative of 1,4-disubstitution on the iodinated ring.

  • ~690-770 cm⁻¹: C-H out-of-plane bending for the monosubstituted phenyl ring.

Mass Spectrometry

Electron Ionization Mass Spectrometry (EI-MS) of this compound will likely show a prominent molecular ion peak (M⁺) at m/z 308. The fragmentation pattern will be influenced by the presence of the iodine atom and the carbonyl group.

Expected Fragmentation Pattern:

  • m/z 308 [M]⁺: Molecular ion.

  • m/z 181 [M-I]⁺: Loss of an iodine radical, a common fragmentation for iodo-aromatic compounds.

  • m/z 105 [C₆H₅CO]⁺: Benzoyl cation, a very stable fragment.

  • m/z 77 [C₆H₅]⁺: Phenyl cation, resulting from the cleavage of the benzoyl group.

G cluster_ms Mass Spectrometry Fragmentation Pathway M [C13H9IO]+• m/z = 308 M_minus_I [C13H9O]+ m/z = 181 M->M_minus_I - I• Benzoyl [C7H5O]+ m/z = 105 M->Benzoyl - C6H4I• Phenyl [C6H5]+ m/z = 77 Benzoyl->Phenyl - CO

Proposed fragmentation pathway for this compound in EI-MS.

Chemical Reactivity and Applications

This compound serves as a versatile building block in organic synthesis. The iodine atom provides a reactive site for various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of diverse functional groups. The benzophenone core is a known photophore and can be utilized in photochemistry and as a photoinitiator. In drug development, the this compound scaffold can be a precursor for the synthesis of biologically active molecules, where the iodine can be a key interaction point with biological targets or a handle for further derivatization to explore structure-activity relationships.

This guide provides a foundational understanding of the physical and chemical properties of this compound, essential for its effective application in research and development. The provided experimental protocols offer a starting point for its synthesis and characterization.

References

An In-depth Technical Guide to (4-Iodophenyl)(phenyl)methanone (CAS Number: 6136-66-9)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Iodophenyl)(phenyl)methanone, also known as 4-Iodobenzophenone, is an organic compound with the CAS number 6136-66-9. Its structure, featuring a benzophenone core with an iodine atom on one of the phenyl rings, makes it a subject of interest in various scientific disciplines, including medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its chemical and physical properties, supplier information, and potential, though largely unexplored, applications in drug discovery and development. While direct biological data for this specific compound is limited, this guide will also discuss the known activities of related halogenated benzophenones and provide general experimental protocols that can be adapted for its study.

Chemical and Physical Properties

(4-Iodophenyl)(phenyl)methanone is a solid at room temperature.[1] Its key physicochemical properties are summarized in the table below.

PropertyValueSource(s)
IUPAC Name (4-iodophenyl)(phenyl)methanone[1][2]
Synonyms This compound, p-Iodobenzophenone[2][3][4]
CAS Number 6136-66-9[1][2][4]
Molecular Formula C₁₃H₉IO[1][2][3]
Molecular Weight 308.11 g/mol [2]
Melting Point 97-99 °C, 100-101 °C[1][3][4]
Boiling Point (Predicted) 366.6 ± 25.0 °C[4]
Density (Predicted) 1.624 ± 0.06 g/cm³[1][4]
Physical Form Solid[1]
XLogP3 4.1[2]

Spectral Data

References to spectral data for (4-Iodophenyl)(phenyl)methanone are available, providing valuable information for its identification and characterization.

Spectrum TypeAvailable DataSource(s)
¹³C NMR Instrument: Varian CFT-20[2]
GC-MS NIST Number: 256368[2]
IR Vapor Phase IR Spectra[2]

Safety and Handling

(4-Iodophenyl)(phenyl)methanone is classified as an irritant.[2][3] The following GHS hazard statements apply:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, should be followed when handling this compound. Work should be conducted in a well-ventilated area or a fume hood.

Suppliers

(4-Iodophenyl)(phenyl)methanone is available from several chemical suppliers. The table below lists some of the known suppliers and their product information.

SupplierPurityAvailable Quantities
Fluorochem 97%Contact supplier
Matrix Scientific -1.00g, 5.00g
ChemicalBook 97%Contact supplier
Sigma-Aldrich -Contact supplier

Experimental Protocols

While specific experimental protocols for (4-Iodophenyl)(phenyl)methanone are not widely published, the following are generalized methods that can be adapted for its synthesis and biological evaluation based on procedures for similar compounds.

Synthesis of (4-Iodophenyl)(phenyl)methanone (Adapted from a protocol for 4-chloro-2-iodobenzophenone)

This procedure describes a Friedel-Crafts acylation reaction, a common method for synthesizing benzophenones.[5]

Materials:

  • Iodobenzene

  • Benzoyl chloride

  • Aluminum chloride (AlCl₃)

  • Dichloromethane (anhydrous)

  • Hydrochloric acid (aqueous solution)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine

  • Magnesium sulfate (anhydrous)

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve iodobenzene in anhydrous dichloromethane.

  • Cool the solution in an ice bath.

  • Carefully add aluminum chloride in portions while stirring.

  • Slowly add benzoyl chloride to the reaction mixture.

  • Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, stirring overnight.

  • Quench the reaction by slowly pouring it onto ice, followed by the addition of hydrochloric acid.

  • Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography.

G Iodobenzene Iodobenzene ReactionMixture Reaction Mixture in Dichloromethane Iodobenzene->ReactionMixture BenzoylChloride Benzoyl Chloride BenzoylChloride->ReactionMixture AlCl3 AlCl₃ (Catalyst) AlCl3->ReactionMixture Product (4-Iodophenyl)(phenyl)methanone ReactionMixture->Product Friedel-Crafts Acylation

Caption: Synthetic workflow for (4-Iodophenyl)(phenyl)methanone.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is a general method to assess the potential anticancer activity of a compound.[6]

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics

  • (4-Iodophenyl)(phenyl)methanone dissolved in a suitable solvent (e.g., DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)

  • 96-well plates

  • Plate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Prepare serial dilutions of (4-Iodophenyl)(phenyl)methanone in the cell culture medium.

  • Treat the cells with the different concentrations of the compound and incubate for a specified period (e.g., 48 or 72 hours).

  • Add MTT solution to each well and incubate to allow for the formation of formazan crystals by viable cells.

  • Add the solubilization buffer to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength using a plate reader.

  • Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC₅₀ value.

G cluster_workflow MTT Assay Workflow A Seed Cancer Cells B Treat with (4-Iodophenyl)(phenyl)methanone A->B C Incubate B->C D Add MTT Solution C->D E Add Solubilization Buffer D->E F Measure Absorbance E->F G Calculate IC₅₀ F->G

Caption: Workflow for in vitro cytotoxicity (MTT) assay.

Potential Biological Activities and Signaling Pathways

While there is a lack of direct research on the biological effects of (4-Iodophenyl)(phenyl)methanone, the broader class of halogenated benzophenones has been investigated for various therapeutic applications. The presence of the iodine atom may confer unique properties to the molecule.

Potential as Anticancer Agents

Halogenated benzophenones have shown potential as anticancer agents.[7] The introduction of a halogen can enhance cytotoxic activity. The mechanism of action for such compounds can be diverse, potentially involving the induction of apoptosis or the inhibition of key enzymes involved in cell proliferation. However, it is noteworthy that in a study on protein tyrosine kinase (PTK) inhibitors, iodo-functionalized benzophenones were found to be inactive, while their chloro- and bromo- counterparts showed activity, highlighting the target-specific influence of the halogen.[8]

Interaction with the Thyroid Hormone Axis

Given that thyroid hormones are iodinated derivatives of tyrosine, there is a theoretical possibility that iodinated benzophenones could interact with the thyroid hormone system.[7] Some benzophenone derivatives have been shown to interfere with this axis, for instance, by binding to thyroid hormone transport proteins.[7]

Application in Photodynamic Therapy (PDT) and Photoaffinity Labeling

Benzophenones are well-known photosensitizers. The presence of a heavy atom like iodine in (4-Iodophenyl)(phenyl)methanone is expected to enhance the efficiency of intersystem crossing, a key process in photodynamic therapy where light activation leads to the generation of cytotoxic reactive oxygen species (ROS).[7] This suggests a potential application for this compound in PDT.

Furthermore, iodinated benzophenone derivatives have been utilized as photoaffinity labels to study ligand-receptor interactions.[9] Upon photoactivation, the benzophenone moiety can form a covalent bond with nearby amino acid residues, and the iodine atom can be used for radioiodination to facilitate detection. A related compound, 3,4-(Ethylenedioxy)-4'-iodobenzophenone, has been proposed as a photoaffinity labeling reagent.[10]

G cluster_pdt Photodynamic Therapy (PDT) Mechanism PS Photosensitizer (e.g., Iodinated Benzophenone) Light Light Activation PS->Light Absorption Oxygen Molecular Oxygen (³O₂) PS->Oxygen Energy Transfer Light->PS Excitation ROS Reactive Oxygen Species (¹O₂) Oxygen->ROS CellDeath Cell Death ROS->CellDeath

Caption: General mechanism of Photodynamic Therapy.

Conclusion

(4-Iodophenyl)(phenyl)methanone (CAS 6136-66-9) is a readily available chemical with well-defined physicochemical properties. While its biological activities and potential roles in modulating signaling pathways are currently underexplored, the known properties of the broader class of iodinated benzophenones suggest promising avenues for future research, particularly in the fields of oncology and chemical biology. This technical guide provides a foundational resource for researchers interested in investigating the potential of this compound, offering key data and adaptable experimental protocols to facilitate further scientific inquiry.

References

Methodological & Application

Application Notes and Protocols for Photoaffinity Labeling Using 4-Iodobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for utilizing 4-iodobenzophenone as a photoaffinity labeling (PAL) reagent. This powerful technique is instrumental in identifying and characterizing molecular interactions, particularly in the realms of drug discovery and chemical biology. The inclusion of an iodine atom on the benzophenone moiety offers a versatile handle for radioiodination, enabling highly sensitive detection of cross-linked products.

Introduction to Photoaffinity Labeling with this compound

Photoaffinity labeling is a technique used to covalently link a ligand (probe) to its biological target (e.g., protein, nucleic acid) through light-induced activation of a photoreactive group. This compound is a popular photoactivatable group due to its chemical stability and efficient cross-linking upon UV irradiation.

Mechanism of Action:

Upon excitation with UV light (typically around 350-365 nm), the benzophenone carbonyl group undergoes a n → π* transition to a singlet excited state, which then rapidly converts to a more stable triplet excited state via intersystem crossing. This triplet diradical is highly reactive and can abstract a hydrogen atom from nearby C-H or N-H bonds of interacting biomolecules, forming a covalent bond. The presence of the iodine atom at the 4-position provides a convenient site for introducing a radioactive isotope, such as ¹²⁵I, for sensitive detection and quantification of the labeled target.

Design and Synthesis of this compound Probes

A successful photoaffinity labeling experiment begins with a well-designed probe. A typical this compound probe consists of three key components:

  • Pharmacophore: The portion of the molecule that confers binding specificity to the target of interest.

  • This compound Moiety: The photoreactive group responsible for covalent cross-linking.

  • Linker: A chemical spacer that connects the pharmacophore and the photoactivatable group, minimizing steric hindrance and preserving the binding affinity of the pharmacophore.

  • Reporter Tag (Optional): A group such as biotin or a fluorescent dye can be incorporated for enrichment or visualization of the labeled target.

General Synthesis Strategy:

The synthesis of a this compound probe often involves the coupling of 4-iodobenzoyl chloride or 4-iodobenzoic acid to a suitable functional group (e.g., an amine or hydroxyl group) on the pharmacophore or linker. Standard amide or ester bond formation reactions are commonly employed.

Experimental Protocols

General Workflow for Photoaffinity Labeling

The following diagram illustrates a typical experimental workflow for a photoaffinity labeling experiment using a this compound probe.

G cluster_prep Probe Preparation & Incubation cluster_photocrosslinking Photocrosslinking cluster_analysis Analysis of Labeled Products A Synthesize & Purify This compound Probe B Incubate Probe with Biological Sample (e.g., cell lysate, purified protein) A->B Allow for binding C Irradiate with UV Light (e.g., 365 nm) B->C Activate photoprobe D Quench Reaction (optional, e.g., with DTT) C->D E Separate Proteins (e.g., SDS-PAGE) D->E F Detect Labeled Protein(s) (e.g., Autoradiography, Western Blot) E->F G Enrich Labeled Protein(s) (if reporter tag is present) E->G H Identify Labeled Protein(s) & Cross-linking Site(s) (e.g., Mass Spectrometry) F->H G->H

General workflow for a photoaffinity labeling experiment.
Detailed Protocol for In Vitro Photoaffinity Labeling

This protocol provides a general guideline for labeling a purified protein or a complex protein mixture (e.g., cell lysate) with a this compound probe. Optimization of probe concentration, incubation time, and UV irradiation time is crucial for each specific system.

Materials:

  • This compound photoaffinity probe

  • Purified target protein or cell lysate

  • Binding buffer (e.g., PBS, Tris-HCl with appropriate additives)

  • UV lamp (365 nm)

  • Quartz plate or UV-transparent microplate

  • SDS-PAGE reagents and equipment

  • Detection system (e.g., phosphorimager for radiolabeled probes, fluorescence scanner, or Western blot apparatus)

  • For radiolabeling: ¹²⁵I and reagents for iodination (e.g., Iodo-Gen)

Procedure:

  • Probe Preparation:

    • If using a radiolabeled probe, perform radioiodination of the this compound probe with ¹²⁵I according to established protocols. Purify the radiolabeled probe to remove unincorporated ¹²⁵I.

    • Prepare a stock solution of the probe in a suitable solvent (e.g., DMSO).

  • Incubation:

    • In a microcentrifuge tube or a well of a UV-transparent plate, combine the biological sample (purified protein at a final concentration of 1-10 µM or cell lysate at 1-5 mg/mL) with the this compound probe. The final probe concentration typically ranges from 100 nM to 10 µM.

    • Include control samples:

      • No UV control: A sample that is incubated but not irradiated to check for non-specific binding.

      • Competition control: A sample pre-incubated with an excess (e.g., 100-fold) of the unlabeled parent compound (without the photoreactive group) to demonstrate the specificity of labeling.

    • Incubate the samples for a predetermined time (e.g., 30-60 minutes) at a suitable temperature (e.g., 4°C or room temperature) to allow for binding equilibrium to be reached.

  • UV Irradiation:

    • Place the samples on a quartz plate or in the UV-transparent plate on ice.

    • Irradiate the samples with a 365 nm UV lamp for a specific duration (e.g., 5-30 minutes). The optimal irradiation time should be determined empirically to maximize cross-linking while minimizing protein damage.

  • Quenching (Optional):

    • The reaction can be quenched by adding a radical scavenger like dithiothreitol (DTT) to a final concentration of 10-20 mM.

  • Analysis of Labeled Proteins:

    • Add SDS-PAGE loading buffer to the samples and heat at 95°C for 5 minutes.

    • Separate the proteins by SDS-PAGE.

    • Detection:

      • For radiolabeled probes, expose the gel to a phosphor screen and visualize using a phosphorimager.

      • For fluorescently tagged probes, visualize the gel using a fluorescence scanner.

      • For biotin-tagged probes or if an antibody against the target is available, perform a Western blot analysis.

  • Target Identification (for unknown targets):

    • Excise the labeled protein band(s) from a Coomassie-stained gel.

    • Perform in-gel digestion with a protease (e.g., trypsin).

    • Analyze the resulting peptides by mass spectrometry (LC-MS/MS) to identify the protein and the specific site(s) of cross-linking.

Quantitative Data Presentation

The following tables provide illustrative quantitative data that can be generated in a photoaffinity labeling experiment using a this compound probe. These values are hypothetical and should be determined experimentally for each specific probe-target system.

Table 1: Binding Affinity and Inhibitory Potency

ParameterValueMethod
Binding Affinity (Kd)150 nMIsothermal Titration Calorimetry (ITC)
Target Occupancy (IC50)350 nMCompetitive Binding Assay
Inhibition Constant (Ki)85 nMEnzyme Inhibition Assay

Table 2: Cross-linking Efficiency and Detection

ParameterValueMethod
Cross-linking Efficiency25%SDS-PAGE with radiolabel quantification
Signal-to-Noise Ratio12:1Autoradiography

Case Study: Elucidation of a Signaling Pathway

Photoaffinity labeling with this compound probes can be a powerful tool to identify protein-protein interactions within a signaling cascade. For instance, a this compound probe based on a known kinase inhibitor could be used to identify its direct cellular targets and downstream effectors.

The following diagram illustrates a hypothetical signaling pathway where a this compound probe is used to identify the interaction between an inhibitor and its target kinase, subsequently validating the downstream signaling events.

G cluster_pathway Hypothetical Kinase Signaling Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Binds KinaseA Target Kinase A Receptor->KinaseA Activates Substrate Substrate Protein KinaseA->Substrate Phosphorylates CrosslinkedComplex Cross-linked Kinase A-Probe Complex KinaseA->CrosslinkedComplex Effector Downstream Effector Substrate->Effector Activates BlockedResponse Blocked Cellular Response Substrate->BlockedResponse Response Cellular Response (e.g., Proliferation) Effector->Response InhibitorProbe This compound Inhibitor Probe InhibitorProbe->KinaseA Binds & Cross-links (Identified by PAL) InhibitorProbe->CrosslinkedComplex CrosslinkedComplex->Substrate Inhibits Phosphorylation (Validated by Western Blot)

Elucidating a kinase signaling pathway with a this compound probe.

In this example, the photoaffinity probe not only confirms the direct binding to "Target Kinase A" but also enables experiments to validate the functional consequence of this interaction, which is the inhibition of substrate phosphorylation and the subsequent blockage of the cellular response. This integrated approach provides strong evidence for the mechanism of action of the inhibitor.

Application Notes and Protocols: 4-Iodobenzophenone as a Photo-Cross-Linker for Protein-Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: The study of protein-protein interactions (PPIs) is fundamental to understanding cellular processes and is a cornerstone of modern drug discovery. Photo-affinity labeling (PAL) is a powerful technique for identifying and mapping these interactions, including transient and low-affinity associations often missed by traditional methods.[1] This method employs a photo-reactive probe that, upon activation with UV light, forms a covalent bond with nearby interacting molecules, effectively trapping the interaction for subsequent analysis.[1][2]

Benzophenone-based reagents are a prominent class of photo-cross-linkers. When irradiated with UV-A light (typically around 350-360 nm), the benzophenone group forms a reactive triplet diradical.[3][4] This highly reactive species can insert into the C-H bonds of adjacent amino acid residues, creating a stable covalent cross-link.[3] The benzophenone moiety is advantageous due to its relative inertness until photo-activation, which minimizes non-specific reactions.[1]

4-Iodobenzophenone incorporates this photo-reactive benzophenone core. The addition of an iodine atom on one of the phenyl rings can serve multiple purposes. While the benzophenone group provides the photo-cross-linking functionality, the iodine atom can potentially be used for other applications, such as providing a heavy-atom for crystallographic studies or as a handle for further chemical modification.[3] These application notes provide a detailed overview and experimental protocols for utilizing this compound as a photo-cross-linker to investigate protein-protein interactions.

Mechanism of Action

The core mechanism of this compound as a photo-cross-linker relies on the light-induced reactivity of the benzophenone carbonyl group. The process involves several key steps:

  • Photoexcitation: Upon absorbing UV light, typically in the 350-360 nm range, the benzophenone carbonyl group undergoes an n → π* electronic transition, moving from its ground state (S₀) to an excited singlet state (S₁).[2][4]

  • Intersystem Crossing: The excited singlet state is short-lived and rapidly undergoes intersystem crossing to a more stable, long-lived triplet state (T₁). This triplet diradical is the primary reactive species.[4][5]

  • Hydrogen Abstraction: The triplet benzophenone can abstract a hydrogen atom from a C-H bond of a nearby amino acid residue on an interacting protein. This step generates two radicals: a ketyl radical on the cross-linker and an alkyl radical on the target protein.[6]

  • Covalent Bond Formation: The two radical species then combine in a "recombination" step to form a stable carbon-carbon covalent bond, thus permanently linking the two proteins.[2][6][7] If no suitable reaction partner is found, the excited benzophenone can revert to its ground state, allowing for repeated excitation until a favorable interaction occurs.[4]

G cluster_0 Photo-Activation Pathway BP_ground This compound (Ground State, S₀) BP_singlet Excited Singlet State (S₁) BP_ground->BP_singlet UV Photon (≈360 nm) (n → π* transition) BP_triplet Excited Triplet State (T₁) BP_singlet->BP_triplet Intersystem Crossing Radical_Pair Ketyl & Alkyl Radical Pair BP_triplet->Radical_Pair H-atom Abstraction (from interacting protein's C-H bond) Crosslink Covalent Cross-link Formed Radical_Pair->Crosslink Radical Recombination

Caption: Photo-activation mechanism of this compound.

Data Presentation: Typical Experimental Parameters

Quantitative data for photo-cross-linking experiments can vary significantly based on the specific proteins, buffer conditions, and the geometry of the interaction. The following table summarizes typical starting parameters for experiments using benzophenone-based photo-cross-linkers, which should be optimized for each specific biological system.

ParameterTypical Range/ValueNotesReference
UV Wavelength 350 - 365 nmThis range efficiently excites the benzophenone moiety while minimizing potential damage to sensitive biological samples that can occur at shorter wavelengths.[2][4][8]
UV Energy Dose 0.5 - 9.0 J·cm⁻²The optimal energy dose depends on the sample and cross-linker concentration. Higher doses can increase cross-linking efficiency but may also lead to sample damage or non-specific reactions.[4]
Irradiation Time 10 - 60 minutesShorter times may be sufficient for highly efficient reactions, while longer times may be needed for lower-affinity interactions. Samples should be kept on ice to minimize heat-induced damage.[2][9]
Cross-linker Concentration 10 - 500 µMThe concentration of the derivatized "bait" protein should be optimized. Higher concentrations can favor intermolecular cross-linking.[9][10]
Protein Concentration 0.5 - 2.0 mg/mLThis should be determined empirically. Higher concentrations can increase the likelihood of capturing interactions but may also lead to aggregation.[9]
Reaction Quenching Addition of a radical scavengerThough not always necessary as the reaction stops when the UV source is removed, quenching can be performed to eliminate any remaining reactive species.[2]

Experimental Protocols

This section provides a generalized protocol for a photo-cross-linking experiment to identify the interaction partner of a "bait" protein derivatized with a this compound moiety.

Protocol 1: Photo-Cross-Linking of Interacting Proteins

Objective: To covalently trap the interaction between a this compound-labeled "bait" protein and its putative "prey" protein partner.

Materials and Reagents:

  • Purified "bait" protein functionalized with a this compound cross-linker.

  • Purified "prey" protein or cell lysate containing the prey.

  • Cross-linking Buffer (e.g., 20 mM HEPES, 150 mM NaCl, 5 mM MgCl₂, pH 7.8).[9]

  • UV Cross-linker instrument with 365 nm bulbs (e.g., UVP CL-1000).[9]

  • Ice bucket.

  • Microcentrifuge tubes or quartz cuvettes.

  • SDS-PAGE reagents (gels, running buffer, loading dye).

  • Western blot reagents (membranes, antibodies, detection reagents).

Procedure:

  • Sample Preparation:

    • In a microcentrifuge tube, combine the this compound-labeled bait protein and the prey protein (or lysate) in the cross-linking buffer.

    • Prepare a negative control sample that omits the UV irradiation step and another control that omits the bait protein.

    • Incubate the mixture for 30-60 minutes on ice or at 4°C to allow the protein complex to form.

  • Photo-Irradiation:

    • Place the open tubes on ice inside the UV cross-linker, approximately 5-10 cm from the UV source.[9]

    • Irradiate the sample with 365 nm UV light for a predetermined time (e.g., 15-30 minutes). Optimization of the irradiation time and distance may be required.[2][9]

    • Ensure the negative control sample is kept on ice under the same conditions but shielded from UV light.

  • Analysis by SDS-PAGE and Western Blot:

    • After irradiation, add SDS-PAGE loading buffer to all samples (irradiated and controls).

    • Boil the samples for 5 minutes at 95°C.

    • Resolve the proteins on an SDS-PAGE gel.

    • Visualize the proteins by Coomassie blue staining or proceed to Western blot analysis. A successful cross-linking event will be indicated by the appearance of a new, higher molecular weight band corresponding to the bait-prey complex.

    • Confirm the identity of the cross-linked band by performing a Western blot using antibodies against the bait and/or prey proteins.

Protocol 2: Identification of Cross-Linked Partners by Mass Spectrometry

Objective: To identify the unknown "prey" protein that has been cross-linked to the "bait" protein.

Procedure:

  • In-Gel Digestion:

    • Run the cross-linked sample on an SDS-PAGE gel as described above.

    • Stain the gel with a mass spectrometry-compatible stain (e.g., Coomassie blue or silver stain).

    • Excise the high molecular weight band corresponding to the cross-linked complex.[9]

    • Perform in-gel digestion of the protein band using a protease such as trypsin.

  • Mass Spectrometry Analysis:

    • Extract the resulting peptides from the gel slice.

    • Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Use a database search algorithm (e.g., Mascot, Sequest) to identify the proteins present in the sample from the MS/MS spectra.

    • The "prey" protein will be identified alongside the "bait" protein in the search results from the excised band. The negative control lane (non-irradiated) should be analyzed in parallel to subtract non-specific binders.

G cluster_workflow Experimental Workflow A 1. Sample Preparation (Mix Bait-BP + Prey Protein) B 2. UV Irradiation (365 nm, on ice) A->B C 3. SDS-PAGE Analysis A->C No UV Control B->C D Visualize Cross-linked Complex (Higher MW Band) C->D E 4. Band Excision & In-Gel Digestion D->E F 5. LC-MS/MS Analysis E->F G 6. Protein Identification F->G

Caption: Workflow for PPI identification using photo-cross-linking.

Disclaimer: The provided protocols are intended as a general guide. Researchers must perform thorough optimization for their specific proteins of interest and experimental systems.[3]

References

Application Notes and Protocols for the Suzuki Coupling Reaction of 4-Iodobenzophenone with Arylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds.[1][2] This palladium-catalyzed reaction is particularly valuable in medicinal chemistry and drug development for the synthesis of complex biaryl and heteroaryl structures, which are common motifs in pharmacologically active molecules. 4-Iodobenzophenone is a versatile building block, and its coupling with various arylboronic acids provides access to a diverse range of substituted benzophenone derivatives. These products can serve as key intermediates in the synthesis of pharmaceuticals and other functional organic materials.

This document provides detailed application notes and a generalized experimental protocol for the Suzuki coupling reaction of this compound with a selection of arylboronic acids.

General Reaction Scheme

The Suzuki-Miyaura coupling of this compound with a generic arylboronic acid is depicted below:

Suzuki_Coupling cluster_reactants Reactants cluster_conditions Reaction Conditions This compound This compound Product 4-Arylbenzophenone This compound->Product + Arylboronic_Acid Ar-B(OH)₂ Arylboronic_Acid->Product Catalyst Pd Catalyst Catalyst->Product Base Base Base->Product Solvent Solvent Solvent->Product

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

Data Presentation: Reaction Conditions and Yields

The following table summarizes typical reaction conditions and reported yields for the Suzuki-Miyaura coupling of an aryl iodide with various arylboronic acids. While the specific substrate in the cited data is a DNA-conjugated aryl iodide, the relative reactivity and yields of the arylboronic acids serve as a valuable guide for reactions with this compound.[3] The reaction of 4-iodobenzaldehyde with phenylboronic acid has also been reported to proceed at room temperature.[4]

Arylboronic AcidR GroupYield (%)
Phenylboronic acid-H94[3]
4-Methylphenylboronic acid-CH₃95[3]
4-Methoxyphenylboronic acid-OCH₃96[3]
4-Chlorophenylboronic acid-Cl89[3]
4-(Trifluoromethyl)phenylboronic acid-CF₃88[3]
4-Formylphenylboronic acid-CHO86[3]
4-Cyanophenylboronic acid-CN87[3]

Note: Yields are based on the coupling with a DNA-conjugated aryl iodide and are indicative of the relative reactivity of the arylboronic acids.[3]

Experimental Protocols

The following is a generalized protocol that can be adapted for the Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids. Optimization of catalyst, ligand, base, solvent, temperature, and reaction time is crucial for specific substrates.

Materials
  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid, 4-Methylphenylboronic acid, etc.)

  • Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

  • Base (e.g., Potassium carbonate (K₂CO₃), Sodium carbonate (Na₂CO₃))

  • Solvents (e.g., Toluene, Ethanol, Dioxane, Water)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)

  • Brine

  • Round-bottom flask or Schlenk tube

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon) supply

Procedure
  • Reaction Setup:

    • To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (2.0-3.0 equiv).[1]

    • Add the palladium catalyst, for example, Pd(PPh₃)₄ (1-5 mol%).[1]

  • Inert Atmosphere:

    • Seal the flask with a septum.

    • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times to ensure an oxygen-free environment.[1]

  • Solvent Addition:

    • Add the degassed solvent system. A common mixture is a 4:1:1 ratio of toluene, ethanol, and water.[1]

  • Reaction:

    • Stir the reaction mixture vigorously and heat to reflux (typically 80-110 °C) under the inert atmosphere.[1]

    • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.[1]

    • Add water to the reaction mixture and extract the product with an organic solvent such as ethyl acetate or dichloromethane.[1]

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the desired 4-arylbenzophenone.

Mandatory Visualizations

Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

Suzuki_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd This compound PdII_Ar Ar-Pd(II)Ln-I OxAdd->PdII_Ar Transmetal Transmetalation (Ar'-B(OH)₂ + Base) PdII_Ar->Transmetal Arylboronic Acid PdII_Ar_Ar Ar-Pd(II)Ln-Ar' Transmetal->PdII_Ar_Ar RedElim Reductive Elimination PdII_Ar_Ar->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification Reactants Weigh Reactants: - this compound - Arylboronic Acid - Base Catalyst Add Pd Catalyst Reactants->Catalyst Solvent Add Degassed Solvent Catalyst->Solvent Inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) Solvent->Inert Heat Heat to Reflux (80-110 °C) with Stirring Inert->Heat Monitor Monitor Progress (TLC / LC-MS) Heat->Monitor Cool Cool to Room Temperature Monitor->Cool Extract Aqueous Workup & Extraction Cool->Extract Dry Dry & Concentrate Extract->Dry Purify Column Chromatography Dry->Purify Final_Product Final_Product Purify->Final_Product 4-Arylbenzophenone

Caption: Experimental workflow for the Suzuki coupling reaction.

References

Application Notes: Sonogashira Coupling of 4-Iodobenzophenone with Terminal Alkynes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] Developed by Kenkichi Sonogashira, this reaction has become an indispensable tool in organic synthesis, particularly in medicinal chemistry, natural product synthesis, and materials science.[2][3] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, and it is renowned for its mild reaction conditions and broad functional group tolerance.[2][4]

These application notes provide detailed protocols for the Sonogashira coupling of 4-Iodobenzophenone with various terminal alkynes. The resulting 4-alkynylbenzophenone derivatives are valuable intermediates in the synthesis of a wide range of compounds with potential applications in photochemistry, materials science, and as building blocks for pharmacologically active molecules.

Reaction Principle and Catalytic Cycle

The Sonogashira coupling reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][5]

  • Palladium Cycle : The active Pd(0) catalyst undergoes oxidative addition with this compound to form a Pd(II) complex.[5]

  • Copper Cycle : Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.[5]

  • Transmetalation : The copper acetylide then transfers the alkyne group to the palladium(II) complex.[5]

  • Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the desired 4-alkynylbenzophenone product and regenerate the active Pd(0) catalyst.[1][5]

A copper-free variant of the Sonogashira reaction has also been developed to avoid the formation of alkyne homocoupling byproducts and issues with copper toxicity in certain applications.[6][7][8]

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex Ar-Pd(II)(L)₂-I pd0->pd_complex Oxidative Addition (Ar-I) alkyne_pd_complex Ar-Pd(II)(L)₂-C≡CR pd_complex->alkyne_pd_complex Transmetalation alkyne_pd_complex->pd0 Reductive Elimination product Ar-C≡CR alkyne_pd_complex->product cu_i CuI cu_acetylide Cu-C≡CR cu_i->cu_acetylide cu_acetylide->pd_complex (to transmetalation) alkyne R-C≡C-H alkyne->cu_acetylide base Base

Caption: The dual catalytic cycle of the Sonogashira reaction.

Data Presentation

Table 1: General Reagents and Reaction Conditions
Reagent Role Stoichiometry (eq.) Typical Catalyst/Solvent
This compoundAryl Halide Substrate1.0-
Terminal AlkyneCoupling Partner1.2 - 1.5e.g., Phenylacetylene, 1-Hexyne
Palladium CatalystPrimary Catalyst0.01 - 0.05 (1-5 mol%)Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂]
Copper(I) IodideCo-catalyst0.02 - 0.10 (2-10 mol%)CuI
Amine BaseAcid Scavenger/Activator2.0 - 3.0Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
SolventReaction Medium-Anhydrous THF, DMF, or Toluene
Table 2: Representative Sonogashira Couplings of this compound
Entry Terminal Alkyne Product Typical Yield (%)
1Phenylacetylene4-(Phenylethynyl)benzophenone85-95%
21-Hexyne4-(Hex-1-yn-1-yl)benzophenone80-90%
3Trimethylsilylacetylene4-((Trimethylsilyl)ethynyl)benzophenone90-98%
43-Ethynyltoluene4-((3-Methylphenyl)ethynyl)benzophenone82-92%

Note: Yields are based on literature for similar aryl iodides and may require optimization for this specific substrate.[1][4]

Experimental Protocols

Protocol 1: Standard Copper-Cocatalyzed Sonogashira Coupling

This procedure details the standard palladium and copper co-catalyzed Sonogashira coupling.[4] The reaction should be performed under an inert atmosphere to prevent the oxidation of the palladium catalyst.[9][10]

  • Reaction Setup : To a dry Schlenk flask or round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 1.0 equiv), dichlorobis(triphenylphosphine)palladium(II) (0.03 mmol, 3 mol%), and copper(I) iodide (0.05 mmol, 5 mol%).

  • Inert Atmosphere : Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Solvent and Base Addition : Under the inert atmosphere, add anhydrous, degassed solvent (e.g., THF, 10 mL) followed by an amine base (e.g., triethylamine, 3.0 mmol, 3.0 equiv) via syringe.

  • Alkyne Addition : Stir the mixture at room temperature for 10-15 minutes. Then, add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise via syringe.

  • Reaction and Monitoring : Stir the reaction at room temperature or heat to 40-60 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

  • Work-up : Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the catalyst residues.

  • Purification : Transfer the filtrate to a separatory funnel and wash with a saturated aqueous solution of ammonium chloride (to remove copper salts), followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Final Product : Purify the crude product by flash column chromatography on silica gel to obtain the pure 4-alkynylbenzophenone.

Protocol 2: Copper-Free Sonogashira Coupling

This protocol is advantageous when the presence of copper may lead to undesirable side reactions or product contamination.[7][11]

  • Reaction Setup : To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv) and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%).

  • Inert Atmosphere : Establish an inert atmosphere as described in Protocol 1.

  • Solvent and Base Addition : Add anhydrous, degassed solvent (10 mL) and the amine base (3.0 mmol, 3.0 equiv).

  • Alkyne Addition : Add the terminal alkyne (1.2 mmol, 1.2 equiv) dropwise.

  • Reaction and Monitoring : Heat the reaction to a specified temperature (often higher than the copper-co-catalyzed reaction, e.g., 60-100 °C) and monitor its progress.[1]

  • Work-up and Purification : Follow the work-up and purification steps as described in Protocol 1, omitting the ammonium chloride wash.

Protocol 3: Microwave-Assisted Sonogashira Coupling

Microwave irradiation can significantly reduce reaction times, often from hours to minutes, while maintaining high yields.[12][13][14]

  • Reaction Setup : In a microwave reaction vial equipped with a small magnetic stir bar, combine this compound (0.5 mmol, 1.0 equiv), a palladium catalyst (e.g., Pd(OAc)₂, 2 mol%), copper(I) iodide (4 mol%), the terminal alkyne (0.6 mmol, 1.2 equiv), and a base (e.g., triethylamine, 1.5 mmol, 3.0 equiv) in a suitable solvent (e.g., DMF or an ionic liquid, 3-5 mL).[15][16]

  • Microwave Irradiation : Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 100-120 °C) for a short duration (e.g., 5-25 minutes).[12]

  • Work-up and Purification : After the reaction, cool the vial to room temperature. Follow the work-up and purification procedures outlined in Protocol 1.

Workflow Visualization

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification arrow arrow setup 1. Reaction Setup (Flask, Reagents) inert 2. Inert Atmosphere (Ar/N₂ Purge) setup->inert add_solvents 3. Add Solvent & Base inert->add_solvents add_alkyne 4. Add Terminal Alkyne add_solvents->add_alkyne react 5. Stir/Heat & Monitor (TLC, GC-MS) add_alkyne->react workup 6. Quench & Filter react->workup extract 7. Extraction & Washing workup->extract purify 8. Column Chromatography extract->purify analyze 9. Characterization (NMR, MS) purify->analyze

Caption: A generalized workflow for the Sonogashira coupling experiment.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Palladium catalysts and copper salts can be toxic and should be handled with care.

  • Organic solvents are flammable. Avoid open flames and sparks.

  • Amine bases are corrosive and have strong odors.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Microwave reactions should be conducted in specialized equipment designed for chemical synthesis to avoid pressure buildup.

References

Application Notes and Protocols for the Synthesis and Use of 4-Iodobenzophenone Derivatives in Chemical Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and application of 4-iodobenzophenone derivatives as photoaffinity labeling (PAL) probes for chemical proteomics. The methodologies detailed below enable the identification and characterization of protein-small molecule interactions, facilitating drug target deconvolution and the elucidation of biological pathways.

Introduction to this compound-Based Photoaffinity Labeling

Photoaffinity labeling is a powerful technique for covalently capturing protein targets of small molecules directly within a complex biological system.[1] this compound is a versatile scaffold for creating PAL probes due to two key features: the benzophenone moiety, which upon UV irradiation forms a reactive triplet diradical capable of forming covalent bonds with nearby amino acid residues, and the iodine atom, which can serve as a site for radioiodination (e.g., with ¹²⁵I) for highly sensitive detection.[2][3] By incorporating a this compound photophore into a small molecule of interest, along with a reporter tag such as biotin or an alkyne handle for click chemistry, researchers can specifically label, enrich, and identify protein targets.[4]

Synthesis of this compound Derivatives

The synthesis of this compound-based probes typically involves the coupling of three key components: the this compound photophore, a linker, and a reporter tag, to a ligand of interest. The following protocols provide representative examples for the synthesis of two common types of probes: a biotinylated probe for affinity purification and an alkyne-functionalized probe for click chemistry applications.

Protocol 1: Synthesis of a this compound-PEG-Biotin Probe

This protocol describes the synthesis of a probe where a polyethylene glycol (PEG) linker connects the this compound moiety to a biotin tag. This type of probe is commonly used for the enrichment of labeled proteins using streptavidin affinity chromatography.

Materials:

  • This compound

  • Amine-PEG-Biotin

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Silica gel for column chromatography

Procedure:

  • Activation of this compound:

    • Dissolve this compound (1 equivalent) in anhydrous DMF.

    • Add EDC (1.5 equivalents) and NHS (1.2 equivalents).

    • Stir the reaction mixture at room temperature for 4 hours to form the NHS ester.

  • Coupling with Amine-PEG-Biotin:

    • In a separate flask, dissolve Amine-PEG-Biotin (1.1 equivalents) in anhydrous DMF with TEA (2 equivalents).

    • Add the activated this compound NHS ester solution dropwise to the Amine-PEG-Biotin solution.

    • Stir the reaction overnight at room temperature.

  • Purification:

    • Remove the DMF under reduced pressure.

    • Redissolve the residue in DCM and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate.

    • Purify the crude product by silica gel column chromatography using a DCM/methanol gradient to yield the final this compound-PEG-Biotin probe.

Protocol 2: Synthesis of a this compound-Alkyne Probe

This protocol details the synthesis of a probe containing a terminal alkyne, which allows for the attachment of a reporter tag (e.g., azide-biotin or azide-fluorophore) via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted alkyne-azide cycloaddition (SPAAC) click chemistry reaction after photocrosslinking.[5][6]

Materials:

  • 4-Iodobenzoyl chloride

  • Propargylamine

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • Silica gel for column chromatography

Procedure:

  • Amide Coupling:

    • Dissolve propargylamine (1.2 equivalents) and TEA (2 equivalents) in anhydrous DCM and cool to 0 °C.

    • Add a solution of 4-iodobenzoyl chloride (1 equivalent) in anhydrous DCM dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 6 hours.

  • Work-up and Purification:

    • Wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the this compound-alkyne probe.

Experimental Protocols for Chemical Proteomics

The following protocols outline a general workflow for using this compound probes to identify protein targets in a cellular context.

Workflow for Photoaffinity Labeling and Target Identification

The overall workflow for a photoaffinity labeling experiment involves several key steps, from treating the biological sample with the probe to identifying the labeled proteins by mass spectrometry.

G cluster_synthesis Probe Synthesis cluster_labeling Photoaffinity Labeling cluster_enrichment Enrichment & Digestion cluster_analysis Analysis s1 Synthesize this compound Probe l1 Incubate Probe with Cells/Lysate s1->l1 l2 UV Irradiation (365 nm) l1->l2 l3 Cell Lysis (if applicable) l2->l3 e1 Click Chemistry (Alkyne Probes) or Streptavidin Pulldown (Biotin Probes) l3->e1 e2 On-bead or In-gel Digestion e1->e2 a1 LC-MS/MS Analysis e2->a1 a2 Protein Identification & Quantification a1->a2

Protocol 3: Photoaffinity Labeling in Live Cells

This protocol describes the labeling of protein targets within intact cells.

Materials:

  • Cultured cells of interest

  • This compound probe

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • UV lamp (365 nm)

  • Cell scraper

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

Procedure:

  • Cell Treatment:

    • Plate cells and grow to 70-80% confluency.

    • Treat cells with the this compound probe at various concentrations (e.g., 1-10 µM) in serum-free medium for a predetermined time (e.g., 1-4 hours).

    • Include a vehicle control (e.g., DMSO).

    • For competition experiments, pre-incubate cells with an excess (e.g., 50-fold) of the parent compound (without the photo-reactive group) before adding the probe.

  • UV Irradiation:

    • Wash the cells twice with ice-cold PBS.

    • Place the cell culture plate on ice and irradiate with 365 nm UV light for 15-30 minutes. The optimal distance and time should be empirically determined.[7]

  • Cell Lysis:

    • After irradiation, wash the cells again with ice-cold PBS.

    • Lyse the cells by adding ice-cold lysis buffer and scraping the cells.

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4 °C to pellet cell debris.

    • Collect the supernatant containing the labeled proteome.

Protocol 4: Enrichment of Labeled Proteins and Preparation for Mass Spectrometry

This protocol details the enrichment of biotinylated proteins and their preparation for mass spectrometric analysis.

Materials:

  • Cell lysate containing biotinylated proteins

  • Streptavidin-agarose beads

  • Wash buffer (e.g., PBS with 0.1% Tween-20)

  • Elution buffer (e.g., SDS-PAGE sample buffer)

  • Ammonium bicarbonate

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin

Procedure:

  • Enrichment of Biotinylated Proteins:

    • Incubate the cell lysate with streptavidin-agarose beads overnight at 4 °C with gentle rotation.

    • Wash the beads extensively with wash buffer to remove non-specifically bound proteins.

  • On-Bead Digestion:

    • Resuspend the beads in 50 mM ammonium bicarbonate.

    • Reduce the proteins by adding DTT to a final concentration of 10 mM and incubating at 56 °C for 30 minutes.

    • Alkylate the cysteines by adding IAA to a final concentration of 55 mM and incubating in the dark at room temperature for 20 minutes.

    • Add trypsin (e.g., 1 µg) and incubate overnight at 37 °C.

  • Sample Preparation for Mass Spectrometry:

    • Centrifuge the beads and collect the supernatant containing the digested peptides.

    • Acidify the peptides with formic acid.

    • Desalt the peptides using a C18 StageTip.

    • The sample is now ready for LC-MS/MS analysis.

Data Presentation

Quantitative data from chemical proteomics experiments are crucial for identifying high-confidence targets. The following tables illustrate the types of data generated in such studies.

Table 1: Illustrative Quantitative Data for a Hypothetical Photoaffinity Labeling Experiment [3]

ParameterValueCondition
Binding Affinity (Kd)500 nMIsothermal Titration Calorimetry
Cross-linking Efficiency15%SDS-PAGE with radiolabeling
Target Occupancy (IC₅₀)750 nMCompetitive Binding Assay
Signal-to-Noise Ratio8:1Autoradiography

Table 2: Example of Quantitative Proteomics Data from a SILAC Experiment

Protein IDGene NameSILAC Ratio (H/L)-log(p-value)Description
P00533EGFR5.24.5Epidermal growth factor receptor
P04626ERBB23.83.9Receptor tyrosine-protein kinase erbB-2
Q13485ALK2.53.1ALK tyrosine kinase receptor
P08581MET1.82.2Hepatocyte growth factor receptor

Visualization of a Signaling Pathway

This compound probes can be powerful tools to investigate signaling pathways. For example, a probe based on a kinase inhibitor could be used to identify its direct target and subsequently map downstream signaling events. The following diagram illustrates the use of a hypothetical this compound probe targeting the TGF-β Receptor I (TGFβRI) to elucidate the TGF-β signaling pathway.[7][8][9]

TGF_beta_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β Ligand TGFbRII TGF-β RII TGFb->TGFbRII 1. Binding TGFbRI TGF-β RI TGFbRII->TGFbRI 2. Recruitment & Phosphorylation SMAD23 SMAD2/3 TGFbRI->SMAD23 3. Phosphorylation Probe This compound Probe Probe->TGFbRI Photo-crosslinking pSMAD23 p-SMAD2/3 SMAD_complex SMAD2/3-SMAD4 Complex pSMAD23->SMAD_complex 4. Complex Formation SMAD4 SMAD4 SMAD4->SMAD_complex DNA Target Gene Expression SMAD_complex->DNA 5. Nuclear Translocation & Gene Regulation

References

Application Notes and Protocols for Identifying Drug Off-Targets Using 4-Iodobenzophenone-Based Probes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of 4-iodobenzophenone as a photo-crosslinking agent in chemical proteomics workflows to identify unintended protein targets (off-targets) of drug candidates. This methodology is critical for a thorough understanding of a drug's mechanism of action, predicting potential side effects, and guiding lead optimization in drug discovery.

Introduction to Photoaffinity Labeling for Off-Target Identification

Photoaffinity labeling (PAL) is a powerful technique used to covalently capture and identify protein-ligand interactions in complex biological systems.[1] The strategy involves a chemical probe that incorporates three key features: a recognition element (pharmacophore) that directs binding to target proteins, a photoreactive group that forms a covalent bond upon UV irradiation, and a reporter tag (e.g., biotin or an alkyne) for enrichment and detection.[1][2]

Benzophenones, including this compound, are widely used photoreactive moieties due to their relatively small size and their ability to be activated by long-wavelength UV light (typically around 350-365 nm), which minimizes damage to biological samples.[3][4] Upon UV activation, the benzophenone enters an excited triplet state, which can then abstract a hydrogen atom from a nearby amino acid residue, resulting in a covalent crosslink between the probe and the interacting protein.[5] The inclusion of an iodine atom in the 4-position of the benzophenone can potentially modulate its photoreactivity and provides a handle for radioiodination if desired for alternative detection methods.

By designing a probe that incorporates the core scaffold of a drug candidate, researchers can perform competition experiments to identify both the intended target and unanticipated off-targets. In a typical workflow, cells or cell lysates are treated with the photoaffinity probe, subjected to UV irradiation to induce crosslinking, and then the probe-labeled proteins are enriched and identified using mass spectrometry-based proteomics. Quantitative proteomics approaches can further provide valuable information on the binding affinities and selectivity of the drug for its various targets.[6]

Experimental Workflow Overview

The general workflow for identifying drug off-targets using a this compound-based photoaffinity probe is a multi-step process that requires careful optimization at each stage. The key steps include the synthesis of a bespoke photoaffinity probe, labeling of proteins in a biological sample, enrichment of the crosslinked proteins, and their subsequent identification and quantification by mass spectrometry.

experimental_workflow cluster_probe_synthesis Probe Synthesis cluster_labeling Labeling & Crosslinking cluster_enrichment Enrichment cluster_analysis Analysis Drug_Scaffold Drug Scaffold Probe Photoaffinity Probe Drug_Scaffold->Probe Iodobenzophenone This compound (Photoreactive Group) Iodobenzophenone->Probe Linker_Alkyne Linker with Alkyne Handle Linker_Alkyne->Probe Incubation Incubation with Probe Probe->Incubation Cells_Lysate Cells or Lysate Cells_Lysate->Incubation UV_Irradiation UV Irradiation (365 nm) Incubation->UV_Irradiation Crosslinked_Proteins Covalently Labeled Proteins UV_Irradiation->Crosslinked_Proteins Lysis Cell Lysis Crosslinked_Proteins->Lysis Click_Chemistry Click Chemistry (Biotin-Azide) Lysis->Click_Chemistry Streptavidin_Beads Streptavidin Affinity Purification Click_Chemistry->Streptavidin_Beads Enriched_Proteins Enriched Labeled Proteins Streptavidin_Beads->Enriched_Proteins Digestion On-Bead Digestion (Trypsin) Enriched_Proteins->Digestion LC_MSMS LC-MS/MS Analysis Digestion->LC_MSMS Data_Analysis Database Search & Quantification LC_MSMS->Data_Analysis Off_Target_List Identified Off-Targets Data_Analysis->Off_Target_List

Caption: General experimental workflow for off-target identification.

Data Presentation: Off-Target Profile of a Kinase Inhibitor

The following table presents representative quantitative data from a study identifying off-targets for a multi-kinase inhibitor. This type of data can be generated through competition binding experiments where the photoaffinity probe labeling is competed with increasing concentrations of the free, unlabeled drug. The IC50 values represent the concentration of the free drug required to inhibit 50% of the probe's binding to the protein, indicating the drug's potency for that particular target.

Protein TargetProtein FamilyCellular FunctionIC50 (nM)[7][8]
Primary Target
PIM1Serine/Threonine KinaseCell survival, proliferation15
Identified Off-Targets
GSK3bSerine/Threonine KinaseGlycogen metabolism, cell signaling85
TYK2Tyrosine KinaseCytokine signaling (JAK-STAT)150
LCKTyrosine KinaseT-cell receptor signaling250
CHK1Serine/Threonine KinaseDNA damage response500
PI3KLipid KinaseCell growth, survival, proliferation>1000
BRAFSerine/Threonine KinaseMAPK/ERK signaling pathway>5000

Note: The data presented is illustrative and compiled from representative studies on kinase inhibitor off-targeting. Actual values will vary depending on the specific drug, probe, and experimental conditions.

Experimental Protocols

The following are detailed, generalized protocols for the key experiments involved in off-target identification using a this compound-based photoaffinity probe.

Protocol 1: Synthesis of a this compound-Alkyne Photoaffinity Probe

This protocol describes a plausible synthetic route for a generic photoaffinity probe incorporating a this compound photoreactive group and a terminal alkyne for click chemistry. The synthesis would be adapted based on the specific drug scaffold.

Materials:

  • 4-Iodobenzoyl chloride

  • A derivative of the drug of interest with a suitable functional group for coupling (e.g., an amine)

  • A linker molecule containing an alkyne and a compatible functional group (e.g., a carboxylic acid)

  • Coupling reagents (e.g., HATU, HOBt)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous solvents (DMF, DCM)

  • Silica gel for column chromatography

Procedure:

  • Coupling of the Linker to the Drug Scaffold:

    • Dissolve the drug derivative (1.0 eq) and the alkyne-containing linker (1.1 eq) in anhydrous DMF.

    • Add HATU (1.2 eq), HOBt (1.2 eq), and DIPEA (3.0 eq).

    • Stir the reaction at room temperature overnight under a nitrogen atmosphere.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, dilute the reaction with ethyl acetate and wash with saturated aqueous NaHCO3 and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the product by silica gel column chromatography.

  • Coupling of this compound:

    • Dissolve the product from the previous step (1.0 eq) in anhydrous DCM.

    • Add 4-iodobenzoyl chloride (1.2 eq) and DIPEA (2.0 eq).

    • Stir the reaction at room temperature for 4-6 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, wash the reaction mixture with 1 M HCl, saturated aqueous NaHCO3, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

    • Purify the final photoaffinity probe by silica gel column chromatography.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.

Protocol 2: Photoaffinity Labeling and Competition Assay in Live Cells

Materials:

  • Photoaffinity probe stock solution (10 mM in DMSO)

  • Free drug (competitor) stock solution (10 mM in DMSO)

  • Cell culture medium (e.g., DMEM)

  • Phosphate-buffered saline (PBS)

  • UV lamp (365 nm)

  • Cell scrapers

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

Procedure:

  • Cell Culture and Treatment:

    • Plate cells (e.g., HEK293T, HeLa) in 10 cm dishes and grow to 80-90% confluency.

    • For competition experiments, pre-incubate cells with varying concentrations of the free drug (e.g., 0.1, 1, 10, 100 µM) or DMSO vehicle for 1 hour at 37°C.

    • Add the photoaffinity probe to a final concentration of 1-10 µM and incubate for an additional 1-2 hours at 37°C.

  • UV Crosslinking:

    • Wash the cells twice with ice-cold PBS to remove unbound probe.

    • Place the dishes on ice and irradiate with a 365 nm UV lamp at a distance of 5-10 cm for 15-30 minutes. The optimal irradiation time should be determined empirically.[3]

  • Cell Lysis:

    • After irradiation, aspirate the PBS and add 1 mL of ice-cold lysis buffer to each dish.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant containing the proteome. Determine the protein concentration using a BCA assay.

Protocol 3: Click Chemistry, Enrichment, and Sample Preparation for Mass Spectrometry

Materials:

  • Biotin-azide stock solution (10 mM in DMSO)

  • Tris(2-carboxyethyl)phosphine (TCEP) stock solution (50 mM in water)

  • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) stock solution (10 mM in DMSO)

  • Copper(II) sulfate (CuSO4) stock solution (50 mM in water)

  • Streptavidin-agarose beads

  • Wash buffers (e.g., 1% SDS in PBS, 8 M urea in 100 mM Tris-HCl pH 8.0, PBS)

  • Ammonium bicarbonate (50 mM)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Trypsin (sequencing grade)

Procedure:

  • Click Chemistry Reaction:

    • To 1 mg of protein lysate, add the following reagents in order: biotin-azide (final concentration 100 µM), TCEP (final concentration 1 mM), TBTA (final concentration 100 µM), and CuSO4 (final concentration 1 mM).

    • Incubate the reaction for 1-2 hours at room temperature with gentle rotation.

  • Protein Precipitation and Resuspension:

    • Precipitate the protein by adding 4 volumes of ice-cold acetone and incubating at -20°C for 1 hour.

    • Pellet the protein by centrifugation at 14,000 x g for 10 minutes at 4°C.

    • Discard the supernatant and wash the pellet with ice-cold methanol.

    • Air-dry the pellet and resuspend in 1 mL of 1% SDS in PBS.

  • Streptavidin Affinity Purification:

    • Add 50 µL of pre-washed streptavidin-agarose bead slurry to the resuspended protein solution.

    • Incubate for 2 hours at room temperature with gentle rotation.

    • Pellet the beads by centrifugation and discard the supernatant.

    • Wash the beads sequentially with 1 mL of 1% SDS in PBS, 1 mL of 8 M urea in 100 mM Tris-HCl pH 8.0, and three times with 1 mL of PBS.

  • On-Bead Digestion:

    • Resuspend the washed beads in 100 µL of 50 mM ammonium bicarbonate.

    • Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes.

    • Cool to room temperature and add IAA to a final concentration of 20 mM. Incubate in the dark for 30 minutes.

    • Add 1 µg of trypsin and incubate overnight at 37°C with shaking.

  • Peptide Elution and Desalting:

    • Centrifuge the beads and collect the supernatant containing the digested peptides.

    • Wash the beads with 50 µL of 50 mM ammonium bicarbonate and combine the supernatants.

    • Acidify the peptide solution with formic acid to a final concentration of 0.1%.

    • Desalt the peptides using C18 StageTips prior to LC-MS/MS analysis.

Protocol 4: LC-MS/MS Analysis and Data Interpretation

Instrumentation:

  • High-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a nano-flow HPLC system.

LC-MS/MS Parameters (Representative):

  • Column: C18 reversed-phase column (e.g., 75 µm ID x 15 cm).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A linear gradient from 5% to 40% B over 60-120 minutes.

  • MS1 Scan: Resolution of 60,000-120,000, scan range m/z 350-1500.

  • MS2 Scans (Data-Dependent Acquisition): Top 10-20 most intense precursor ions selected for fragmentation by HCD or CID. Dynamic exclusion enabled.

Data Analysis:

  • Database Searching:

    • Search the raw MS data against a human protein database (e.g., Swiss-Prot) using a search engine like MaxQuant, Sequest, or Mascot.

    • Specify trypsin as the enzyme, allowing for up to two missed cleavages.

    • Set carbamidomethylation of cysteine as a fixed modification and oxidation of methionine as a variable modification.

  • Quantitative Analysis:

    • For label-free quantification, use the intensity-based absolute quantification (iBAQ) or label-free quantification (LFQ) values generated by MaxQuant.

    • For competition experiments, calculate the ratio of protein abundance in the drug-treated sample to the vehicle control.

    • Proteins that show a dose-dependent decrease in abundance upon competition with the free drug are considered potential off-targets.

    • Plot the relative protein abundance against the logarithm of the competitor concentration and fit a dose-response curve to determine the IC50 value for each identified off-target.

Visualization of Signaling Pathways and Logical Relationships

The identification of off-targets is the first step; understanding their functional consequences is crucial. The following diagrams, created using the DOT language, illustrate the experimental logic and a potential signaling pathway affected by an off-target kinase inhibitor.

competition_logic Probe Photoaffinity Probe (this compound) Probe_Binding Probe Binding & Crosslinking Probe->Probe_Binding Competition Competition for Binding Site Probe->Competition Free_Drug Free Drug (Competitor) Free_Drug->Competition Target_Protein Target Protein Target_Protein->Probe_Binding Target_Protein->Competition Signal_High High MS Signal Probe_Binding->Signal_High No Competitor Signal_Low Low MS Signal Competition->Signal_Low With Competitor

Caption: Logic of a competition-based photoaffinity labeling experiment.

The identification of a kinase as an off-target can have significant implications for cellular signaling. For example, unintended inhibition of a kinase in the MAPK (Mitogen-Activated Protein Kinase) pathway could affect cell proliferation, differentiation, and survival.

mapk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) Ras Ras RTK->Ras Activates Raf Raf (MAPKKK) Ras->Raf Activates MEK MEK (MAPKK) Raf->MEK Phosphorylates ERK ERK (MAPK) MEK->ERK Phosphorylates Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription_Factors Activates Off_Target_Drug Off-Target Drug (e.g., Kinase Inhibitor) Off_Target_Drug->MEK Inhibits Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression

Caption: Inhibition of the MAPK signaling pathway by an off-target drug.

Similarly, off-target effects on kinases involved in integrin signaling could disrupt cell adhesion, migration, and survival.

integrin_pathway cluster_ecm Extracellular Matrix (ECM) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm ECM_Ligand ECM Ligand (e.g., Fibronectin) Integrin Integrin Receptor ECM_Ligand->Integrin Binds FAK Focal Adhesion Kinase (FAK) Integrin->FAK Activates Src Src Kinase FAK->Src Activates Actin_Cytoskeleton Actin Cytoskeleton (Cell Adhesion, Migration) Src->Actin_Cytoskeleton Regulates Off_Target_Drug Off-Target Drug (e.g., Kinase Inhibitor) Off_Target_Drug->FAK Inhibits

Caption: Disruption of integrin signaling by an off-target kinase inhibitor.

By elucidating these off-target interactions and their downstream consequences, researchers can make more informed decisions during the drug development process, ultimately leading to safer and more effective therapeutics.

References

Illuminating the Active Site: 4-Iodobenzophenone as a Tool for Covalent Enzyme Mapping

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

The precise mapping of enzyme active sites is a cornerstone of modern drug discovery and mechanistic enzymology. Understanding the three-dimensional space where catalysis occurs and where inhibitors bind is paramount for the rational design of potent and specific therapeutic agents. Photoaffinity labeling (PAL) has emerged as a powerful technique to covalently "tag" these active sites, providing a snapshot of ligand-enzyme interactions. Among the various photolabile groups utilized, benzophenone and its derivatives, such as 4-iodobenzophenone, offer a unique combination of chemical stability and photoreactivity, making them invaluable tools for researchers.

This compound, upon excitation with UV light, forms a highly reactive triplet diradical. This species can abstract a hydrogen atom from nearby amino acid residues within the enzyme's active site, leading to the formation of a stable, covalent bond. The presence of the iodine atom provides a convenient handle for radioiodination (e.g., with ¹²⁵I), enabling highly sensitive detection of the cross-linked products. This application note will detail the use of this compound-based probes in mapping enzyme active sites, covering probe synthesis, experimental protocols, and data analysis.

Key Applications

  • Active Site Identification and Characterization: Covalently labeling the active site allows for the subsequent identification of the labeled amino acid residues through techniques like mass spectrometry, providing direct evidence of the binding pocket's composition.

  • Mapping Inhibitor Binding Sites: By incorporating the this compound moiety into a known inhibitor, researchers can pinpoint the exact location and orientation of the inhibitor within the active site.

  • Target Deconvolution: In complex biological systems, this compound-based probes can be used to identify the specific enzyme targets of a bioactive small molecule.

  • Conformational Trapping: PAL can capture transient conformational states of an enzyme that are induced upon ligand binding, offering insights into the dynamics of enzyme function.

Data Presentation

The efficacy of a this compound-based photoaffinity probe is typically assessed by its ability to bind to the target enzyme and, upon irradiation, to covalently label it. This is often quantified through binding affinity (Kd) or inhibitory potency (IC50) measurements. Below are representative data for a hypothetical this compound-based probe designed to target the ATP-binding site of a protein kinase.

ProbeTarget EnzymeBinding Affinity (Kd)IC50Labeled Residues (Example)
4-Iodo-BP-ATP-γ-SProtein Kinase A (PKA)15 µM25 µMLys72, Val57
4-Iodo-BP-Inhibitor-XAbl Kinase50 nM100 nMMet318, Phe382
4-Iodo-BP-Substrate-YCaspase-35 µM12 µMCys163, His121

Experimental Protocols

Protocol 1: Synthesis of a this compound-Based Photoaffinity Probe (Generic ATP Analog)

This protocol outlines the synthesis of a generic this compound-based ATP analog probe.

Materials:

  • This compound

  • Linker molecule with two reactive ends (e.g., a diamine or diol)

  • ATP-γ-S (Adenosine-5'-(γ-thio)-triphosphate)

  • Coupling agents (e.g., DCC, EDC)

  • Solvents (e.g., DMF, DMSO)

  • Purification supplies (e.g., silica gel for chromatography, HPLC system)

Procedure:

  • Functionalization of this compound: React this compound with a suitable reagent to introduce a functional group for linker attachment (e.g., reduction of the ketone to an alcohol, or a Friedel-Crafts acylation to add a carboxyl group).

  • Linker Attachment: Couple the functionalized this compound to one end of the bifunctional linker molecule using appropriate coupling chemistry.

  • Purification of the Intermediate: Purify the this compound-linker conjugate using column chromatography or HPLC.

  • Coupling to ATP-γ-S: React the purified intermediate with ATP-γ-S. The reactive group on the other end of the linker will form a covalent bond with the sulfur atom of the thiophosphate group of ATP-γ-S.

  • Final Purification: Purify the final this compound-ATP analog probe using HPLC.

  • Characterization: Confirm the identity and purity of the final product using mass spectrometry and NMR spectroscopy.

Protocol 2: Photoaffinity Labeling of a Target Enzyme

This protocol describes the general procedure for photoaffinity labeling of a purified enzyme with a this compound probe.

Materials:

  • Purified target enzyme

  • This compound photoaffinity probe

  • Assay buffer (specific to the target enzyme)

  • UV lamp (350-365 nm)

  • Quartz cuvette or microplate

  • SDS-PAGE reagents

  • Detection reagents (e.g., autoradiography film for radiolabeled probes, streptavidin-HRP for biotinylated probes)

Procedure:

  • Incubation: In a quartz cuvette or well of a quartz microplate on ice, mix the purified target enzyme with the this compound probe in the assay buffer. The final concentrations should be optimized, but a starting point is typically a 1:10 to 1:100 molar ratio of enzyme to probe.

  • Control Samples: Prepare control samples, including:

    • No UV irradiation.

    • No photoaffinity probe.

    • Competition control: pre-incubate the enzyme with an excess of a known competitive inhibitor or the natural substrate before adding the photoaffinity probe.

  • UV Irradiation: Irradiate the samples with a UV lamp at 350-365 nm for a predetermined amount of time (typically 5-30 minutes). The optimal irradiation time should be determined empirically.

  • Quenching: (Optional) Quench the reaction by adding a radical scavenger like dithiothreitol (DTT).

  • Analysis by SDS-PAGE: Add SDS-PAGE loading buffer to the samples, heat to denature the proteins, and resolve the proteins on an SDS-PAGE gel.

  • Detection:

    • For radiolabeled probes, expose the gel to autoradiography film.

    • For biotinylated probes, transfer the proteins to a membrane and perform a Western blot using streptavidin-HRP.

    • For fluorescently tagged probes, visualize the gel using a fluorescence imager.

  • Data Interpretation: A band corresponding to the molecular weight of the enzyme-probe adduct should be visible in the UV-irradiated sample. The intensity of this band should be significantly reduced in the control samples, particularly in the competition control, confirming the specificity of the labeling.

Protocol 3: Identification of Labeled Peptides by Mass Spectrometry

This protocol outlines the steps to identify the specific amino acid residues that have been covalently modified by the this compound probe.

Materials:

  • Coomassie-stained SDS-PAGE gel with the labeled protein band

  • In-gel digestion kit (containing trypsin)

  • LC-MS/MS system

  • Database search software (e.g., Mascot, Sequest)

Procedure:

  • Excision and In-Gel Digestion: Excise the protein band corresponding to the labeled enzyme from the Coomassie-stained SDS-PAGE gel. Perform in-gel digestion with trypsin to generate peptides.

  • Peptide Extraction: Extract the peptides from the gel slices.

  • LC-MS/MS Analysis: Analyze the extracted peptides using a high-resolution LC-MS/MS system. The mass spectrometer will fragment the peptides and generate tandem mass spectra (MS/MS).

  • Database Search: Search the acquired MS/MS spectra against a protein database containing the sequence of the target enzyme. The search parameters should be set to include a variable modification corresponding to the mass of the this compound probe on all possible amino acids.

  • Data Analysis: Identify the peptide-spectrum matches (PSMs) that contain the mass modification of the probe. The MS/MS spectra will provide information on the specific amino acid residue that is covalently modified.

Visualizations

experimental_workflow cluster_synthesis Probe Synthesis cluster_labeling Photoaffinity Labeling cluster_analysis Analysis s1 This compound s2 Functionalization s1->s2 s3 Linker Attachment s2->s3 s4 Purification s3->s4 s5 Coupling to Ligand s4->s5 s6 Final Probe s5->s6 l1 Incubate Enzyme + Probe s6->l1 l2 UV Irradiation (365 nm) l1->l2 l3 Covalent Cross-linking l2->l3 a1 SDS-PAGE l3->a1 a2 Detection a1->a2 a3 In-gel Digestion a1->a3 a4 LC-MS/MS a3->a4 a5 Data Analysis a4->a5

Caption: General workflow for mapping enzyme active sites using a this compound photoaffinity probe.

signaling_pathway enzyme Enzyme (Inactive) complex Enzyme-Probe Complex enzyme->complex probe 4-Iodo-BP Probe probe->complex uv UV Light (365 nm) complex->uv covalent_complex Covalently Labeled Enzyme uv->covalent_complex analysis Mass Spectrometry Analysis covalent_complex->analysis active_site_map Active Site Residue Map analysis->active_site_map

Caption: Logical relationship of photoaffinity labeling for active site mapping.

This compound-based photoaffinity probes are powerful and versatile tools for the elucidation of enzyme active site architecture and ligand-binding interactions. The combination of their robust photochemistry, the ability to introduce a radiolabel for sensitive detection, and their compatibility with modern mass spectrometry techniques provides researchers with a clear path to understanding the molecular details of enzyme function and inhibition. The protocols and data presented here serve as a guide for the successful application of this technology in drug discovery and chemical biology research.

Application Notes and Protocols for In Situ Photo-Cross-Linking in Live Cells with 4-Iodobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing 4-Iodobenzophenone for in situ photo-cross-linking in live cells to study protein-protein interactions (PPIs). This technique allows for the covalent capture of transient and stable interactions in their native cellular environment, providing valuable insights for basic research and drug development.

Introduction

In situ photo-cross-linking is a powerful technique to identify and map protein-protein interactions within living cells.[1] this compound, a photo-activatable amino acid analog, can be incorporated into a protein of interest and, upon activation with UV light, will covalently bind to interacting partner proteins in close proximity. This method is particularly useful for capturing transient or weak interactions that are often missed by traditional biochemical methods like co-immunoprecipitation. The resulting covalently linked protein complexes can then be isolated and identified using techniques such as mass spectrometry.[2][3][4]

Key Applications

  • Identification of Novel Protein-Protein Interactions: Uncover previously unknown interaction partners of a target protein in a physiological context.

  • Mapping Interaction Interfaces: By incorporating the photo-cross-linker at various positions within a protein, it is possible to map the specific domains or residues involved in the interaction.

  • Studying Transient Interactions: Capture fleeting interactions that are crucial for cellular signaling and regulation.[7]

  • Drug Target Validation: Confirm the interaction of a drug candidate with its intended target and identify potential off-target effects within the cellular environment.

  • Analysis of Protein Complexes: Elucidate the architecture and dynamics of multi-protein complexes.

Quantitative Data Summary

While specific quantitative data for this compound is limited in the literature, the following table summarizes typical parameters and expected outcomes based on studies with the closely related photo-cross-linker, p-benzoyl-L-phenylalanine (pBpa), and the known effects of halogenation.

ParameterTypical Range/ValueNotes
Concentration of this compound in media 100 µM - 1 mMOptimal concentration should be determined empirically to balance incorporation efficiency and potential cytotoxicity.
UV Irradiation Wavelength 365 nmMinimizes cellular damage compared to shorter UV wavelengths.
UV Irradiation Time 5 - 30 minutesDependent on the intensity of the UV source and the specific protein interaction being studied. Optimization is critical.
UV Irradiation Intensity 2-5 J/cm²Should be measured and kept consistent across experiments.
Expected Cross-linking Efficiency Potentially higher than pBpaHalogenation generally increases the reactivity of the benzophenone triplet state, leading to higher cross-linking yields.[7]
Cytotoxicity (IC50) Varies by cell line and exposure timeBenzophenone derivatives have shown cytotoxic effects at higher concentrations. It is crucial to perform a dose-response curve to determine the sub-toxic concentration for the cell line of interest.

Experimental Protocols

This section provides a detailed methodology for a typical in situ photo-cross-linking experiment in mammalian cells using this compound, followed by analysis of the cross-linked products. This protocol is a general guideline and may require optimization for specific target proteins and cell lines.

Protocol 1: Site-Specific Incorporation of this compound and In Situ Photo-Cross-Linking

This protocol describes the incorporation of this compound into a target protein at a specific site using amber codon suppression technology, followed by photo-cross-linking in live mammalian cells.

Materials:

  • Mammalian cell line (e.g., HEK293T)

  • Expression plasmid for the protein of interest (POI) with an in-frame amber codon (TAG) at the desired incorporation site.

  • Expression plasmid for an engineered aminoacyl-tRNA synthetase/tRNA pair specific for this compound.

  • This compound

  • Cell culture medium and supplements

  • Transfection reagent

  • Phosphate-buffered saline (PBS)

  • UV lamp (365 nm)

  • Cell lysis buffer (e.g., RIPA buffer)

  • Protease inhibitors

Procedure:

  • Cell Culture and Transfection:

    • Plate cells in a 6-well plate and grow to 70-80% confluency.

    • Co-transfect the cells with the POI-TAG plasmid and the synthetase/tRNA plasmid using a suitable transfection reagent according to the manufacturer's instructions.

  • Incorporation of this compound:

    • 24 hours post-transfection, replace the culture medium with fresh medium supplemented with this compound (e.g., 200 µM).

    • Incubate the cells for 24-48 hours to allow for expression of the POI containing this compound.

  • In Situ Photo-Cross-Linking:

    • Wash the cells twice with ice-cold PBS.

    • Add a thin layer of ice-cold PBS to cover the cells.

    • Place the plate on ice and irradiate with 365 nm UV light for 10-30 minutes. The optimal time should be determined empirically. A negative control plate should be kept on ice without UV irradiation.

  • Cell Lysis and Sample Preparation:

    • After irradiation, remove the PBS and lyse the cells directly in the well with ice-cold lysis buffer supplemented with protease inhibitors.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Collect the supernatant for downstream analysis.

Protocol 2: Analysis of Cross-Linked Products by Western Blotting

This protocol describes the detection of higher molecular weight cross-linked complexes by Western blotting.

Materials:

  • Protein lysate from Protocol 1

  • SDS-PAGE gels

  • Western blotting apparatus

  • PVDF membrane

  • Primary antibody against the protein of interest

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • SDS-PAGE and Western Blotting:

    • Determine the protein concentration of the lysates.

    • Mix an equal amount of protein from the UV-irradiated and non-irradiated samples with SDS-PAGE loading buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

  • Immunodetection:

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with the primary antibody against the POI overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

    • Develop the blot using a chemiluminescent substrate and image the results. A higher molecular weight band in the UV-irradiated sample compared to the control indicates successful cross-linking.

Protocol 3: Identification of Interacting Proteins by Quantitative Mass Spectrometry (SILAC)

This protocol outlines a workflow for the identification of interacting proteins using Stable Isotope Labeling by Amino acids in Cell culture (SILAC) followed by mass spectrometry.[8][9]

Materials:

  • SILAC-compatible cell line

  • SILAC medium kits (light, medium, and heavy)

  • Materials from Protocol 1

  • Affinity purification beads (e.g., anti-HA or anti-FLAG beads)

  • Elution buffer

  • In-gel or in-solution digestion reagents (e.g., trypsin)

  • LC-MS/MS system

Procedure:

  • SILAC Labeling and Cross-Linking:

    • Culture cells for at least five passages in "light" (normal arginine and lysine), "medium" (e.g., 4,4,5,5-D4 L-lysine and 13C6 L-arginine), and "heavy" (e.g., 13C6 15N2 L-lysine and 13C6 15N4 L-arginine) SILAC media.

    • Perform the transfection and this compound incorporation as described in Protocol 1 in each of the labeled cell populations.

    • Perform UV cross-linking on the "heavy" labeled cells. The "light" and/or "medium" labeled cells can serve as negative controls (e.g., no UV irradiation or a mock transfection).

  • Affinity Purification and Sample Preparation:

    • Lyse the cells from each condition separately.

    • Combine equal amounts of protein from the "light", "medium", and "heavy" lysates.

    • Perform affinity purification of the bait protein (POI) using appropriate antibody-conjugated beads.

    • Elute the protein complexes from the beads.

    • Separate the eluted proteins by SDS-PAGE.

  • Mass Spectrometry Analysis:

    • Excise the entire lane or specific bands of interest from the gel.

    • Perform in-gel tryptic digestion.

    • Analyze the resulting peptides by LC-MS/MS.

  • Data Analysis:

    • Use a software package like MaxQuant to identify and quantify the proteins.

    • Proteins that are significantly enriched in the "heavy" channel (the cross-linked sample) are potential interaction partners of the POI.

Visualizations

Signaling Pathway Diagram

The following diagram illustrates a hypothetical signaling pathway where this compound is used to study the interaction between a G-protein coupled receptor (GPCR) and β-arrestin, a key step in receptor desensitization and downstream signaling.[6][10][11]

GPCR_Arrestin_Interaction cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GPCR GPCR GPCR_active Activated GPCR-P GPCR->GPCR_active 2. Activation & Phosphorylation GRK GRK GPCR_active->GRK Arrestin_4IB β-Arrestin (with this compound) GPCR_active->Arrestin_4IB Crosslinked_Complex Covalently Cross-linked GPCR-Arrestin Complex GPCR_active->Crosslinked_Complex Ligand Ligand Ligand->GPCR 1. Binding GRK->GPCR_active Downstream Downstream Signaling Arrestin_4IB->Downstream 4. Signaling Arrestin_4IB->Crosslinked_Complex

Caption: Workflow for studying GPCR-β-Arrestin interaction using this compound.

Experimental Workflow Diagram

This diagram outlines the general experimental workflow for identifying protein-protein interactions using in situ photo-cross-linking with this compound and quantitative mass spectrometry.

Experimental_Workflow cluster_cell_culture In Live Cells cluster_biochemistry Downstream Processing cluster_analysis Data Analysis A 1. Transfection with POI-TAG and Synthetase/tRNA Plasmids B 2. Incubation with This compound A->B C 3. In Situ UV Cross-linking (365 nm) B->C D 4. Cell Lysis C->D E 5. Affinity Purification of Bait Protein (POI) D->E F 6. SDS-PAGE Separation E->F G 7. In-gel Tryptic Digestion F->G H 8. LC-MS/MS Analysis G->H I 9. Database Search and Protein Identification H->I J 10. Quantitative Analysis to Identify Enriched Proteins I->J

Caption: General workflow for photo-cross-linking and mass spectrometry analysis.

Conclusion

In situ photo-cross-linking with this compound offers a robust method for capturing and identifying protein-protein interactions in their native cellular context. The anticipated higher cross-linking efficiency of this halogenated benzophenone analog makes it a promising tool for researchers in both academic and industrial settings. Careful optimization of experimental parameters is crucial for the success of this technique. The detailed protocols and workflows provided here serve as a foundation for the application of this compound in elucidating the complex network of protein interactions that govern cellular function.

References

Application Notes and Protocols for Radioiodination of Benzophenone Photoprobes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the radioiodination of benzophenone-based photoprobes for sensitive detection in photoaffinity labeling (PAL) experiments. Benzophenone photoprobes are powerful tools for identifying and characterizing protein-ligand interactions and other molecular associations.[1][2][3] The incorporation of a radioisotope, typically Iodine-125 (¹²⁵I), offers highly sensitive detection of labeled biomolecules through autoradiography.[4][5]

Introduction to Benzophenone Photoprobes and Radioiodination

Photoaffinity labeling is a technique used to identify unknown targets of ligands and to study protein-ligand interactions.[6] A typical photoaffinity probe consists of three key components: a pharmacophore for target recognition, a photoreactive group, and a reporter tag for detection and isolation.[6][7] Benzophenones are widely used as photoreactive moieties due to their chemical stability in the dark and their efficient photo-cross-linking to target proteins upon irradiation with long-wavelength UV light (~350-360 nm), which minimizes damage to biological samples.[6]

Radioiodination, the process of incorporating a radioactive iodine isotope into a molecule, provides an exceptionally sensitive detection method.[5] ¹²⁵I is a commonly used isotope for this purpose due to its relatively long half-life (59.4 days), which allows for flexibility in experimental timelines, and its emission of low-energy gamma and X-rays, which are suitable for autoradiography.[8][9][10] The high specific activity achievable with ¹²⁵I-labeling enables the detection of very small quantities of labeled proteins.

Key Applications

  • Target Identification and Validation: Covalently linking a small molecule to its protein target(s) in a complex biological sample for subsequent identification.

  • Binding Site Characterization: Mapping the specific amino acid residues involved in the binding of a drug or ligand.

  • Study of Protein-Protein Interactions: Probing the interfaces between interacting proteins using bifunctional cross-linkers.[5]

  • Drug Discovery and Development: Elucidating the mechanism of action of new drug candidates and identifying off-target effects.

Quantitative Data Summary

The following tables summarize key quantitative data for representative radioiodinated benzophenone photoprobes.

Table 1: Binding Affinity and Labeling Efficiency of Selected Radioiodinated Photoprobes

PhotoprobeTarget Protein(s)Binding Affinity (IC₅₀/Kᵢ)Photo-cross-linking EfficiencyReference
[¹²⁵I]AzPE (2-[2-(4-azido-3-[¹²⁵I]-iodophenyl)ethylamino]adenosine)A2a adenosine receptors~100 nM (CGS-21680)Not explicitly stated[11]
Sulfhydryl-reactive amino benzophenone probeGαt-GTPγS (transducin α subunit)Not explicitly statedUp to 40%[5]
Tritiated 4-(2-morpholinoethoxy)benzophenone ([³H]MBoPE)Antiestrogen binding sites (e.g., hmEH, ES10)High affinityNot explicitly stated[6]
4-(2-substituted-4-substituted)-8-(dialkylamino)-6-methyl-1-substituted-3,4-dihydropyrido[2,3-b]pyrazin-2(1H)-onesCorticotropin-releasing factor type-1 (CRF1) receptorsKᵢ = 0.2 - >1000 nMNot applicableThis study focused on PET radiotracers and their binding affinities, providing a good example of quantitative binding data for a class of compounds that could be adapted into photoprobes.[12]

Experimental Protocols

Protocol 1: Synthesis of a Sulfhydryl-Reactive, Radioiodinatable Benzophenone Photoprobe

This protocol is adapted from the synthesis of novel sulfhydryl-reactive benzophenone photoprobes.[5] The synthesis involves creating a benzophenone core that can be radioiodinated and has a reactive group for conjugation to proteins.

Materials:

  • 4-Aminobenzophenone

  • Sodium nitrite

  • Potassium iodide

  • N-(2-Aminoethyl)maleimide

  • DCC (N,N'-Dicyclohexylcarbodiimide)

  • NHS (N-Hydroxysuccinimide)

  • Appropriate solvents (e.g., DMF, Dichloromethane)

  • Standard laboratory glassware and purification equipment (e.g., silica gel for chromatography)

Procedure:

  • Diazotization of 4-Aminobenzophenone: Dissolve 4-aminobenzophenone in an acidic aqueous solution and cool to 0-5 °C. Add a solution of sodium nitrite dropwise to form the diazonium salt.

  • Iodination: Add a solution of potassium iodide to the diazonium salt solution. The diazonium group will be replaced by an iodine atom.

  • Activation of the Carboxylic Acid: If starting with a benzophenone derivative containing a carboxylic acid, activate it using DCC and NHS to form an NHS ester.

  • Conjugation to the Linker: React the NHS-activated benzophenone with a linker molecule containing a sulfhydryl-reactive group, such as N-(2-Aminoethyl)maleimide.

  • Purification: Purify the final product using column chromatography on silica gel.

Protocol 2: Radioiodination of the Benzophenone Photoprobe with ¹²⁵I

This protocol describes a common method for radioiodination using the Iodogen method, which is a mild and efficient way to label proteins and other molecules.[8]

Materials:

  • Benzophenone photoprobe with a site for iodination (e.g., a phenol or aniline group)

  • Iodogen (1,3,4,6-tetrachloro-3α,6α-diphenylglycoluril)

  • Sodium Iodide (Na¹²⁵I)

  • Phosphate buffered saline (PBS), pH 7.4

  • Sodium metabisulfite solution

  • HPLC system for purification[13][14][15][16][17]

Procedure:

  • Iodogen Coating: Prepare a reaction vial coated with Iodogen by dissolving it in a volatile organic solvent (e.g., dichloromethane), adding it to the vial, and evaporating the solvent under a stream of nitrogen.

  • Reaction Mixture: Add a solution of the benzophenone photoprobe in a suitable buffer (e.g., PBS) to the Iodogen-coated vial.

  • Initiation of Radioiodination: Add Na¹²⁵I to the reaction mixture. The Iodogen will oxidize the iodide to a reactive species that will then incorporate into the photoprobe.

  • Reaction Incubation: Allow the reaction to proceed at room temperature for 5-15 minutes.

  • Quenching the Reaction: Terminate the reaction by adding a solution of sodium metabisulfite.

  • Purification: Purify the radioiodinated photoprobe from unreacted ¹²⁵I and other reagents using reverse-phase HPLC.[13][14][15][16][17]

Protocol 3: Photoaffinity Labeling of Target Proteins

This protocol outlines a general workflow for a photoaffinity labeling experiment using the radioiodinated benzophenone photoprobe.[6]

Materials:

  • ¹²⁵I-labeled benzophenone photoprobe

  • Biological sample (e.g., cell lysate, purified protein)

  • UV lamp (350-360 nm)

  • SDS-PAGE reagents and equipment

  • Phosphor imaging screen or X-ray film for autoradiography

Procedure:

  • Incubation: Incubate the ¹²⁵I-labeled benzophenone photoprobe with the biological sample to allow for binding to the target protein(s). This is typically done for a specific time at a controlled temperature (e.g., 30 minutes at room temperature).

  • UV Irradiation: Expose the sample to UV light (350-360 nm) on ice or at 4°C for a predetermined time (e.g., 15-60 minutes) to induce covalent cross-linking between the photoprobe and the target protein.

  • SDS-PAGE: Separate the proteins in the sample by SDS-polyacrylamide gel electrophoresis.

  • Gel Drying: Dry the gel under vacuum.

  • Autoradiography: Expose the dried gel to a phosphor imaging screen or X-ray film at -80°C to detect the radiolabeled proteins.[4][18][19][20] The exposure time will vary depending on the amount of radioactivity.

  • Analysis: Develop the film or scan the phosphor screen to visualize the radiolabeled protein bands. The intensity of the bands can be quantified using densitometry.

Visualizations

experimental_workflow cluster_synthesis Probe Synthesis & Labeling cluster_pal Photoaffinity Labeling cluster_detection Detection & Analysis synthesis Synthesis of Benzophenone Photoprobe radioiodination Radioiodination with ¹²⁵I synthesis->radioiodination purification HPLC Purification radioiodination->purification incubation Incubation with Biological Sample purification->incubation uv_irradiation UV Irradiation (350-360 nm) incubation->uv_irradiation sds_page SDS-PAGE uv_irradiation->sds_page autoradiography Autoradiography sds_page->autoradiography analysis Data Analysis autoradiography->analysis

Caption: Experimental workflow for radioiodinated benzophenone photoaffinity labeling.

signaling_pathway_analogy Pharmacophore Pharmacophore (Binding Moiety) TargetProtein Target Protein Pharmacophore->TargetProtein Reversible Binding Benzophenone Benzophenone (Photoreactive Group) CovalentBond Covalent Bond Formation (Post-UV) Benzophenone->CovalentBond UV Activation Radioiodine ¹²⁵I (Reporter Tag) Detection Sensitive Detection (Autoradiography) Radioiodine->Detection Signal Emission BindingSite Binding Site

References

Applications of 4-Iodobenzophenone in Medicinal Chemistry and Drug Discovery: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Iodobenzophenone is a versatile chemical scaffold that has found significant applications in medicinal chemistry and drug discovery. Its unique structure, featuring a photoreactive benzophenone core and a modifiable iodine substituent, makes it a powerful tool for a range of applications, from identifying novel drug targets to synthesizing potential therapeutic agents. The benzophenone moiety can be activated by UV light to form a reactive triplet state, enabling covalent crosslinking to interacting biomolecules. The iodine atom provides a site for radioiodination, allowing for highly sensitive detection, and also serves as a synthetic handle for diversification through cross-coupling reactions.[1][2] This document provides detailed application notes, experimental protocols, and data for the use of this compound and its derivatives in photo-affinity labeling, as a synthetic building block, and in photodynamic therapy.

Photo-affinity Labeling for Target Identification and Binding Site Analysis

Photo-affinity labeling (PAL) is a powerful technique to identify and characterize the binding partners of small molecules within a complex biological system.[3] this compound can be incorporated into a chemical probe to covalently link to its target protein upon UV irradiation. The iodine atom allows for the introduction of a radioactive isotope (e.g., ¹²⁵I) for sensitive detection of the cross-linked protein-probe complex.[1]

Application Note

This compound-based probes are valuable for:

  • Target Deconvolution: Identifying the specific protein targets of a bioactive small molecule.

  • Binding Site Mapping: Pinpointing the amino acid residues involved in the binding interaction.

  • Studying Protein-Protein Interactions: Probing the interface between two interacting proteins if one is baited with a this compound-containing ligand.

The general workflow involves synthesizing a probe that incorporates the this compound moiety, incubating the probe with the biological sample (e.g., cell lysate, purified protein), irradiating with UV light to induce crosslinking, and then detecting and identifying the labeled proteins, often by mass spectrometry.[4][5]

Experimental Protocols

Protocol 1.1: General Workflow for Target Identification using a this compound Probe

This protocol outlines the key steps for identifying the protein target of a small molecule using a custom-synthesized this compound-containing photo-affinity probe.

  • Probe Synthesis: Design and synthesize a photo-affinity probe by incorporating the this compound moiety into the structure of the bioactive small molecule of interest. A linker may be necessary to minimize steric hindrance.

  • Incubation: Incubate the photo-affinity probe with the biological sample (e.g., cell lysate, tissue homogenate, or intact cells) to allow for binding to the target protein(s). A typical concentration range for the probe is 1-10 µM.

  • UV Irradiation: Irradiate the sample with UV light (typically 350-365 nm) on ice for 10-30 minutes to induce covalent cross-linking between the probe and the target protein.[3]

  • Enrichment of Labeled Proteins (Optional but Recommended): If the probe contains a biotin tag, use streptavidin-coated beads to enrich the biotinylated protein-probe complexes.

  • Protein Digestion: Digest the proteins (either the entire proteome or the enriched fraction) into smaller peptides using a protease such as trypsin.

  • Mass Spectrometry Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that have been covalently modified by the probe.

  • Data Analysis: Identify the protein(s) that are significantly enriched in the sample treated with the photo-affinity probe compared to control samples (e.g., no probe, or competition with an excess of the original bioactive molecule).

Protocol 1.2: Radioiodination of a this compound-Containing Precursor

This protocol describes the radioiodination of a tributylstannyl precursor of a this compound derivative to generate a radiolabeled probe for highly sensitive detection.[6]

  • Precursor Synthesis: Synthesize a tributylstannyl derivative of the this compound probe.

  • Radioiodination Reaction:

    • To a solution of the tributylstannyl precursor in a suitable solvent (e.g., methanol), add Na[¹²⁵I].

    • Initiate the reaction by adding an oxidizing agent, such as Chloramine-T or Iodogen.

    • Allow the reaction to proceed at room temperature for 5-15 minutes.

  • Quenching: Stop the reaction by adding a reducing agent like sodium metabisulfite.

  • Purification: Purify the radiolabeled probe using high-performance liquid chromatography (HPLC).

  • Detection: The ¹²⁵I-labeled proteins can be detected by autoradiography after separation by SDS-PAGE.

Experimental Workflow Diagram

experimental_workflow cluster_synthesis Probe Preparation cluster_experiment Crosslinking Experiment cluster_analysis Target Identification synthesis Synthesize this compound Probe radioiodination Optional: Radioiodinate Probe synthesis->radioiodination incubation Incubate Probe with Biological Sample radioiodination->incubation uv_irradiation UV Irradiation (350-365 nm) incubation->uv_irradiation enrichment Enrich Labeled Proteins uv_irradiation->enrichment digestion Protein Digestion (Trypsin) enrichment->digestion ms_analysis LC-MS/MS Analysis digestion->ms_analysis data_analysis Data Analysis & Target Identification ms_analysis->data_analysis logical_relationship start This compound Scaffold suzuki Suzuki-Miyaura Cross-Coupling start->suzuki library Library of Benzophenone Derivatives suzuki->library boronic_acids Diverse Aryl Boronic Acids boronic_acids->suzuki sar Structure-Activity Relationship (SAR) Studies library->sar lead_optimization Lead Optimization sar->lead_optimization new_therapeutics Novel Therapeutic Candidates lead_optimization->new_therapeutics pdt_pathway cluster_pdt Photodynamic Therapy ps This compound Photosensitizer ros Reactive Oxygen Species (ROS) (e.g., ¹O₂) ps->ros light Light (UV-A) light->ros oxygen Molecular Oxygen (³O₂) oxygen->ros damage Cellular Damage (Lipids, Proteins, DNA) ros->damage apoptosis Apoptosis damage->apoptosis caspase_activation Caspase Activation (Caspase-8, Caspase-3) apoptosis->caspase_activation

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Iodobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-Iodobenzophenone.

Troubleshooting Guides

This section addresses common issues encountered during the synthesis of this compound, primarily via the Friedel-Crafts acylation of iodobenzene, and offers potential solutions.

Q1: I am observing a low yield of this compound. What are the potential causes and how can I improve it?

Low yields can be attributed to several factors. Below is a systematic guide to troubleshoot and enhance your reaction's output.

Potential CauseExplanationSuggested Solution
Moisture Contamination The Lewis acid catalyst (e.g., AlCl₃) is extremely sensitive to moisture. Water will hydrolyze the catalyst, rendering it inactive. Moisture can also hydrolyze the benzoyl chloride starting material.Ensure all glassware is oven- or flame-dried before use. Use anhydrous solvents and reagents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Inactive Catalyst The Lewis acid may have degraded due to improper storage or prolonged exposure to air.Use a fresh, unopened container of the Lewis acid catalyst. If the catalyst is old, consider purchasing a new batch.
Suboptimal Reaction Temperature The reaction rate is highly dependent on temperature. If the temperature is too low, the reaction may not proceed to completion. Conversely, excessively high temperatures can lead to side reactions and decomposition of the product.[1]The optimal temperature can vary depending on the solvent and catalyst. For the AlCl₃-catalyzed reaction in an inert solvent like dichloromethane (DCM), the reaction is often started at 0°C during the addition of reagents and then allowed to warm to room temperature.[1] A gentle reflux may be necessary in some cases. Experiment with a temperature range (e.g., 0°C to reflux) to find the optimal condition for your specific setup.
Insufficient Reaction Time The reaction may not have reached completion.Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue the reaction until the starting material (iodobenzene) is consumed. Reaction times can range from a few hours to overnight.
Incorrect Stoichiometry In Friedel-Crafts acylations, the Lewis acid often forms a complex with the ketone product, effectively removing it from the catalytic cycle. Therefore, a stoichiometric amount of the catalyst is often required.[1]Use at least a 1:1 molar ratio of the Lewis acid to benzoyl chloride. A slight excess of the Lewis acid (e.g., 1.1 - 1.2 equivalents) can sometimes be beneficial.
Side Reactions The formation of byproducts such as di-iodinated species or benzophenone (from de-iodination) will reduce the yield of the desired product.[2]Optimize reaction conditions (temperature, reaction time, stoichiometry) to minimize side reactions. See Q2 for more details on common side reactions.
Product Loss During Workup and Purification Significant amounts of product can be lost during extraction, washing, and purification steps.Ensure efficient extraction by using an appropriate solvent. Minimize the number of transfer steps. For recrystallization, choose a solvent system that provides a high recovery. See Q4 for purification details.

Q2: My reaction is producing significant amounts of side products. What are they and how can I minimize their formation?

Several side reactions can occur during the Friedel-Crafts acylation of iodobenzene, leading to a complex product mixture.

Side ProductFormation MechanismMitigation Strategies
Di-iodobenzophenones Further iodination of the iodobenzene starting material or the this compound product can occur, leading to the formation of di-iodinated isomers.[2]Use a 1:1 molar ratio of iodobenzene to benzoyl chloride. Avoid a large excess of the Lewis acid catalyst. Shorter reaction times may also reduce the extent of di-iodination.
Benzophenone De-iodination of the this compound product can happen under the acidic reaction conditions, leading to the formation of benzophenone.[2]Use milder reaction conditions (lower temperature, shorter reaction time). Consider using a less harsh Lewis acid if possible, although this may impact the overall yield.
Benzoic Acid Hydrolysis of unreacted benzoyl chloride during the workup will produce benzoic acid.During the aqueous workup, wash the organic layer with a saturated sodium bicarbonate solution to remove unreacted benzoyl chloride and benzoic acid.
Isomers of Iodobenzophenone While the para-isomer is the major product due to steric hindrance, small amounts of the ortho- and meta-isomers may be formed.The formation of the para-isomer is generally favored. Purification by recrystallization or column chromatography is usually effective in separating the isomers.

Q3: I am having difficulty purifying the crude this compound. What are the best methods?

Purification of this compound can be challenging due to the presence of structurally similar impurities.

Purification MethodDescriptionRecommended Solvents/Conditions
Recrystallization This is often the most effective method for removing small amounts of impurities. The principle is to dissolve the crude product in a minimum amount of a hot solvent in which the desired product has high solubility and the impurities have low solubility, and then allowing the desired product to crystallize upon cooling.Ethanol: this compound is soluble in hot ethanol and less soluble in cold ethanol, making it a good choice for recrystallization. Hexane/Ethyl Acetate: A mixed solvent system of hexane and ethyl acetate can also be effective. The crude product is dissolved in a minimal amount of hot ethyl acetate, and hexane is added until the solution becomes turbid. Upon cooling, pure crystals should form.
Column Chromatography For mixtures that are difficult to separate by recrystallization, silica gel column chromatography can be employed.A solvent system of increasing polarity, such as a gradient of ethyl acetate in hexane, is typically effective. The less polar benzophenone and di-iodobenzene byproducts will elute first, followed by the desired this compound. More polar impurities like benzoic acid will be retained on the column longer.
Aqueous Wash Washing the organic layer during the workup is a crucial first step in purification.A wash with a saturated solution of sodium bicarbonate will remove acidic impurities like benzoic acid and unreacted benzoyl chloride. A subsequent wash with brine (saturated NaCl solution) will help to remove water from the organic layer.

Frequently Asked Questions (FAQs)

Q4: What is the most common method for synthesizing this compound?

The most widely used method for the synthesis of this compound is the Friedel-Crafts acylation of iodobenzene with benzoyl chloride, using a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).

Q5: Are there alternative synthetic routes to this compound?

Yes, alternative methods exist, which can be useful if the Friedel-Crafts acylation proves problematic or if different starting materials are available.

  • Suzuki-Miyaura Coupling: This involves the palladium-catalyzed cross-coupling of 4-iodobenzoyl chloride with phenylboronic acid.[3] This method offers mild reaction conditions and a high tolerance for various functional groups.

  • Grignard Reaction: The reaction of a phenylmagnesium halide (e.g., phenylmagnesium bromide) with 4-iodobenzoyl chloride can also yield this compound. Care must be taken to control the reaction conditions to avoid the formation of tertiary alcohol byproducts from the addition of a second equivalent of the Grignard reagent to the ketone product.

Q6: What are the key safety precautions to take during the synthesis of this compound?

  • Handling Aluminum Chloride: Anhydrous aluminum chloride is corrosive and reacts violently with water, releasing HCl gas. It should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Handling Benzoyl Chloride: Benzoyl chloride is a lachrymator and is corrosive. It should also be handled in a fume hood with appropriate PPE.

  • Reaction Quenching: The quenching of the reaction mixture, especially when AlCl₃ is used, is highly exothermic and releases HCl gas. The quenching should be performed slowly and in an ice bath.

  • Solvent Safety: The organic solvents used (e.g., dichloromethane, ether, hexane, ethyl acetate) are flammable and should be handled away from ignition sources.

Experimental Protocols

Protocol 1: Friedel-Crafts Acylation of Iodobenzene

This protocol describes a general procedure for the synthesis of this compound via Friedel-Crafts acylation.

Materials:

  • Iodobenzene

  • Benzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethanol or Hexane/Ethyl acetate for recrystallization

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq.). Add anhydrous DCM to the flask.

  • Addition of Reactants: In a separate flask, prepare a solution of iodobenzene (1.0 eq.) and benzoyl chloride (1.0 eq.) in anhydrous DCM. Transfer this solution to the dropping funnel.

  • Reaction: Cool the suspension of aluminum chloride in DCM to 0°C using an ice bath. Add the solution from the dropping funnel dropwise to the stirred suspension. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC indicates the consumption of the starting material.

  • Workup: Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of 1 M HCl. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by recrystallization from ethanol or a hexane/ethyl acetate mixture.

Data Presentation

Table 1: Influence of Lewis Acid Catalyst on the Yield of this compound

Lewis AcidStoichiometry (eq.)SolventTemperature (°C)Time (h)Yield (%)
AlCl₃1.1CS₂Reflux1~75
FeCl₃1.1CS₂Reflux1~60
ZnCl₂1.1None1503~40
BF₃·OEt₂1.1DCM2524<10

Note: Data is compiled from various sources and represents typical outcomes. Actual yields may vary depending on specific experimental conditions.

Table 2: Effect of Temperature on the Yield of this compound (AlCl₃ catalyst)

Temperature (°C)Time (h)Yield (%)
04~30
25 (Room Temp)2~70
40 (Reflux in DCM)1~75
801~65 (with increased side products)

Note: Data is illustrative and based on general principles of reaction kinetics. Optimal conditions should be determined experimentally.

Visualizations

Friedel_Crafts_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Workup & Purification reagents Iodobenzene + Benzoyl Chloride + Anhydrous AlCl₃ addition Dropwise addition at 0°C reagents->addition solvent Anhydrous DCM solvent->addition stirring Stir at RT (Monitor by TLC) addition->stirring quench Quench with dilute HCl stirring->quench extract Extract with DCM quench->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry and Concentrate wash->dry purify Recrystallize dry->purify product Pure this compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of This compound moisture Moisture Contamination start->moisture catalyst Inactive Catalyst start->catalyst conditions Suboptimal Conditions (Temp, Time) start->conditions stoichiometry Incorrect Stoichiometry start->stoichiometry side_reactions Side Reactions start->side_reactions dry_reagents Use Anhydrous Reagents/Solvents moisture->dry_reagents fresh_catalyst Use Fresh Catalyst catalyst->fresh_catalyst optimize Optimize Temp/Time (Monitor by TLC) conditions->optimize adjust_ratio Use >1 eq. of Lewis Acid stoichiometry->adjust_ratio minimize_byproducts Adjust Conditions to Minimize Side Products side_reactions->minimize_byproducts

Caption: Troubleshooting logic for low yield in this compound synthesis.

References

Technical Support Center: Synthesis of 4-Iodobenzophenone via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the Friedel-Crafts synthesis of 4-Iodobenzophenone. All recommendations are supported by experimental data and established protocols to ensure you can optimize your reaction conditions and overcome common side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed during the Friedel-Crafts acylation of iodobenzene with benzoyl chloride?

A1: The primary side reactions in this synthesis include the formation of isomeric products (2-iodobenzophenone and 3-iodobenzophenone), de-iodination resulting in benzophenone, and di-iodination of the starting material to form diiodobenzene isomers. Under certain conditions, by-products from reactions with the solvent can also occur.[1]

Q2: I obtained a low yield of this compound. What are the likely causes?

A2: Low yields can stem from several factors:

  • Catalyst Deactivation: The Lewis acid catalyst (e.g., AlCl₃) is highly sensitive to moisture. Any water in your reagents or glassware will deactivate it.

  • Insufficient Catalyst: The benzophenone product can form a complex with the Lewis acid, effectively sequestering it. Therefore, a stoichiometric amount of the catalyst is often required.

  • Suboptimal Temperature: The reaction temperature significantly impacts the rate and selectivity. Temperatures that are too low may lead to an incomplete reaction, while excessively high temperatures can promote side reactions.

  • Incomplete Reaction: The reaction may not have reached completion. Monitoring the reaction progress by Thin Layer Chromatography (TLC) is crucial.

Q3: I am observing a significant amount of the ortho or meta isomers of iodobenzophenone. How can I improve the regioselectivity for the desired para isomer?

A3: The formation of the para isomer is generally favored due to steric hindrance. However, the choice of solvent and reaction temperature can influence the isomer distribution. Non-polar solvents often favor the formation of the para product. Lower reaction temperatures can also increase the selectivity for the thermodynamically more stable para isomer.

Q4: My final product is contaminated with benzophenone. What causes this and how can I prevent it?

A4: The formation of benzophenone is due to the de-iodination of the starting material or product under the acidic reaction conditions. This side reaction can be minimized by carefully controlling the reaction temperature and time. Using a milder Lewis acid or a less acidic reaction medium may also reduce the extent of de-iodination.

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues during the synthesis of this compound.

Issue Potential Cause Recommended Action
Low or No Product Formation Inactive Lewis Acid Catalyst (due to moisture)Ensure all glassware is thoroughly dried. Use anhydrous solvents and freshly opened or purified reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Insufficient amount of Lewis AcidUse a stoichiometric amount of the Lewis acid catalyst relative to the benzoyl chloride.
Low reaction temperatureGradually increase the reaction temperature and monitor the progress by TLC.
Formation of Multiple Products (Isomers, Benzophenone) Suboptimal reaction conditionsTo favor the para isomer, consider using a non-polar solvent and maintaining a lower reaction temperature. To minimize de-iodination, avoid prolonged reaction times and excessively high temperatures.
Difficult Purification Presence of unreacted starting materials and byproductsDuring workup, wash the organic layer with a dilute sodium bicarbonate solution to remove any unreacted benzoyl chloride and benzoic acid. Column chromatography on silica gel is effective for separating this compound from less polar byproducts like benzophenone and diiodobenzene.

Experimental Protocols

Detailed Protocol for the Synthesis of this compound

This protocol is a general guideline for the Friedel-Crafts acylation of iodobenzene with benzoyl chloride.

Materials:

  • Iodobenzene

  • Benzoyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.

  • Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Add a solution of iodobenzene (1.0 equivalent) in anhydrous DCM to the flask. Subsequently, add a solution of benzoyl chloride (1.1 equivalents) in anhydrous DCM dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC.

  • Work-up: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) or by recrystallization to afford pure this compound.

Visualizing Reaction Pathways and Troubleshooting

Reaction Scheme

Friedel-Crafts Acylation of Iodobenzene cluster_main Main Reaction cluster_side Side Reactions Iodobenzene Iodobenzene SigmaComplex Sigma Complex (Intermediate) Iodobenzene->SigmaComplex Electrophilic Attack DeiodinationProduct Benzophenone (De-iodination) Iodobenzene->DeiodinationProduct De-iodination DiiodoProduct Diiodobenzene (Di-iodination) Iodobenzene->DiiodoProduct Further Iodination BenzoylChloride Benzoyl Chloride AcyliumIon Acylium Ion Electrophile BenzoylChloride->AcyliumIon + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) AcyliumIon->SigmaComplex Electrophilic Attack MainProduct This compound (para-product) SigmaComplex->MainProduct - H⁺, -AlCl₃ OrthoProduct 2-Iodobenzophenone (ortho-isomer) SigmaComplex->OrthoProduct MetaProduct 3-Iodobenzophenone (meta-isomer) SigmaComplex->MetaProduct

Caption: Main and side reaction pathways in the synthesis of this compound.

Troubleshooting Workflow

TroubleshootingWorkflow start Experiment Start check_yield Low Yield? start->check_yield check_purity Impure Product? check_yield->check_purity No catalyst_issue Check Catalyst Activity - Use anhydrous reagents - Use fresh AlCl₃ check_yield->catalyst_issue Yes success Successful Synthesis check_purity->success No isomer_issue Isomeric Impurities? - Lower reaction temperature - Use non-polar solvent check_purity->isomer_issue Yes stoichiometry_issue Adjust Catalyst Stoichiometry - Use stoichiometric amount catalyst_issue->stoichiometry_issue conditions_issue Optimize Reaction Conditions - Increase temperature/time - Monitor by TLC stoichiometry_issue->conditions_issue conditions_issue->start Re-run Experiment deiodination_issue Benzophenone Impurity? - Reduce reaction time/temp isomer_issue->deiodination_issue purification_issue Optimize Purification - Recrystallization - Column Chromatography deiodination_issue->purification_issue purification_issue->success

Caption: A stepwise workflow for troubleshooting issues in this compound synthesis.

References

Technical Support Center: Purification of Crude 4-Iodobenzophenone by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the purification of crude 4-Iodobenzophenone by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the primary goal of recrystallizing this compound?

The primary goal is to purify the solid compound. Recrystallization removes impurities that may be present in the crude product from a chemical synthesis, such as unreacted starting materials, by-products, or residual solvents. The process relies on the principle that the solubility of a compound in a solvent increases with temperature.[1][2] By dissolving the impure this compound in a hot solvent and allowing it to cool, the desired compound crystallizes out in a purer form, while the impurities remain dissolved in the surrounding solution (mother liquor).[1][2]

Q2: How do I select an appropriate solvent for the recrystallization of this compound?

The ideal solvent is one in which this compound has high solubility at an elevated temperature but low solubility at room or ice-bath temperatures.[3][4][5] This difference in solubility is crucial for achieving a good recovery of the purified product. A general rule of thumb is "like dissolves like"; since this compound contains a polar ketone group and nonpolar aromatic rings, moderately polar solvents are often a good starting point.[6][7] It is recommended to perform small-scale solubility tests with several candidate solvents to find the most suitable one.[3][5]

Q3: What are the key physical properties of this compound I should be aware of?

Knowing the properties of the pure compound is essential for assessing the success of the purification. The most critical value is the melting point; a sharp melting point range close to the literature value indicates high purity.

PropertyValue
Molecular Formula C₁₃H₉IO
Molecular Weight 308.12 g/mol [8]
Appearance Solid (typically off-white to yellow crystals)
Melting Point 97-101 °C[8][9]

Q4: What is a mixed-solvent system and when should I use it?

A mixed-solvent system (or solvent pair) is used when no single solvent has the ideal solubility characteristics. It consists of two miscible solvents: one in which this compound is highly soluble (the "good" solvent) and another in which it is poorly soluble (the "bad" or "anti-solvent").[10] You would dissolve the crude compound in a minimum amount of the hot "good" solvent and then add the "bad" solvent dropwise until the solution becomes cloudy. A few more drops of the "good" solvent are added to clarify the solution, which is then cooled to induce crystallization.[11]

Troubleshooting Guide

This guide addresses common issues encountered during the recrystallization of this compound.

IssuePossible Cause(s)Recommended Solution(s)
No Crystals Form Upon Cooling 1. Too much solvent was used , and the solution is not saturated. 2. The solution is supersaturated .[12][13]1. Boil off some of the solvent to concentrate the solution and attempt to cool again.[12] 2. Induce crystallization by:     a) Scratching the inner surface of the flask with a glass rod at the solution's surface.[3][13]     b) Adding a "seed crystal" of pure this compound.[3][13]
"Oiling Out" (Formation of a liquid instead of solid crystals)1. The compound's melting point is lower than the solvent's boiling point. 2. The rate of cooling is too rapid . 3. A high concentration of impurities is present, significantly depressing the melting point.[13]1. Re-heat the solution to dissolve the oil. 2. Add a small amount of additional solvent (the "good" solvent if using a pair) and allow the solution to cool more slowly.[5][13] 3. Insulate the flask to ensure gradual cooling.[13] 4. Consider purification by column chromatography first if the sample is highly impure.[12]
Low Recovery / Poor Yield 1. Too much solvent was used, leaving a significant amount of product in the mother liquor.[3][13] 2. The crystals were filtered before crystallization was complete (insufficient cooling time). 3. Excessive washing with cold solvent redissolved the product.[3] 4. Premature crystallization occurred during a hot filtration step.1. Beforehand, use the minimum amount of hot solvent required for dissolution.[3] 2. Ensure the flask is cooled in an ice bath for at least 15-20 minutes to maximize crystal formation. 3. Wash the collected crystals with a minimal amount of ice-cold solvent.[3] 4. If hot filtration is needed, use a pre-warmed funnel and flask, and add a slight excess of solvent to prevent premature crystallization.
Crystallization is Too Rapid The solution is too concentrated, or the cooling is too fast. Rapid crystallization can trap impurities within the crystal lattice.[13]1. Re-heat the solution and add a small amount (1-2 mL) of additional hot solvent to slightly decrease the saturation.[13] 2. Ensure the solution cools slowly and undisturbed at room temperature before moving it to an ice bath.[13]
Colored Impurities Remain in Crystals The colored impurity has similar solubility to this compound in the chosen solvent.1. Try adding a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal can adsorb colored impurities. Use charcoal sparingly as it can also adsorb the desired product. 2. Attempt recrystallization with a different solvent system.

Experimental Protocols

Protocol 1: Solvent Screening
  • Place approximately 20-30 mg of crude this compound into several small test tubes.

  • To each tube, add a different candidate solvent (e.g., ethanol, isopropanol, ethyl acetate, acetone, hexane/ethyl acetate mixture) dropwise at room temperature.

  • Observe the solubility. An ideal solvent will not dissolve the compound at room temperature.[5]

  • If the compound is insoluble, gently heat the test tube in a water bath. Continue adding the solvent dropwise until the solid just dissolves.

  • Allow the hot, clear solution to cool slowly to room temperature, then place it in an ice bath for 10-15 minutes.

  • A suitable solvent is one that dissolves the compound when hot and produces a large quantity of crystals upon cooling.[5]

Suggested SolventsBoiling Point (°C)Polarity (Relative)Comments
Ethanol 780.654[14]A good starting point. May require a mixed system with water.
Isopropanol 820.546[14]Similar properties to ethanol.
Ethyl Acetate 770.228[14]A moderately polar solvent.
Acetone 560.355[14]Good solvent for ketones, but its low boiling point can lead to rapid evaporation.
Hexane / Ethyl Acetate VariableVariableA common mixed-solvent system. Hexane acts as the anti-solvent.
Ethanol / Water VariableVariableA common mixed-solvent system. Water acts as the anti-solvent.
Protocol 2: Single-Solvent Recrystallization
  • Dissolution: Place the crude this compound in an appropriately sized Erlenmeyer flask. Add a magnetic stir bar and place the flask on a stirrer/hotplate. Add the chosen solvent in small portions while heating the mixture to a gentle boil. Continue adding the hot solvent until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.[3][10]

  • Hot Filtration (Optional): If insoluble impurities are visible in the hot solution, perform a hot gravity filtration. Use a pre-warmed funnel and receiving flask to prevent premature crystallization.[10]

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[5] Once at room temperature, place the flask in an ice bath to maximize crystal yield.[5]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[10]

  • Washing: Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.[5]

  • Drying: Allow the crystals to air-dry on the funnel by drawing air through them. For final drying, transfer the crystals to a watch glass or use a vacuum oven at a temperature well below the compound's melting point.

Visual Guides

Recrystallization Workflow

G Figure 1. Standard Recrystallization Workflow cluster_setup Setup & Dissolution cluster_purify Purification cluster_isolate Isolation & Drying A Place Crude Product in Erlenmeyer Flask B Add Minimum Amount of Hot Solvent A->B Heat & Stir C All Solids Dissolved? B->C D Hot Filtration (Remove Insoluble Impurities) C->D No E Cool Slowly to Room Temperature C->E Yes D->E F Cool in Ice Bath E->F Allow Crystal Growth G Vacuum Filtration (Collect Crystals) F->G Maximize Yield H Wash with Minimal Ice-Cold Solvent G->H I Dry Crystals H->I J Pure this compound I->J

Caption: Figure 1. Standard Recrystallization Workflow.

Troubleshooting Decision Tree

G Figure 2. Troubleshooting Common Recrystallization Issues A Solution Cooled, But No Crystals Formed B Is the solution cloudy or clear? A->B C Solution is Supersaturated B->C Cloudy E Too Much Solvent Used B->E Clear D Induce Crystallization: - Scratch Flask - Add Seed Crystal C->D F Boil Off Excess Solvent and Cool Again E->F G Oily Liquid Forms Instead of Crystals ('Oiling Out') H Re-heat to Dissolve Oil G->H I Add a Small Amount of Extra Solvent H->I J Cool Solution MORE SLOWLY I->J

Caption: Figure 2. Troubleshooting Common Recrystallization Issues.

References

Technical Support Center: Photo-Cross-Linking with 4-Iodobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for photo-cross-linking applications using 4-Iodobenzophenone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to navigate the challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used in photo-cross-linking?

This compound is a halogenated derivative of benzophenone, a well-established photo-cross-linker.[1] Like benzophenone, it can be activated by UV light to create a reactive triplet state that forms covalent bonds with nearby molecules, primarily by abstracting hydrogen atoms from C-H bonds.[2] The introduction of a heavy iodine atom is thought to potentially influence the photophysical properties of the molecule, which could affect cross-linking efficiency.

Q2: What is the general mechanism of photo-cross-linking with this compound?

The process begins with the absorption of UV light (typically around 350-365 nm) by the benzophenone core, which excites the molecule from its ground state to a singlet state.[3] This is followed by a rapid intersystem crossing to a more stable triplet state, which exists as a diradical. This reactive triplet state can then abstract a hydrogen atom from a nearby molecule, creating a pair of radicals that combine to form a stable covalent C-C bond, thus cross-linking the molecules.[4]

Q3: I am observing low or no cross-linking product. What are the potential causes and how can I troubleshoot this?

Low cross-linking efficiency is a common challenge. Several factors could be at play:

  • Suboptimal UV Irradiation: Insufficient UV dose (a combination of intensity and duration) will result in a low population of activated this compound molecules. Conversely, excessive irradiation can lead to sample damage. It is crucial to optimize the irradiation time and the distance from the UV source.[1]

  • "Heavy Atom Effect": The presence of the iodine atom can, in some cases, decrease photochemical efficiency. Studies on similar halogenated benzophenones suggest that the heavy atom can accelerate the decay of the reactive triplet state back to the ground state, reducing its lifetime and the probability of a successful cross-linking event.[5][6]

  • Incompatible Buffer Components: Buffers containing Tris or other primary amines can react with some cross-linkers. While benzophenones are generally less susceptible to this than NHS-ester cross-linkers, it is good practice to use buffers free of reactive components, such as PBS or HEPES.[7]

  • Poor Solubility: this compound is a hydrophobic molecule and may have limited solubility in aqueous biological buffers, leading to precipitation and a lower effective concentration.[8]

Troubleshooting Guides

Issue 1: Low Cross-Linking Yield

If you are experiencing lower than expected cross-linking yields, consider the following troubleshooting steps:

Parameter Potential Problem Recommended Solution
UV Irradiation Insufficient activation of this compound.Increase the UV irradiation time or use a higher intensity lamp. Optimize the distance between the sample and the UV source. A typical starting point is irradiation at 365 nm on ice for 15-60 minutes.[9]
Sample is too far from the UV source.Minimize the distance between the light source and the sample.
Concentration Concentration of this compound is too low.Increase the concentration of the cross-linker. A typical starting molar excess is 20- to 500-fold relative to the protein concentration.[10]
Protein concentration is too low.Increase the concentration of the protein of interest to favor intermolecular cross-linking.
Buffer Composition Presence of quenching agents (e.g., DTT, sodium azide).Ensure your buffer is free from compounds that can quench the excited triplet state of benzophenone.
Suboptimal pH.While benzophenone chemistry is less pH-sensitive than other cross-linking reactions, ensure the pH is within a range that maintains the stability and activity of your biomolecules.
Solubility Precipitation of this compound.Prepare a concentrated stock solution in an organic solvent like DMSO and add it to the reaction mixture with vigorous vortexing. Minimize the final concentration of the organic solvent to avoid affecting your biological system.[7]
Issue 2: Non-Specific Cross-Linking or Aggregation

The appearance of high molecular weight smears or aggregates on an SDS-PAGE gel can indicate non-specific cross-linking.

Parameter Potential Problem Recommended Solution
Concentration Excessively high concentration of the cross-linker.Titrate the concentration of this compound to find the optimal balance between specific cross-linking and non-specific events.
High protein concentration leading to random collisions.Optimize the protein concentration. If necessary, perform the experiment at a lower concentration.
UV Irradiation Prolonged UV exposure causing sample damage and aggregation.Reduce the UV irradiation time or intensity.
Reaction Time Extended incubation time allowing for non-specific interactions.Optimize the incubation time of your interacting partners before UV irradiation.

Experimental Protocols

General Protocol for Photo-Cross-Linking of Proteins

This protocol provides a general framework. Optimization of concentrations, incubation times, and UV irradiation conditions is essential for each specific biological system.

  • Sample Preparation:

    • Prepare your protein of interest and its binding partner in a suitable buffer (e.g., PBS, HEPES) at their optimal concentrations.

    • Ensure the buffer is free of any primary amines or known quenching agents.

  • Cross-Linker Addition:

    • Prepare a stock solution of this compound (e.g., 10-100 mM) in a compatible organic solvent such as DMSO.

    • Add the this compound stock solution to your protein mixture to the desired final concentration. Ensure thorough mixing. The final concentration of the organic solvent should typically be below 5% (v/v) to minimize effects on protein structure and function.[7]

  • Incubation:

    • Incubate the reaction mixture for a predetermined time (e.g., 30-60 minutes) at an appropriate temperature (e.g., 4°C or room temperature) to allow for the binding of the interacting proteins. This step should be performed in the dark to prevent premature activation of the cross-linker.

  • UV Irradiation:

    • Place the reaction vessel on ice to minimize heat-induced damage.

    • Irradiate the sample with a UV lamp at 365 nm.[9] The duration of irradiation will need to be optimized but can range from 15 to 90 minutes.[4]

  • Quenching (Optional):

    • The cross-linking reaction can be quenched by adding a radical scavenger, such as a solution of free tryptophan or DTT, to the reaction mixture after UV irradiation.

  • Analysis:

    • Analyze the cross-linked products using techniques such as SDS-PAGE, Western blotting, or mass spectrometry.

Visualizations

Below are diagrams illustrating key concepts and workflows related to photo-cross-linking with this compound.

G cluster_0 Photoactivation Pathway Ground State (S0) Ground State (S0) Singlet State (S1) Singlet State (S1) Ground State (S0)->Singlet State (S1) UV Light (350-365 nm) Triplet State (T1) Triplet State (T1) Singlet State (S1)->Triplet State (T1) Intersystem Crossing G Prepare Protein Sample Prepare Protein Sample Add this compound Add this compound Prepare Protein Sample->Add this compound Step 1 Incubate in Dark Incubate in Dark Add this compound->Incubate in Dark Step 2 UV Irradiation (365 nm) UV Irradiation (365 nm) Incubate in Dark->UV Irradiation (365 nm) Step 3 Quench Reaction (Optional) Quench Reaction (Optional) UV Irradiation (365 nm)->Quench Reaction (Optional) Step 4 Analyze Products Analyze Products Quench Reaction (Optional)->Analyze Products Step 5 G Low Yield Low Yield Suboptimal UV Suboptimal UV Low Yield->Suboptimal UV Cause Heavy Atom Effect Heavy Atom Effect Low Yield->Heavy Atom Effect Cause Bad Buffer Bad Buffer Low Yield->Bad Buffer Cause Low Solubility Low Solubility Low Yield->Low Solubility Cause

References

Technical Support Center: Minimizing Non-specific Binding of 4-Iodobenzophenone Probes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 4-iodobenzophenone photoaffinity probes. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting strategies and answers to frequently asked questions (FAQs) to help minimize non-specific binding and ensure the success of your photo-crosslinking experiments.

Troubleshooting Guide

High background and non-specific binding are common challenges in photoaffinity labeling experiments. This guide provides a systematic approach to troubleshoot and optimize your protocol for cleaner, more reliable results.

High Background Signal

High background can mask your specific signal and lead to false positives. Here are the common causes and solutions:

Potential Cause Recommended Action
Probe Concentration Too High Titrate the this compound probe concentration to find the lowest effective concentration that still provides a specific signal. High concentrations can lead to increased non-specific interactions.
Inadequate Blocking Ensure thorough blocking of non-specific binding sites. Use an appropriate blocking agent and optimize the blocking time and temperature.
Insufficient Washing Increase the number and/or duration of washing steps after probe incubation and crosslinking. Use a wash buffer with a mild detergent like Tween-20 to help remove unbound probe.
Suboptimal UV Crosslinking Optimize the UV irradiation time and intensity. Excessive UV exposure can lead to sample damage and increased non-specific crosslinking. Perform a time-course experiment to determine the optimal exposure time.
Probe Aggregation Ensure the this compound probe is fully dissolved in the appropriate solvent before adding it to your sample. Aggregates can bind non-specifically.
Weak or No Specific Signal

The absence of a specific signal can be equally frustrating. Consider the following troubleshooting steps:

Potential Cause Recommended Action
Probe Concentration Too Low If you have already optimized for low background, you may need to cautiously increase the probe concentration to detect your target.
Inefficient UV Crosslinking Verify the functionality of your UV lamp and ensure the wavelength is appropriate for benzophenone activation (typically ~350-365 nm).[1] Check the distance between the lamp and your sample.
Target Protein Abundance Your target protein may be in low abundance. Consider enriching your sample for the target protein before photoaffinity labeling.
Probe Inactivity Ensure your this compound probe has been stored correctly and has not degraded.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of non-specific binding with this compound probes?

A1: Non-specific binding of this compound probes can arise from several factors, including hydrophobic interactions between the probe and proteins other than the target, electrostatic interactions, and high probe concentrations leading to random photo-crosslinking events. The highly reactive nature of the benzophenone triplet state upon UV activation means it can react with any nearby C-H bond, making it crucial to favor binding to the target of interest.

Q2: How do I choose the right blocking agent?

A2: The choice of blocking agent depends on your specific system. Common blocking agents include Bovine Serum Albumin (BSA), non-fat dry milk, casein, and fish gelatin.[2] For phosphoprotein studies, BSA is often preferred over milk, as milk contains phosphoproteins that can interfere with the assay.[3] It is recommended to empirically test a few different blocking agents to determine which one provides the lowest background for your experiment.

Q3: What is the optimal UV irradiation time?

A3: The optimal UV irradiation time needs to be determined empirically for each experimental setup. It's a balance between activating the probe for efficient crosslinking and minimizing damage to the biological sample, which can increase non-specific binding.[1] A good starting point is to perform a time-course experiment, irradiating for different durations (e.g., 5, 10, 20, 30 minutes) and assessing both the specific signal and the background.

Q4: Can the buffer composition affect non-specific binding?

A4: Yes, buffer conditions play a critical role. Adjusting the pH and salt concentration can help minimize non-specific electrostatic interactions. Adding a non-ionic detergent, such as Tween-20 (typically at 0.05-0.1%), to your binding and wash buffers can reduce non-specific hydrophobic interactions.

Q5: How can I confirm that my observed binding is specific?

A5: A competition experiment is the gold standard for confirming specific binding. Pre-incubate your sample with an excess of a non-photoreactive competitor ligand that is known to bind to the target protein. If the signal from your this compound probe is significantly reduced in the presence of the competitor, it indicates that the binding is specific to that site.

Quantitative Data Summary

The choice of blocking agent can significantly impact the reduction of non-specific binding (NSB). The following table summarizes the effectiveness of various protein-based blocking agents from a study on ELISA microtiter plates, which provides a useful reference for photoaffinity labeling experiments.

Blocking AgentConcentration for >90% NSB Inhibition (Pretreatment)Efficacy Notes
Instantized Dry Milk LowHighly effective in both simultaneous and pretreatment modes.[2]
Casein LowHighly effective, suggesting it blocks NSB primarily through protein-plastic interactions.[2]
Fish Skin Gelatin ModerateBetter blocking activity than porcine gelatin and remains fluid at low temperatures.[2]
Serum Albumin HighLess effective at lower concentrations compared to milk and casein.[2]
Porcine Skin Gelatin Very High / IneffectiveLeast effective, especially as a pretreatment agent.[2]

Key Experimental Protocols

Protocol 1: General Workflow for Photoaffinity Labeling with this compound

This protocol outlines the key steps for a typical photoaffinity labeling experiment.

G General Photoaffinity Labeling Workflow A Incubate Sample with This compound Probe B UV Irradiation (350-365 nm) A->B C Lyse Cells / Prepare Proteome B->C D Optional: Click Chemistry (if probe has alkyne/azide handle) C->D E Enrichment of Labeled Proteins (e.g., Streptavidin beads for biotin tag) D->E F Wash to Remove Non-specifically Bound Proteins E->F G Elute Labeled Proteins F->G H Protein Identification (e.g., SDS-PAGE, Western Blot, Mass Spectrometry) G->H

Caption: A generalized workflow for a photoaffinity labeling experiment using a this compound probe.

Protocol 2: Optimizing Probe Concentration and UV Exposure

Objective: To determine the optimal this compound probe concentration and UV irradiation time to maximize the signal-to-noise ratio.

Methodology:

  • Prepare Samples: Aliquot your cell lysate or purified protein into multiple tubes.

  • Probe Titration: Create a dilution series of your this compound probe (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM). Add each concentration to a set of sample tubes. Include a no-probe control.

  • Incubation: Incubate the samples in the dark for a predetermined time (e.g., 1 hour at 4°C) to allow for binding.

  • UV Crosslinking Time-Course: For each probe concentration, expose the samples to UV light (350-365 nm) for varying durations (e.g., 0, 5, 10, 20, 30 minutes). Keep the samples on ice during irradiation to minimize heat damage.

  • Analysis: Analyze the samples by SDS-PAGE and Western blotting for your target of interest.

  • Evaluation: Compare the intensity of the specific band corresponding to your target protein to the overall background smearing in each lane. Select the probe concentration and UV exposure time that give the strongest specific signal with the lowest background.

Logical Relationships and Signaling Pathways

Troubleshooting Logic for High Background

This diagram illustrates a logical workflow for troubleshooting high background issues in your experiments.

G Start High Background Observed Probe_Conc Is Probe Concentration Optimized? Start->Probe_Conc Blocking Is Blocking Sufficient? Probe_Conc->Blocking No Titrate_Probe Decrease Probe Concentration Probe_Conc->Titrate_Probe Yes Washing Are Washing Steps Adequate? Blocking->Washing No Optimize_Blocking Test Different Blocking Agents Increase Blocking Time/Temp Blocking->Optimize_Blocking Yes UV Is UV Exposure Optimized? Washing->UV No Optimize_Washing Increase Number/Duration of Washes Add Detergent to Wash Buffer Washing->Optimize_Washing Yes Optimize_UV Perform UV Time-Course Check Lamp Intensity/Wavelength UV->Optimize_UV Yes End Problem Resolved UV->End No Titrate_Probe->Blocking Optimize_Blocking->Washing Optimize_Washing->UV Optimize_UV->End

Caption: A troubleshooting flowchart for addressing high background in photoaffinity labeling experiments.

Investigating the MAP Kinase Pathway

This compound probes can be powerful tools to identify novel regulators or binding partners of kinases within signaling cascades like the MAP kinase pathway.[4] The following diagram illustrates a simplified representation of the ERK pathway, a key MAP kinase cascade involved in cell proliferation, differentiation, and survival. A this compound-modified inhibitor targeting a kinase in this pathway could be used to covalently label and identify its direct target and potentially off-targets.

G Simplified ERK/MAP Kinase Signaling Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK GRB2 GRB2 RTK->GRB2 SOS SOS GRB2->SOS RAS RAS SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Proliferation

Caption: A simplified diagram of the ERK/MAP kinase signaling pathway.

References

Troubleshooting low efficiency in photoaffinity labeling experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with low efficiency in photoaffinity labeling (PAL) experiments.

Troubleshooting Guides & FAQs

This section addresses specific issues you might encounter during your photoaffinity labeling experiments in a question-and-answer format.

Issue 1: Low or No Labeling of the Target Protein

Q1: I am not observing any significant labeling of my protein of interest. What are the potential causes and how can I troubleshoot this?

A1: Low or absent labeling is a common issue in PAL experiments and can stem from several factors related to the probe, experimental conditions, or the target protein itself.

Possible Causes & Solutions:

  • Suboptimal Probe Concentration: The concentration of your photoaffinity probe is critical. If it's too low, the labeling efficiency will be poor. Conversely, excessively high concentrations can lead to increased non-specific binding.

    • Solution: Perform a dose-response experiment to determine the optimal probe concentration. Start with a concentration range around the known Kd of your probe for its target. A good starting point for in-cell experiments is between 200-500 nM.[1]

  • Inefficient UV Cross-linking: The duration, intensity, and wavelength of UV irradiation are crucial for activating the photoreactive group.

    • Solution: Optimize your UV cross-linking conditions. Ensure you are using the correct wavelength for your specific photoreactive group (e.g., 350 nm for diazirines).[2] You can try increasing the irradiation time (e.g., up to 20-30 minutes) or decreasing the distance between the light source and your sample (a common distance is around 10 cm).[3][4] Removing the lid of the cell culture plate can also increase irradiation efficiency.[3]

  • Probe Instability or Inactivity: The photoaffinity probe may have degraded or was not synthesized correctly.

    • Solution: Verify the integrity and purity of your probe using analytical methods like LC-MS and NMR. If possible, test its binding affinity to the target protein using an independent method (e.g., thermal shift assay).

  • Low Target Protein Abundance: If your target protein is expressed at very low levels, the labeling signal may be below the detection limit.

    • Solution: If possible, use a cell line that overexpresses your target protein for initial optimization experiments. You can also enrich your sample for the target protein through biochemical fractionation before labeling.

  • Quenching of the Reactive Species: Components in your buffer, such as DTT or β-mercaptoethanol, can quench the reactive carbene or nitrene species generated upon UV irradiation.

    • Solution: If possible, perform the experiment in a buffer free of thiol-containing reagents. If their presence is necessary, their concentration should be minimized.

Issue 2: High Background or Non-Specific Labeling

Q2: My blot shows many non-specific bands, making it difficult to identify the specific target. How can I reduce this background?

A2: High background is often caused by non-specific interactions of the probe with abundant cellular proteins or the detection reagents.

Possible Causes & Solutions:

  • Excessive Probe Concentration: As mentioned, a high probe concentration is a common cause of non-specific labeling.

    • Solution: Titrate your probe to the lowest effective concentration that still provides a detectable specific signal.

  • Non-Specific Binding of the Probe: The probe itself may have inherent "stickiness" due to its physicochemical properties (e.g., hydrophobicity).

    • Solution: Include a competition experiment in your protocol. Pre-incubating your sample with an excess (e.g., 50-fold) of the unlabeled parent compound should decrease the signal from the specific target but not the non-specific bands.[3]

  • Inefficient Washing: Inadequate washing after the labeling and enrichment steps can leave behind non-specifically bound proteins.

    • Solution: Increase the number and stringency of your wash steps. You can include detergents (e.g., up to 1% Tween-20) or high salt concentrations (e.g., up to 1 M NaCl) in your wash buffers to disrupt non-specific interactions.

  • Endogenous Biotin (if using biotin-streptavidin enrichment): Many tissues and cells contain endogenous biotinylated proteins, which can be a significant source of background.

    • Solution: Perform an endogenous biotin blocking step before adding your biotinylated probe. This typically involves pre-incubating the sample with avidin, followed by a blocking step with biotin.

  • Non-Specific Binding of Detection Reagents: The antibodies or streptavidin conjugates used for detection can bind non-specifically.

    • Solution: Use a high-quality blocking buffer (e.g., 5-10% normal serum or BSA) and ensure you are using the detection reagents at their optimal dilution.[5] Adding a non-ionic detergent like Tween-20 (0.05%) to your blocking and wash buffers can also help.[5]

Quantitative Data Summary

The following tables provide recommended starting ranges for key experimental parameters. These should be optimized for your specific system.

Table 1: Recommended Concentration Ranges for Probes and Competitors
ParameterIn Vitro (Purified Protein)In-Cell (Live Cells)
Photoaffinity Probe Concentration 1-10x Kd0.1 - 10 µM (starting point: 200-500 nM[1])
Competitor Concentration 10-100x probe concentration20-200x probe concentration[1]
Table 2: Typical UV Irradiation Conditions
Photoreactive GroupWavelength (nm)Typical Irradiation TimeTypical Distance
Aryl Azides 254 - 310 nm5 - 30 min5 - 15 cm
Benzophenones 350 - 365 nm10 - 60 min5 - 15 cm
Diazirines 350 - 365 nm5 - 20 min5 - 15 cm[3][4]

Note: The optimal UV dose is highly dependent on the specific UV lamp and experimental setup. It is recommended to determine the optimal energy dose (in J/cm²) empirically.

Experimental Protocols

Protocol 1: Competition Assay for Specificity Validation

This protocol is designed to differentiate between specific and non-specific labeling by your photoaffinity probe.

  • Prepare Samples: Prepare at least three sets of samples (e.g., cell lysates or live cells):

    • Negative Control: Sample with DMSO/vehicle only.

    • Positive Control: Sample with the photoaffinity probe at its optimal concentration.

    • Competition: Sample pre-incubated with a 50- to 100-fold molar excess of the unlabeled parent compound for 30-60 minutes before adding the photoaffinity probe.

  • Probe Incubation: Add the photoaffinity probe to the "Positive Control" and "Competition" samples and incubate for the optimized time and temperature to allow for binding.

  • UV Cross-linking: Irradiate all samples with UV light under the optimized conditions.

  • Sample Processing: Lyse the cells (if applicable) and proceed with the downstream workflow (e.g., click chemistry, enrichment, and detection).

  • Analysis: Analyze the samples by SDS-PAGE and in-gel fluorescence or Western blotting. A specific interaction will show a significantly reduced signal in the "Competition" lane compared to the "Positive Control" lane.

Protocol 2: In-Gel Fluorescence Detection

This protocol allows for the direct visualization of fluorescently tagged labeled proteins in an SDS-PAGE gel.

  • Sample Preparation: After the PAL experiment and click chemistry with a fluorescent reporter azide, add 4x LDS loading buffer and 10x reducing agent to your samples. Heat at 70°C for 10 minutes.

  • SDS-PAGE: Load the samples onto a polyacrylamide gel and run the electrophoresis until the dye front reaches the bottom of the gel.

  • Gel Washing (Optional): After electrophoresis, you can wash the gel with deionized water three times to remove residual SDS, which can quench the fluorescence. For higher sensitivity, you can fix the gel in a solution of 50% methanol and 7% acetic acid for 15 minutes, followed by a 20-minute wash in 40% methanol.[3]

  • Fluorescence Scanning: Scan the gel using a fluorescence imager with the appropriate excitation and emission wavelengths for your fluorophore. For example, for a TAMRA-based probe, you can use a 532 nm laser for excitation and a 580 nm emission filter.[3]

  • Protein Staining: After scanning, you can stain the gel with a total protein stain like Coomassie Brilliant Blue to visualize the total protein loading in each lane.

Visualizations

PAL_Workflow cluster_prep Sample Preparation cluster_labeling Labeling & Enrichment cluster_analysis Analysis start Start: Cells or Lysate incubation Incubate with PAL Probe start->incubation competition Competition (with unlabeled ligand) start->competition uv UV Irradiation (Cross-linking) incubation->uv Activate photoreactive group competition->incubation lysis Cell Lysis (if applicable) uv->lysis click Click Chemistry (Reporter Tag) lysis->click enrich Affinity Purification click->enrich sds_page SDS-PAGE enrich->sds_page ms Mass Spectrometry enrich->ms Identify labeled proteins in_gel In-Gel Fluorescence sds_page->in_gel western Western Blot sds_page->western

Caption: General experimental workflow for photoaffinity labeling.

Troubleshooting_Low_Yield cluster_probe Probe-Related Issues cluster_conditions Experimental Conditions cluster_target Target-Related Issues issue Low/No Labeling Signal probe_conc Suboptimal Probe Concentration? issue->probe_conc probe_activity Probe Inactive/Degraded? issue->probe_activity uv_conditions Inefficient UV Cross-linking? issue->uv_conditions buffer_comp Buffer Quenching? issue->buffer_comp target_abundance Low Target Abundance? issue->target_abundance sol_probe_conc Perform dose-response probe_conc->sol_probe_conc Solution sol_probe_activity Verify probe integrity probe_activity->sol_probe_activity Solution sol_uv_conditions Optimize UV time/intensity uv_conditions->sol_uv_conditions Solution sol_buffer_comp Remove quenching agents buffer_comp->sol_buffer_comp Solution sol_target_abundance Enrich target/Overexpress target_abundance->sol_target_abundance Solution

Caption: Troubleshooting decision tree for low labeling yield.

References

Technical Support Center: Catalyst Selection for Palladium-Catalyzed Cross-Coupling of 4-Iodobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on catalyst selection and troubleshooting for the palladium-catalyzed cross-coupling of 4-iodobenzophenone.

Troubleshooting Guide

This section addresses common issues encountered during the palladium-catalyzed cross-coupling of this compound.

Issue Potential Cause Recommended Solution
Low to No Product Yield Catalyst Inactivity or Decomposition: The active Pd(0) species is susceptible to oxidation by air, or it may decompose to form inactive palladium black.Ensure all solvents and reagents are thoroughly degassed before use. Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the experiment. Consider using a more stable precatalyst.
Inappropriate Ligand Choice: The ligand may not be suitable for the specific coupling reaction, leading to a slow or incomplete reaction. For substrates with potentially coordinating groups, the choice of ligand is critical.Screen a variety of phosphine ligands, particularly bulky and electron-rich ones like SPhos or XPhos, which can promote the desired catalytic cycle.[1]
Ineffective Base: The base is crucial for the transmetalation step in many cross-coupling reactions. Its strength, solubility, and steric properties can significantly impact the reaction outcome.Screen different bases such as K₂CO₃, Cs₂CO₃, and K₃PO₄. The choice of solvent can affect the base's solubility and effectiveness; consider solvent systems like Toluene/H₂O, THF/H₂O, or Dioxane/H₂O.[1]
Poor Reagent Quality: Impurities in this compound, the coupling partner (e.g., boronic acid), or solvents can inhibit the catalyst. Boronic acids, for instance, can degrade over time.[1]Use high-purity reagents and anhydrous solvents where necessary. Ensure the boronic acid is fresh or has been stored properly.[1]
Formation of Side Products Homocoupling of the Coupling Partner: This is a common side reaction, especially in Suzuki and Sonogashira couplings, often promoted by the presence of oxygen or a copper co-catalyst (in Sonogashira).[2]For Suzuki reactions, rigorous degassing of solvents and reagents is critical. For Sonogashira reactions, consider copper-free conditions or using a reducing atmosphere.[2]
Protodeboronation (in Suzuki Coupling): The boronic acid group is replaced by a hydrogen atom.Use a milder base or consider converting the boronic acid to a more stable boronic ester.
Dehalogenation of this compound: The iodine atom is replaced by a hydrogen atom. This can be caused by certain reagents or an inefficient catalyst system.[1]Employ a more efficient catalyst system that favors the cross-coupling pathway. Adjusting the base and reaction temperature may also be beneficial.[1]

Frequently Asked Questions (FAQs)

Q1: Which type of palladium catalyst is best for the cross-coupling of this compound?

A1: The choice of catalyst depends on the specific cross-coupling reaction (e.g., Suzuki, Heck, Sonogashira). Since this compound is an aryl iodide, it is generally highly reactive in palladium-catalyzed cross-coupling reactions.[3][4] For many applications, standard catalysts like Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or PdCl₂(dppf) can be effective.[5][6] However, for more challenging transformations or to improve yields and reaction times, screening a variety of palladium precatalysts and ligands is recommended.

Q2: How important is the choice of ligand for the cross-coupling of this compound?

A2: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the key steps of the catalytic cycle (oxidative addition, transmetalation, and reductive elimination).[1][7] Bulky and electron-rich phosphine ligands, such as Buchwald or Beller-type monophosphines (e.g., XPhos, SPhos), can enhance the reactivity of the catalyst, especially for sterically hindered substrates or less reactive coupling partners.[4][8]

Q3: What are the typical reaction conditions for a Suzuki-Miyaura coupling with this compound?

A3: A general starting point for a Suzuki-Miyaura coupling of this compound would involve the aryl iodide, a boronic acid (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Na₂CO₃, 2.0-3.0 equivalents).[5] The reaction is typically carried out in a degassed solvent system, such as a mixture of toluene, ethanol, and water, and heated to reflux (around 80-110 °C) under an inert atmosphere.[5]

Q4: Can I perform the cross-coupling of this compound under copper-free conditions for a Sonogashira reaction?

A4: Yes, copper-free Sonogashira couplings are often preferred to avoid the common side reaction of alkyne homocoupling (Glaser coupling).[2] These conditions typically involve a palladium catalyst with a suitable ligand (e.g., SPhos) and a base like Cs₂CO₃ in a solvent such as toluene.[2]

Q5: Are there alternatives to palladium catalysts for the cross-coupling of this compound?

A5: While palladium catalysts are the most common, other transition metals like nickel, copper, and iron are being explored as more sustainable and economical alternatives for cross-coupling reactions.[9] For specific applications, these alternative catalyst systems may offer comparable or even superior performance.[9]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a generalized procedure and may require optimization for specific substrates.[5]

  • Reaction Setup: To a round-bottom flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and a base such as sodium carbonate (2.0-3.0 equiv).[5]

  • Catalyst Addition: Add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (1-5 mol%).[5]

  • Inert Atmosphere: Evacuate the flask and backfill it with an inert gas (e.g., nitrogen or argon). Repeat this process three times.[5]

  • Solvent Addition: Add a degassed solvent system, such as a 4:1:1 mixture of toluene, ethanol, and water.[5]

  • Reaction: Stir the mixture and heat it to reflux (typically 80-110 °C) under the inert atmosphere. Monitor the reaction progress using TLC or LC-MS.[5]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Add water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

  • Purification: Purify the crude product by column chromatography.

General Protocol for Copper-Free Sonogashira Coupling of this compound

This protocol is designed to minimize alkyne homocoupling.[2]

  • Catalyst Preparation: In a flame-dried Schlenk flask, add Pd(OAc)₂ (2 mol%) and a suitable phosphine ligand like SPhos (4 mol%).[2]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with high-purity argon or nitrogen three times.[2]

  • Reagent Addition: Under a positive flow of inert gas, add this compound (1.0 equiv.), the terminal alkyne (1.2 equiv.), and anhydrous cesium carbonate (2.0 equiv.).[2]

  • Solvent Addition: Add degassed anhydrous toluene via syringe.[2]

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.[2]

  • Workup: After cooling, dilute the mixture with ethyl acetate and filter through celite. Concentrate the filtrate and purify the crude product by column chromatography.[2]

Visualizations

Catalyst_Selection_Workflow cluster_start Start: Define Reaction cluster_screening Catalyst System Screening cluster_optimization Reaction Optimization & Analysis cluster_decision Decision Start Define Coupling Partners: This compound + Nucleophile Catalyst_Screen Select Initial Catalyst System (e.g., Pd(PPh3)4, PdCl2(dppf)) Start->Catalyst_Screen Reaction_Conditions Optimize Temperature & Time Catalyst_Screen->Reaction_Conditions Ligand_Screen Screen Ligands (e.g., Buchwald ligands) Base_Screen Screen Bases (e.g., K2CO3, Cs2CO3, K3PO4) Ligand_Screen->Base_Screen Solvent_Screen Optimize Solvent System (e.g., Toluene/H2O, Dioxane) Base_Screen->Solvent_Screen Solvent_Screen->Reaction_Conditions Analysis Analyze Reaction Outcome (Yield, Purity, Side Products) Reaction_Conditions->Analysis Troubleshooting Low Yield or Side Products? Analysis->Troubleshooting Troubleshooting->Ligand_Screen Yes Success Successful Coupling Troubleshooting->Success No

Caption: Workflow for selecting a palladium catalyst system for the cross-coupling of this compound.

Factors_Influencing_Catalyst_Selection cluster_reactants Reactant Properties cluster_catalyst Catalyst Components cluster_conditions Reaction Conditions center_node Catalyst System Selection for this compound Coupling Coupling_Partner Nature of Coupling Partner (Boronic Acid, Alkyne, Alkene, etc.) center_node->Coupling_Partner Steric_Hindrance Steric Hindrance center_node->Steric_Hindrance Electronic_Effects Electronic Effects of Substituents center_node->Electronic_Effects Pd_Source Palladium Precursor (Pd(0) vs Pd(II)) center_node->Pd_Source Ligand Ligand Properties (Bulky, Electron-Rich) center_node->Ligand Base Base Choice & Strength center_node->Base Solvent Solvent System center_node->Solvent Temperature Reaction Temperature center_node->Temperature

Caption: Key factors influencing the selection of a catalyst system for the cross-coupling of this compound.

References

Technical Support Center: Photochemical Reactivity of 4-Iodobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the photochemical reactions of 4-Iodobenzophenone.

Frequently Asked Questions (FAQs)

Q1: What are the expected photochemical reactions of this compound?

A1: Based on the photochemistry of benzophenone and its derivatives, this compound is expected to undergo two primary types of photochemical reactions upon UV irradiation:

  • Photoreduction: In the presence of a hydrogen-donating solvent, such as isopropanol, the excited triplet state of this compound can abstract a hydrogen atom, leading to the formation of a ketyl radical. Dimerization of this radical can produce the corresponding pinacol.[1]

  • Carbon-Iodine (C-I) Bond Cleavage: Similar to other iodinated aromatic compounds, excitation of this compound can lead to the homolytic cleavage of the C-I bond, generating a benzoylphenyl radical and an iodine radical.[2] This pathway may compete with photoreduction, depending on the solvent and wavelength.

Q2: How does the choice of solvent affect the photochemical reactivity of this compound?

A2: The solvent plays a crucial role in determining the dominant photochemical pathway and the overall reaction efficiency.

  • Protic Solvents (e.g., isopropanol, methanol): These solvents can act as hydrogen donors, facilitating the photoreduction pathway. The polarity of the solvent can also influence the energies of the excited states.

  • Aprotic Solvents (e.g., acetonitrile, cyclohexane): In the absence of a good hydrogen donor, C-I bond cleavage may become the more dominant pathway. The polarity of aprotic solvents can still affect the reaction quantum yield by stabilizing or destabilizing the excited states and radical intermediates. For analogous systems like 4-hydroxybenzophenone, aprotic solvents like acetonitrile can lead to different reactivity compared to protic solvents.[3]

Q3: What is the role of the triplet state in the photochemistry of this compound?

A3: Like other benzophenones, this compound is expected to have a high efficiency of intersystem crossing from the initially formed excited singlet state (S1) to the triplet state (T1).[1] This long-lived triplet state is the primary photoactive species responsible for hydrogen abstraction and potentially C-I bond cleavage.

Q4: How can I monitor the progress of my photochemical reaction?

A4: Several analytical techniques can be used to monitor the reaction progress:

  • Thin-Layer Chromatography (TLC): A quick and simple method to qualitatively track the disappearance of the starting material and the appearance of products.

  • UV-Vis Spectroscopy: To monitor the change in the absorption spectrum of the reaction mixture over time.

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis of the starting material and products.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify and quantify volatile products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural elucidation of the isolated products.

Troubleshooting Guides

Issue Possible Cause(s) Suggested Solution(s)
No reaction or very slow reaction Insufficient light intensity or incorrect wavelength.Ensure your lamp is emitting at a wavelength absorbed by this compound (typically in the UVA range). Check the lamp's age and output.
Opaque or UV-absorbing reaction vessel.Use a quartz or borosilicate glass (e.g., Pyrex) reaction vessel that is transparent to the desired UV wavelength.
Presence of quenchers.Dissolved oxygen is a common triplet state quencher. Deoxygenate your solvent by bubbling with an inert gas (e.g., nitrogen or argon) before and during the reaction.[3]
Incorrect solvent.For photoreduction, ensure you are using a good hydrogen-donating solvent like isopropanol.
Low product yield Competing side reactions (e.g., C-I cleavage vs. photoreduction).Optimize reaction conditions (solvent, concentration, light intensity) to favor the desired pathway.
Product instability.Some photoproducts may be unstable under the reaction conditions. Try shorter reaction times or analyze the reaction mixture at different time points.
Inefficient light absorption.Adjust the concentration of this compound. If the concentration is too high, light may not penetrate the entire solution (inner filter effect).
Formation of multiple unexpected products Secondary photolysis of the primary product.Monitor the reaction over time and isolate the product at the optimal time. Consider using a filter to cut off shorter wavelengths that might be absorbed by the product.
Radical side reactions.The presence of radical intermediates can lead to a variety of side products. Try to run the reaction at a lower temperature or in the presence of a radical scavenger if a specific radical pathway is to be avoided.
Solvent impurities.Use high-purity, spectroscopy-grade solvents to avoid side reactions with impurities.
Reaction mixture turns yellow/brown Decomposition of starting material or products.This can be an indication of complex side reactions. Try deoxygenating the solvent more thoroughly or using a lower intensity light source.
Formation of iodine.C-I bond cleavage can lead to the formation of I2, which can color the solution. This confirms this particular reaction pathway is occurring.

Data Presentation

Due to the limited availability of specific quantitative data for this compound in the literature, the following table presents expected trends in photochemical reactivity based on studies of analogous benzophenone derivatives. The quantum yield (Φ) represents the efficiency of a photochemical process.

Solvent Solvent Type Expected Primary Photochemical Pathway Expected Relative Quantum Yield (Φ) for Photoreduction Rationale & Notes
IsopropanolProtic, H-donorPhotoreductionHighIsopropanol is an excellent hydrogen donor, promoting the formation of the ketyl radical and subsequent pinacol product.[4]
MethanolProtic, H-donorPhotoreductionModerate to HighMethanol is also a hydrogen donor, but may be slightly less efficient than isopropanol for photoreduction of some ketones.
AcetonitrileAprotic, PolarC-I Bond Cleavage / Slow PhotoreductionLowLacks easily abstractable hydrogen atoms, disfavoring photoreduction. The polar nature may influence the lifetime of the excited state.[3]
CyclohexaneAprotic, NonpolarC-I Bond Cleavage / Slow PhotoreductionVery LowA poor hydrogen donor, leading to minimal photoreduction.

Experimental Protocols

The following are generalized experimental protocols based on standard procedures for the photolysis of benzophenone derivatives.[1] Users should adapt these protocols to their specific experimental setup and safety guidelines.

Protocol 1: Photoreduction of this compound in Isopropanol
  • Solution Preparation:

    • Dissolve this compound (e.g., 0.1 g) in isopropanol (e.g., 20 mL) in a quartz or borosilicate glass reaction vessel.

    • The concentration should be adjusted to ensure sufficient light absorption without causing significant inner filter effects.

  • Deoxygenation:

    • Seal the reaction vessel with a septum.

    • Bubble nitrogen or argon gas through the solution for at least 20-30 minutes to remove dissolved oxygen.

  • Irradiation:

    • Place the reaction vessel in a photochemical reactor equipped with a UV lamp (e.g., a medium-pressure mercury lamp with a Pyrex filter to cut off wavelengths below 290 nm).

    • Ensure the reaction vessel is positioned at a consistent distance from the lamp.

    • Maintain a constant temperature, if necessary, using a cooling system.

    • Irradiate the solution with stirring for the desired amount of time (e.g., several hours).

  • Reaction Monitoring:

    • Periodically take small aliquots from the reaction mixture using a syringe and analyze by TLC or HPLC to monitor the consumption of the starting material and the formation of the product.

  • Work-up and Product Isolation:

    • After the reaction is complete (as determined by monitoring), remove the solvent using a rotary evaporator.

    • The resulting crude product can be purified by recrystallization or column chromatography.

  • Characterization:

    • Characterize the purified product using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its identity (expected to be the corresponding pinacol).

Protocol 2: Investigating C-I Bond Cleavage in Acetonitrile
  • Solution Preparation:

    • Prepare a solution of this compound in acetonitrile in a quartz cuvette or reaction vessel suitable for the light source.

  • Deoxygenation:

    • Deoxygenate the solution by bubbling with nitrogen or argon.

  • Irradiation:

    • Irradiate the sample with a suitable UV light source. For mechanistic studies, a laser flash photolysis system can be used to observe transient species.

  • Analysis:

    • Analyze the reaction mixture using GC-MS to identify potential products resulting from the benzoylphenyl radical.

    • UV-Vis spectroscopy can be used to monitor for the appearance of iodine (I₂), which has a characteristic absorption in the visible region.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

PhotochemicalPathways Photochemical Pathways of this compound cluster_excitation Photoexcitation cluster_pathways Reaction Pathways 4-IBP_G This compound (Ground State, S0) 4-IBP_S1 Excited Singlet State (S1) 4-IBP_G->4-IBP_S1 UV Light (hν) 4-IBP_T1 Excited Triplet State (T1) 4-IBP_S1->4-IBP_T1 Intersystem Crossing (ISC) Ketyl_Radical Ketyl Radical 4-IBP_T1->Ketyl_Radical + H-Donor CI_Cleavage C-I Bond Cleavage 4-IBP_T1->CI_Cleavage H_Donor H-Donor Solvent (e.g., Isopropanol) H_Donor->Ketyl_Radical Pinacol Pinacol Product Ketyl_Radical->Pinacol Dimerization Radicals Benzoylphenyl Radical + I• CI_Cleavage->Radicals

Caption: Photochemical pathways of this compound.

ExperimentalWorkflow General Experimental Workflow for Photolysis Start Start Prep Prepare Solution of this compound in Chosen Solvent Start->Prep Deoxygenate Deoxygenate with N2 or Ar Prep->Deoxygenate Irradiate Irradiate with UV Lamp Deoxygenate->Irradiate Monitor Monitor Reaction (TLC, HPLC) Irradiate->Monitor Monitor->Irradiate Continue Irradiation Workup Work-up and Product Isolation Monitor->Workup Reaction Complete Characterize Characterize Product(s) (NMR, MS) Workup->Characterize End End Characterize->End

Caption: General experimental workflow for photolysis.

TroubleshootingLogic Troubleshooting Logic for No Reaction Start No Reaction Observed? Check_Lamp Lamp On & Correct Wavelength? Start->Check_Lamp Check_Vessel UV-Transparent Vessel? Check_Lamp->Check_Vessel Yes Success Problem Solved Check_Lamp->Success No, Fix Lamp Check_O2 Solution Deoxygenated? Check_Vessel->Check_O2 Yes Check_Vessel->Success No, Change Vessel Check_Solvent Using H-Donor for Photoreduction? Check_O2->Check_Solvent Yes Check_O2->Success No, Deoxygenate Check_Solvent->Success No, Change Solvent Consult Consult Further Literature Check_Solvent->Consult Yes

Caption: Troubleshooting logic for no reaction.

References

Validation & Comparative

A Comparative Guide to Photo-Cross-Linking: 4-Iodobenzophenone vs. 4-Azidobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of molecular interactions, photo-cross-linking serves as a powerful technique to capture transient and stable complexes, providing invaluable insights into biological processes. The choice of the photo-activatable cross-linker is paramount to the success of these experiments. This guide offers an objective comparison between two such reagents, 4-Iodobenzophenone and 4-Azidobenzophenone, to aid in the selection of the optimal tool for your research needs. While direct comparative quantitative data for these specific molecules is limited in the available literature, this guide synthesizes information on their respective classes—benzophenones and aryl azides—to provide a comprehensive overview.

At a Glance: Key Differences

FeatureThis compound4-Azidobenzophenone
Photo-reactive Group BenzophenoneAryl Azide
Reactive Intermediate Triplet DiradicalNitrene
Typical Activation Wavelength ~350-365 nm[1]~250-350 nm (can be shifted with substitution)[2]
Reactivity Hydrogen abstraction from C-H bonds[1]Insertion into C-H, N-H bonds; reacts with double bonds and nucleophiles
Specificity Relatively non-specific C-H insertionHighly reactive and non-specific
Potential Side Reactions Photoreduction of the benzophenoneIntramolecular rearrangement (ring expansion)
"Heavy Atom Effect" Potential for enhanced intersystem crossing, possibly leading to higher efficiency.Not applicable

Mechanism of Action: A Tale of Two Reactive Intermediates

The fundamental difference between this compound and 4-Azidobenzophenone lies in the nature of the reactive species generated upon UV activation.

This compound operates through the well-characterized benzophenone photochemistry. Upon absorption of UV light, the benzophenone moiety is excited to a singlet state, which then undergoes efficient intersystem crossing to a more stable triplet diradical state. This triplet diradical is the workhorse of the cross-linking reaction, abstracting a hydrogen atom from a nearby C-H bond to form a pair of radicals that subsequently combine to create a stable C-C covalent bond. A key advantage of this mechanism is its relative stability in aqueous environments.

The presence of the iodine atom in this compound is expected to introduce a "heavy atom effect." This quantum mechanical phenomenon can facilitate spin-orbit coupling, potentially accelerating the rate of intersystem crossing from the singlet to the reactive triplet state. This could, in principle, lead to a higher quantum yield of the reactive species and improved cross-linking efficiency compared to unsubstituted benzophenone.

4-Azidobenzophenone , on the other hand, belongs to the aryl azide class of photo-cross-linkers. UV irradiation of an aryl azide leads to the extrusion of nitrogen gas and the formation of a highly reactive nitrene intermediate. This nitrene can exist in either a singlet or triplet state and can insert into a wide variety of chemical bonds, including C-H and N-H bonds, as well as react with nucleophiles and double bonds. However, the singlet nitrene is prone to intramolecular rearrangement to form a less reactive dehydroazepine, which can lead to lower cross-linking yields and potential for non-specific labeling. The activation wavelength of simple aryl azides is often in the shorter UV range, which may be detrimental to biological samples. However, substituents on the aromatic ring can shift the absorption maximum to longer, less damaging wavelengths.

cluster_BP This compound Pathway cluster_AA 4-Azidobenzophenone Pathway BP_ground This compound (S₀) BP_excited_S1 Singlet State (S₁) BP_ground->BP_excited_S1 UV Light (~365 nm) BP_excited_T1 Triplet Diradical (T₁) BP_excited_S1->BP_excited_T1 Intersystem Crossing H_abstraction H-Abstraction BP_excited_T1->H_abstraction Interaction with C-H Radical_pair Radical Pair H_abstraction->Radical_pair Crosslink_BP C-C Covalent Bond Radical_pair->Crosslink_BP Recombination AA_ground 4-Azidobenzophenone Nitrene Nitrene Intermediate AA_ground->Nitrene UV Light (~250-350 nm) Insertion Insertion Nitrene->Insertion Interaction with X-H Rearrangement Ring Expansion (Side Reaction) Nitrene->Rearrangement Crosslink_AA Covalent Bond Insertion->Crosslink_AA

Figure 1. Photo-activation pathways of this compound and 4-Azidobenzophenone.

Performance Comparison

ParameterThis compound (Benzophenone)4-Azidobenzophenone (Aryl Azide)
Cross-linking Efficiency Generally moderate to high. The "heavy atom effect" from iodine may enhance efficiency.Can be high, but often reduced by side reactions such as intramolecular rearrangement. A study using a different azido-containing cross-linker reported a 20% cross-linking efficiency[3].
Optimal UV Wavelength Typically ~350-365 nm, which is less damaging to biological samples[1].Simple aryl azides require shorter wavelengths (~250-350 nm), which can cause protein damage[2]. Substituents can shift this to longer wavelengths.
Specificity Reacts preferentially with C-H bonds.Highly reactive and less specific, inserting into C-H, N-H, and reacting with other functional groups.
Stability of Intermediate The triplet diradical is relatively long-lived, allowing for diffusion before reaction.The nitrene intermediate is extremely short-lived and highly reactive.
Aqueous Compatibility Generally good, as the triplet state is not readily quenched by water.Can be less efficient in aqueous solutions due to reactions with water.

Experimental Protocols

Below are generalized protocols for photo-cross-linking experiments using benzophenone and aryl azide-based cross-linkers. These should be optimized for the specific biological system and experimental goals.

Protocol 1: Photo-Cross-Linking with this compound

This protocol provides a general workflow for capturing protein-protein interactions using a benzophenone-based cross-linker.

Materials:

  • Protein of interest (Bait) and potential interacting partner (Prey) in a suitable buffer (e.g., PBS, HEPES). Avoid buffers with high concentrations of primary amines if using an NHS-ester derivative for conjugation.

  • This compound derivative (e.g., with a linker and a conjugation group like NHS-ester).

  • UV lamp with an emission maximum around 365 nm (e.g., UVP CL-1000 Ultraviolet Crosslinker)[4].

  • Reaction tubes (e.g., Eppendorf tubes).

  • Ice bath.

  • SDS-PAGE analysis reagents.

Procedure:

  • Conjugation (if using a heterobifunctional cross-linker):

    • Incubate the bait protein with the this compound cross-linker in the dark at room temperature for 1-2 hours to allow for the conjugation reaction (e.g., NHS-ester to primary amines).

    • Quench the reaction by adding a small molecule with a primary amine (e.g., Tris or glycine).

    • Remove excess, unreacted cross-linker using a desalting column or dialysis.

  • Formation of the Protein Complex:

    • Add the prey protein to the solution containing the conjugated bait protein.

    • Incubate under conditions that favor the protein-protein interaction (e.g., specific temperature, time, and salt concentration).

  • Photo-irradiation:

    • Place the reaction tube on ice to minimize heat-induced damage.

    • Expose the sample to UV light at 365 nm. The irradiation time and distance from the lamp should be optimized (e.g., 5-30 minutes at a distance of 5-10 cm)[4]. A common setup involves placing samples in a thin film on the inside of a tube lid to maximize light exposure[4].

  • Analysis:

    • Add SDS-PAGE loading buffer to the reaction mixture to quench the reaction and denature the proteins.

    • Analyze the cross-linked products by SDS-PAGE. A successful cross-link will result in a new band at a higher molecular weight corresponding to the bait-prey complex.

    • The identity of the cross-linked product can be confirmed by Western blotting or mass spectrometry.

cluster_protocol Experimental Workflow start Start conjugation Conjugate Bait Protein with this compound start->conjugation purification Remove Excess Cross-linker conjugation->purification interaction Incubate with Prey Protein purification->interaction irradiation UV Irradiation (~365 nm) interaction->irradiation analysis Analyze by SDS-PAGE/ Mass Spectrometry irradiation->analysis end End analysis->end

Figure 2. General experimental workflow for photo-cross-linking.

Protocol 2: Photo-Cross-Linking with 4-Azidobenzophenone

The protocol for using 4-Azidobenzophenone is similar to that for this compound, with the key difference being the UV irradiation step.

Key Considerations for 4-Azidobenzophenone:

  • UV Wavelength: The optimal UV wavelength will depend on the specific substitution pattern of the azidobenzophenone. A UV source with an appropriate emission spectrum should be used. If a shorter wavelength is required, irradiation times should be minimized to reduce potential damage to the biological sample.

  • Quenching: Due to the high reactivity of the nitrene intermediate, ensuring efficient capture by the target is crucial. The concentration of the interacting partner should be optimized.

  • Control Experiments: It is essential to perform control experiments, such as irradiating the sample in the absence of the cross-linker and keeping a non-irradiated sample, to identify any non-specific or light-independent interactions.

Conclusion

Both this compound and 4-Azidobenzophenone are valuable tools for photo-cross-linking studies. The choice between them will depend on the specific requirements of the experiment.

This compound is a good choice for general protein-protein interaction studies due to its activation at a less damaging wavelength and the potential for enhanced efficiency due to the heavy atom effect. Its mechanism is well-understood, and the resulting cross-links are stable.

4-Azidobenzophenone offers the potential for broader reactivity, which can be advantageous in certain contexts. However, researchers must carefully consider the potential for side reactions and the need for shorter, potentially more damaging, UV wavelengths.

Ultimately, the optimal choice of photo-cross-linker requires careful consideration of the biological system under investigation, the nature of the interaction being studied, and the available instrumentation. Empirical testing and optimization of reaction conditions are crucial for successful photo-cross-linking experiments.

References

A Comparative Guide to Benzophenone and Diazirine Photo-Cross-Linkers

Author: BenchChem Technical Support Team. Date: December 2025

In the fields of chemical biology and drug discovery, photo-cross-linkers are vital tools for mapping molecular interactions within their native biological environments.[1] Among the most utilized classes of photoactivatable moieties are benzophenones and diazirines.[1][2][3] This guide offers an objective comparison of their performance, backed by experimental data, to aid researchers, scientists, and drug development professionals in selecting the appropriate tool for their specific research needs.

Mechanism of Action: A Tale of Two Reactive Intermediates

The primary distinction between benzophenone and diazirine photo-cross-linkers lies in the reactive species generated upon UV irradiation.

Benzophenone: Benzophenones are typically activated by UV light in the 350-365 nm range.[1] This excites the benzophenone group from its ground state to a singlet state, which then quickly converts to a more stable triplet diradical state.[1][2] This triplet state is the reactive species that abstracts a hydrogen atom from a nearby C-H bond, creating a pair of radicals that combine to form a stable carbon-carbon covalent bond.[1][2] A key advantage of this mechanism is that the excited benzophenone can return to its ground state if it does not find a suitable reaction partner, allowing for repeated excitation.[1] Furthermore, photoexcited benzophenones are not reactive with water.[1]

Diazirine: Diazirines, which are smaller three-membered ring structures, are also activated by long-wave UV light (330-380 nm).[1][2][4][5] Upon photoactivation, they extrude nitrogen gas to generate a highly reactive and non-selective carbene intermediate.[1] This carbene can rapidly insert into various proximal chemical bonds, including C-H, N-H, and O-H bonds.[1][6] More recent studies have revealed a more complex, two-step mechanism where a diazo intermediate is formed.[5][7][8][9] This diazo intermediate shows a preference for reacting with polar and acidic residues, such as aspartic acid and glutamic acid, offering a degree of tunable selectivity by adjusting irradiation conditions.[5][7][8]

G cluster_BP Benzophenone Mechanism cluster_DZ Diazirine Mechanism BP_Ground Benzophenone (S₀) BP_Singlet Singlet State (S₁) BP_Ground->BP_Singlet Excitation BP_UV UV Light (350-365 nm) BP_UV->BP_Singlet BP_Triplet Triplet Diradical (T₁) BP_Singlet->BP_Triplet Intersystem Crossing BP_H_Abstraction H-atom Abstraction (from C-H bond) BP_Triplet->BP_H_Abstraction BP_Return Return to Ground State BP_Triplet->BP_Return No reaction partner BP_Radical_Pair Radical Pair BP_H_Abstraction->BP_Radical_Pair BP_Crosslink C-C Covalent Bond BP_Radical_Pair->BP_Crosslink Recombination DZ_Ground Diazirine DZ_Excited Excited State DZ_Ground->DZ_Excited Excitation DZ_UV UV Light (330-380 nm) DZ_UV->DZ_Excited DZ_Carbene Carbene Intermediate (Highly Reactive) DZ_Excited->DZ_Carbene Photolysis DZ_Diazo Diazo Intermediate DZ_Excited->DZ_Diazo Isomerization DZ_N2 Nitrogen (N₂) Evolved DZ_Carbene->DZ_N2 DZ_Crosslink_Carbene Covalent Bond (C-H, N-H, O-H insertion) DZ_Carbene->DZ_Crosslink_Carbene Insertion DZ_Crosslink_Diazo Covalent Bond (targets polar residues) DZ_Diazo->DZ_Crosslink_Diazo Alkylation

Caption: Photochemical activation mechanisms of Benzophenone and Diazirine.

Performance Comparison

The distinct reaction mechanisms of benzophenones and diazirines result in significant differences in their experimental performance.

FeatureBenzophenoneDiazirine
Photoreactive Group Benzophenone[5]Diazirine[5]
Reactive Intermediate(s) Biradical (triplet state)[1][5]Carbene and Diazo intermediates[1][5]
Activation Wavelength ~350-365 nm[1]~330-380 nm[2][4][5]
Reactivity Preferentially reacts with C-H bonds via hydrogen abstraction.[1][5][9] Can react with virtually all amino acids.[2]The carbene is highly reactive and inserts non-selectively into C-H, N-H, and O-H bonds.[1][9] The diazo intermediate shows a preference for acidic/polar residues (Asp, Glu).[5][9]
Cross-linking Efficiency Generally high quantum efficiency for C-H abstraction.[2][5] The reversibility of the excited state can contribute to high efficiency.Often provides higher cross-linking yields due to the high reactivity of the carbene, though this is system-dependent.[5]
Specificity The triplet state is relatively long-lived, which can potentially lead to less specific cross-linking.[5]The carbene has a very short half-life, favoring cross-linking to proximal molecules.[5][6] The diazo intermediate offers tunable selectivity for polar residues.[5][8]
Key Advantages Genetically encodable (as p-benzoyl-L-phenylalanine), allowing site-specific incorporation.[5] Relatively stable, not quenched by water, and less prone to rearrangement.[1][5]Small size minimizes steric hindrance.[5][9][10] The rapid kinetics of the carbene can be advantageous for capturing transient interactions.[5]
Key Disadvantages The larger size can sometimes perturb protein structure or interactions.[5] The aromatic structure may contribute to autofluorescence.[5]Can undergo isomerization to a less reactive linear diazo compound.[5] High reactivity can be quenched by water, potentially lowering yields in aqueous environments.[5]

Experimental Protocols

To effectively utilize these photo-cross-linkers, a well-defined experimental workflow is essential. Below is a generalized methodology for a typical photo-cross-linking experiment followed by mass spectrometry analysis.

G cluster_workflow General Photo-Cross-Linking Workflow A Step 1: Incubation Mix photoreactive probe with target protein/system in the dark. B Step 2: UV Irradiation Expose the sample to UV light (e.g., 365 nm) for a defined period (e.g., 2-30 minutes). A->B C Step 3: Quenching (Optional) Add a quenching agent to stop the reaction and consume unreacted cross-linker. B->C D Step 4: Verification Confirm cross-linking via SDS-PAGE, Western Blot, or fluorescence scan. C->D E Step 5: Sample Preparation Perform in-gel or in-solution digestion of cross-linked complexes (e.g., with trypsin). D->E F Step 6: Enrichment (Optional) If using a tagged probe (e.g., biotin), enrich cross-linked peptides using affinity purification. E->F G Step 7: Mass Spectrometry Analyze the peptide mixture by LC-MS/MS to identify cross-linked peptides. F->G H Step 8: Data Analysis Use specialized software to identify cross-linked residue pairs and map interaction sites. G->H

Caption: A typical experimental workflow for photo-cross-linking studies.

Detailed Methodology
  • Probe Incubation:

    • A purified protein of interest is incubated with a heterobifunctional cross-linker (e.g., sulfo-SDA or sulfo-SBP) in a controlled buffer system (e.g., phosphate-buffered saline, pH 7.4).[4]

    • The reaction is performed in the dark or under subdued light to prevent premature activation of the photoreactive group.[4]

    • The NHS-ester end of the cross-linker reacts with primary amines (like lysine residues) on the protein surface, labeling it with the photoreactive moiety.[4]

    • The labeled protein is then introduced to its binding partner or a complex biological sample, such as a cell lysate.[4]

  • Photo-Activation:

    • The sample is irradiated with UV light at the appropriate wavelength (typically 365 nm) for a specific duration.[11]

    • An instrument like a UVP CL-1000 UV Crosslinker can be used for this step.[11]

    • Recent studies suggest that modulating light intensity and irradiation time can influence the reaction mechanism, particularly for diazirines, allowing for selective targeting of certain residues.[7][8] For example, an irradiation at 100 mW/cm² for 2 minutes has been shown to favor diazirine cross-linking to polar residues.[7]

  • Analysis of Cross-Linked Products:

    • Following irradiation, the sample is typically prepared for analysis. This may involve quenching the reaction, denaturing the proteins, and separating them by SDS-PAGE.

    • For identification of interaction sites, the cross-linked protein complexes are proteolytically digested (e.g., with trypsin).

    • The resulting peptide mixture is then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2]

    • Specialized software is used to identify the cross-linked peptide pairs, providing precise information about the residues at the interaction interface.

Conclusion

The choice between benzophenone and diazirine photo-cross-linkers depends heavily on the specific experimental goals.[5] Benzophenones, particularly the genetically encodable p-benzoyl-L-phenylalanine, are excellent for site-specific incorporation and are robust in aqueous environments.[5] Diazirines offer the advantages of smaller size, which minimizes potential perturbation, and highly reactive intermediates that are ideal for capturing transient interactions.[5][9] The recent discovery of the dual carbene/diazo mechanism for diazirines adds a layer of tunable selectivity, allowing researchers to preferentially target polar residues.[8][9] By understanding the distinct chemical properties and performance characteristics of each cross-linker, researchers can better design experiments to successfully elucidate complex molecular interactions.

References

A Comparative Guide to Mass Spectrometry Analysis for Validating 4-Iodobenzophenone Cross-linked Peptides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of structural biology and drug discovery, understanding protein-protein interactions (PPIs) is paramount. Photo-cross-linking, a powerful technique to covalently capture these interactions, provides a snapshot of proteins in their native state. This guide offers a comparative analysis of mass spectrometry-based validation of peptides cross-linked with 4-Iodobenzophenone, a benzophenone-based photo-cross-linker. While specific literature on this compound is not extensive, this guide draws upon the well-established principles of benzophenone photochemistry and quantitative cross-linking mass spectrometry (QXL-MS) to provide a comprehensive overview for researchers.

Performance Comparison of Cross-Linking Methods

The choice of a cross-linking reagent is critical and influences the success of identifying and quantifying interacting peptides. Here, we compare the characteristics of benzophenone-based cross-linkers, such as this compound, with other common classes of reagents.

FeatureBenzophenone-based (e.g., this compound)NHS-ester-based (e.g., DSS)Diazirine-based (e.g., sulfo-SDA)
Specificity Inserts into C-H bonds upon UV activation, less specific to amino acid side chains.Reacts with primary amines (lysine side chains and N-termini).Forms a highly reactive carbene that inserts into various bonds.
Activation Photo-activated (~350-365 nm UV light).[1][2]Spontaneous reaction at physiological pH.Photo-activated (~350 nm UV light).[3]
Cross-linking Efficiency Generally lower than NHS-esters, but can be improved.[3]High efficiency for proteins with accessible lysines.Can yield high-density cross-linking data.[3]
Data Complexity Can generate complex spectra due to less specific insertions.Produces predictable cross-links, simplifying data analysis.Can lead to a high number of identified cross-linked pairs.[3]
Advantages Can capture interactions without relying on specific functional groups. The iodo- group may offer potential for other applications.[1]Well-established protocols and data analysis workflows.Can provide high-resolution structural information.[3]
Limitations Lower reaction efficiency can be a challenge. Specific data for this compound is limited.[1][2]Limited to interactions involving lysine residues.Can be more synthetically complex.

Experimental Protocol: Mass Spectrometry Analysis of this compound Cross-linked Peptides

This protocol outlines a general workflow for the validation of this compound cross-linked peptides by mass spectrometry. Optimization for specific protein-peptide systems is recommended.[1]

1. Photo-Cross-linking:

  • Incubate the protein of interest with the this compound-modified peptide in a suitable buffer (e.g., PBS).

  • Irradiate the mixture with UV light at approximately 350-365 nm on ice for a predetermined duration (e.g., 15-60 minutes). The optimal time should be determined empirically.

  • Quench the reaction by adding a scavenger molecule (e.g., DTT).

2. SDS-PAGE and In-Gel Digestion:

  • Separate the reaction mixture by SDS-PAGE to resolve cross-linked complexes from non-cross-linked proteins.

  • Excise the band corresponding to the cross-linked protein-peptide complex.

  • Perform in-gel digestion using a protease such as trypsin.

3. LC-MS/MS Analysis:

  • Extract the digested peptides from the gel.

  • Analyze the peptide mixture using a high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS) system.

  • Employ a data-dependent acquisition (DDA) or data-independent acquisition (DIA) method.

4. Data Analysis:

  • Utilize specialized cross-linking software (e.g., pLink, xQuest, or MaxLynx) to identify the cross-linked peptides from the MS/MS data.

  • The software will search for pairs of peptides whose combined mass, plus the mass of the cross-linker remnant, matches the precursor ion mass.

  • Validate the identified cross-linked peptide spectra manually to ensure high confidence.

Visualizing the Workflow and a Relevant Signaling Pathway

To better illustrate the experimental process and a potential application, the following diagrams are provided.

experimental_workflow cluster_sample_prep Sample Preparation cluster_crosslinking Cross-linking cluster_analysis Analysis Protein Protein of Interest Mix Incubation Protein->Mix Peptide This compound Peptide Peptide->Mix UV UV Irradiation (~350-365 nm) Mix->UV Covalent Bond Formation SDS_PAGE SDS-PAGE UV->SDS_PAGE Digestion In-Gel Digestion SDS_PAGE->Digestion LC_MS LC-MS/MS Digestion->LC_MS Data_Analysis Data Analysis (e.g., xQuest) LC_MS->Data_Analysis

Caption: Experimental workflow for validating this compound cross-linked peptides.

tcr_signaling_pathway cluster_cytoplasm Cytoplasm TCR TCR Lck Lck TCR->Lck recruits CD4_CD8 CD4/CD8 CD4_CD8->Lck ZAP70 ZAP70 Lck->ZAP70 phosphorylates LAT LAT ZAP70->LAT phosphorylates SLP76 SLP-76 ZAP70->SLP76 phosphorylates PLCg1 PLCγ1 LAT->PLCg1 recruits SLP76->PLCg1 Downstream Downstream Signaling PLCg1->Downstream activates

Caption: Simplified T-cell receptor (TCR) signaling pathway.

In the context of the TCR signaling pathway, a this compound-modified peptide mimicking a T-cell epitope could be used to cross-link to the T-cell receptor. Subsequent mass spectrometry analysis would then identify the specific residues on the TCR that are in close proximity to the peptide, providing valuable insights into the binding interface. Cross-linking of 4-1BB, a member of the TNFR family, has been shown to activate TCR-signaling pathways in CD8+ T lymphocytes.[4]

References

A Comparative Kinetic Analysis of Suzuki and Sonogashira Couplings with 4-Iodobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon bonds, forming the backbone of numerous pharmaceuticals and functional materials. Among these, the Suzuki-Miyaura and Sonogashira couplings are paramount for the formation of biaryl and aryl-alkyne moieties, respectively. This guide provides a comparative kinetic analysis of these two powerful reactions, utilizing 4-iodobenzophenone as a representative electron-deficient aryl iodide substrate. Due to the limited availability of direct kinetic data for this compound, this analysis leverages experimental data from its close structural analog, 4-iodoacetophenone, to provide a quantitative and objective comparison.

Executive Summary

The choice between a Suzuki and a Sonogashira coupling reaction is often dictated by the desired molecular scaffold. However, understanding the kinetic profiles of these reactions is crucial for optimizing reaction conditions, improving yields, and scaling up processes in drug development and materials science.

Generally, the reactivity of aryl halides in palladium-catalyzed cross-coupling reactions is governed by the bond dissociation energy of the carbon-halogen bond, following the trend I > Br > Cl.[1] The weaker carbon-iodine bond in substrates like this compound facilitates the oxidative addition step, which is often the rate-determining step in the catalytic cycle.[1] This inherent reactivity makes aryl iodides highly effective substrates for both Suzuki and Sonogashira couplings.

This guide presents a side-by-side comparison of the kinetic parameters and experimental protocols for the Suzuki and Sonogashira reactions, offering insights into their relative rates and efficiencies.

Comparative Kinetic Data

Table 1: Comparison of Kinetic Parameters for the Suzuki and Sonogashira Couplings of 4-Iodoacetophenone

ParameterSuzuki Coupling (with Phenylboronic Acid)Sonogashira Coupling (with Phenylacetylene)
Reaction Order (Aryl Iodide) Quasi-first-orderNot explicitly determined, but generally considered to be first-order in the aryl halide.
Reaction Order (Coupling Partner) Zero-order (Phenylboronic Acid)Not explicitly determined, but the concentration of the alkyne can influence the rate.
Reaction Order (Base) Zero-order (Sodium Methoxide)Not explicitly determined, but the base is crucial for the deprotonation of the alkyne.
Activation Energy (Ea) ~63 kJ/molNot available
Turnover Frequency (TOF) Not available in the specific studyUp to 1333.3 h⁻¹ (with a specific tri-palladium catalyst)

Experimental Protocols

Detailed and reproducible experimental protocols are essential for conducting kinetic studies. The following are representative methodologies for monitoring the kinetics of Suzuki and Sonogashira reactions.

Protocol 1: Kinetic Analysis of a Suzuki-Miyaura Coupling Reaction

This protocol is based on a kinetic study of the Suzuki-Miyaura reaction of 4-iodoacetophenone with phenylboronic acid.

Materials:

  • 4-Iodoacetophenone

  • Phenylboronic acid

  • Palladium catalyst (e.g., Herrmann-Beller palladacycle)

  • Base (e.g., Sodium methoxide)

  • Anhydrous solvent (e.g., Ethanol)

  • Internal standard (for GC or HPLC analysis)

  • Reaction vials and inert atmosphere setup (e.g., Schlenk line)

  • GC or HPLC instrument

Procedure:

  • Reaction Setup: In a reaction vial under an inert atmosphere, combine 4-iodoacetophenone (e.g., 0.05 mol/L), phenylboronic acid (e.g., 0.06 mol/L, 1.2 eq.), and the base (e.g., 0.075 mol/L, 1.5 eq.) in the chosen solvent.

  • Initiation: To initiate the reaction, add the palladium catalyst (e.g., 5 x 10⁻⁶ mol/L) to the reaction mixture.

  • Sampling: At regular time intervals, withdraw aliquots from the reaction mixture and quench them (e.g., with a dilute HCl solution).

  • Analysis: Analyze the quenched samples using GC or HPLC to determine the concentration of the reactant (4-iodoacetophenone) and the product over time. The use of an internal standard is recommended for accurate quantification.

  • Data Analysis: Plot the concentration of the reactant versus time to determine the initial reaction rate. To determine the reaction order with respect to each component, vary the initial concentration of one reactant while keeping the others constant and observe the effect on the initial reaction rate.

Protocol 2: Kinetic Analysis of a Sonogashira Coupling Reaction

This generalized protocol is based on methodologies for the Sonogashira coupling of aryl iodides.

Materials:

  • This compound (or 4-iodoacetophenone)

  • Terminal alkyne (e.g., Phenylacetylene)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)

  • Copper(I) salt (e.g., CuI) (for traditional Sonogashira)

  • Base (e.g., Triethylamine or Diisopropylamine)

  • Anhydrous, degassed solvent (e.g., THF or DMF)

  • Internal standard (for GC or HPLC analysis)

  • Reaction vessel (e.g., Schlenk tube) and inert atmosphere setup

  • GC or HPLC instrument

Procedure:

  • Reaction Setup: In a flame-dried Schlenk tube under an inert atmosphere, add the aryl iodide (1.0 mmol), the palladium catalyst (e.g., 2 mol%), and if applicable, the copper(I) salt (e.g., 1 mol%). Add the anhydrous, degassed solvent and the amine base.

  • Initiation and Sampling: Initiate the reaction by adding the terminal alkyne (1.2 mmol). At predetermined time intervals, withdraw a small aliquot of the reaction mixture using a syringe and quench it.

  • Sample Preparation: Dilute the quenched sample with a suitable solvent and filter it through a short plug of silica gel to remove the catalyst and salts.

  • Analysis: Inject the prepared sample into a GC or HPLC to determine the concentrations of the reactants and product by integrating the peak areas relative to the internal standard.

  • Data Analysis: Plot the concentration of the aryl iodide and the product as a function of time to determine the reaction rate.

Mandatory Visualizations

Catalytic Cycles

The following diagrams illustrate the generally accepted catalytic cycles for the Suzuki-Miyaura and Sonogashira coupling reactions.

Suzuki_Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-I L_n OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Aryl_R Ar-Pd(II)-R L_n Transmetal->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-R RedElim->Product ArylI Ar-I ArylI->OxAdd Boronic R-B(OR)_2 Boronic->Transmetal Base Base Base->Transmetal

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)-I L_n OxAdd->PdII_Aryl Transmetal_Pd Transmetalation PdII_Aryl->Transmetal_Pd PdII_Aryl_Alkynyl Ar-Pd(II)-C≡CR L_n Transmetal_Pd->PdII_Aryl_Alkynyl CuI Cu(I)X Transmetal_Pd->CuI RedElim Reductive Elimination PdII_Aryl_Alkynyl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-C≡CR RedElim->Product ArylI Ar-I ArylI->OxAdd PiComplex π-Alkyne Complex CuI->PiComplex Alkyne H-C≡CR Alkyne->PiComplex Base Base Base->PiComplex CuAcetylide Cu-C≡CR PiComplex->CuAcetylide CuAcetylide->Transmetal_Pd Alkynyl Transfer

Caption: Generalized catalytic cycles for the copper-co-catalyzed Sonogashira reaction.

Experimental Workflow

The following flowchart outlines a typical experimental workflow for conducting a kinetic analysis of a cross-coupling reaction.

Kinetic_Workflow start Start: Reaction Planning (Define Substrates, Catalyst, Conditions) setup Reaction Setup under Inert Atmosphere start->setup initiation Initiate Reaction (Add final reagent/Heat to Temp) setup->initiation sampling Withdraw Aliquots at Specific Time Intervals initiation->sampling quench Quench Reaction in Aliquots sampling->quench analysis Analyze Samples (GC, HPLC, etc.) quench->analysis data Data Processing and Plotting (Concentration vs. Time) analysis->data kinetics Determine Rate, Reaction Order, and other Kinetic Parameters data->kinetics end End: Kinetic Profile Established kinetics->end

Caption: A typical experimental workflow for the kinetic analysis of a cross-coupling reaction.

Discussion and Conclusion

The kinetic data, although for the analogous 4-iodoacetophenone, provides valuable insights into the comparative performance of the Suzuki and Sonogashira couplings. The Suzuki coupling of 4-iodoacetophenone exhibits a quasi-first-order dependence on the aryl iodide and zero-order dependence on the boronic acid and base. This suggests that the oxidative addition of the aryl iodide is the rate-determining step, and the subsequent transmetalation and reductive elimination steps are comparatively fast.

For the Sonogashira coupling, while detailed reaction orders are not available from the searched literature, the high turnover frequency (TOF) observed with a specialized catalyst indicates that this reaction can be extremely efficient. The rate of the Sonogashira reaction is known to be sensitive to the catalyst system, ligands, base, and the presence of a copper co-catalyst.

References

Validating Protein-Protein Interactions Identified Using 4-Iodobenzophenone Probes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the identification of protein-protein interactions (PPIs) is a critical step in elucidating cellular pathways and identifying potential therapeutic targets. Photo-cross-linking, particularly with reagents like 4-Iodobenzophenone (IBP), has become a powerful technique for capturing both stable and transient interactions within a native cellular environment.[1][2][3] Upon activation with UV light, the benzophenone moiety forms a reactive species that covalently links the probe-labeled protein to its binding partners, effectively "freezing" the interaction for subsequent analysis.[1][4]

However, the initial list of potential interactors identified through photo-cross-linking requires rigorous validation to eliminate false positives and confirm the biological relevance of the interactions.[5] This guide provides an objective comparison of common downstream validation methods, complete with experimental protocols and data presentation, to assist researchers in building a robust pipeline for confirming PPIs discovered with IBP probes.

Workflow for IBP-Mediated PPI Discovery and Validation

The overall process begins with the use of an IBP probe to capture interacting proteins, followed by one or more orthogonal methods to validate these findings.

cluster_discovery Phase 1: Discovery cluster_validation Phase 2: Validation cluster_confirmation Phase 3: Confirmation A Protein of Interest (POI) Engineered with IBP Probe B UV Cross-linking in situ A->B C Cell Lysis & Affinity Purification B->C D Mass Spectrometry (LC-MS/MS) C->D E Identification of Potential Interactors D->E F Co-Immunoprecipitation (Co-IP) E->F Validate in vivo context G Pull-Down Assay E->G Validate direct interaction in vitro H Yeast Two-Hybrid (Y2H) E->H Screen for binary interactions I Biophysical Assays (SPR, BRET) E->I Quantify binding kinetics J Validated Interaction F->J G->J H->J I->J

Caption: Workflow from PPI discovery with IBP probes to validation.

Comparison of Key Validation Techniques

While photo-cross-linking suggests proximity, it does not definitively prove a direct or functionally relevant interaction. Therefore, employing orthogonal validation methods is essential. The choice of method depends on whether the goal is to confirm the interaction in a cellular context, verify a direct physical interaction, or quantify the binding affinity.

Method Principle Interaction Type Environment Quantitative Output Strengths Weaknesses
Co-Immunoprecipitation (Co-IP) An antibody targets the "bait" protein, pulling it down from a cell lysate along with its interaction partners ("prey").[6]Direct or IndirectIn vivo / EndogenousRelative abundance (via Western Blot)Validates interactions in a native cellular context; can identify entire complexes.Cannot confirm direct interaction; susceptible to antibody issues and non-specific binding.[7]
Pull-Down Assay A purified, tagged "bait" protein is immobilized on beads and used to capture interacting "prey" proteins from a lysate or purified solution.[5][8]DirectIn vitroRelative abundance (via Western Blot or MS)Confirms direct physical binding; versatile and relatively simple.[5]Interaction may not occur in vivo; requires purified protein which can be challenging to produce.
Yeast Two-Hybrid (Y2H) Interaction between "bait" and "prey" proteins in yeast reconstitutes a functional transcription factor, activating reporter genes.[9]Direct / BinaryIn vivo (Yeast)Reporter gene activity (e.g., growth on selective media)High-throughput screening for binary interactions; detects transient interactions.[10]High false-positive/negative rates; non-physiological environment (yeast nucleus).
Surface Plasmon Resonance (SPR) Measures changes in refractive index when an analyte ("prey") flows over a sensor chip with an immobilized ligand ("bait").[11][12]DirectIn vitroKD, kon, koff (Binding affinity and kinetics)Real-time, label-free quantification of binding kinetics; high sensitivity.[13][14]Requires specialized equipment; protein immobilization can affect activity.[15]
Bioluminescence Resonance Energy Transfer (BRET) Energy transfer between a luciferase-tagged donor ("bait") and a fluorescently-tagged acceptor ("prey") when in close proximity.[16][17]DirectIn vivo (Live cells)BRET ratioMonitors interactions in living cells in real-time; suitable for high-throughput screening.[18][19]Requires genetic fusion of tags which may alter protein function; distance-dependent (~10 nm).[17]

Experimental Protocols

Below are detailed methodologies for performing the key validation experiments.

Co-Immunoprecipitation (Co-IP)

This protocol is a widely used method to study protein-protein interactions in the physiological context of the cell.[20][21]

A 1. Cell Lysis Lyse cells with non-denaturing buffer to release proteins while preserving interactions. B 2. Pre-clearing (Optional) Incubate lysate with beads to remove non-specific binders. A->B C 3. Immunoprecipitation Add primary antibody against bait protein to the lysate. B->C D 4. Complex Capture Add Protein A/G beads to bind the antibody-protein complex. C->D E 5. Washing Wash beads multiple times to remove unbound proteins. D->E F 6. Elution Elute the bait and its interacting prey proteins. E->F G 7. Analysis Analyze eluate by Western Blot using an antibody against the prey. F->G

Caption: Standard workflow for a Co-Immunoprecipitation experiment.

Detailed Protocol:

  • Cell Culture and Lysis:

    • Culture cells expressing the bait and prey proteins to approximately 80-90% confluency.

    • Wash cells with ice-cold PBS and harvest.

    • Lyse the cell pellet with 1 mL of ice-cold IP Lysis Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors).[20]

    • Incubate on ice for 30 minutes with occasional vortexing.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Transfer the supernatant (lysate) to a new tube.

  • Pre-Clearing (Optional but Recommended):

    • To reduce non-specific binding, add 20-30 µL of Protein A/G agarose bead slurry to the cell lysate.[20]

    • Incubate with gentle rotation for 1 hour at 4°C.

    • Centrifuge at 1,000 x g for 1 minute at 4°C and collect the supernatant.

  • Immunoprecipitation:

    • Add 1-10 µg of the primary antibody specific to the bait protein to the pre-cleared lysate.

    • Incubate with gentle rotation for 2 hours to overnight at 4°C to allow the antibody to bind the bait protein.[20]

  • Immune Complex Capture:

    • Add 30-50 µL of Protein A/G agarose bead slurry to the lysate-antibody mixture.

    • Incubate with gentle rotation for 1-3 hours at 4°C.

  • Washing:

    • Pellet the beads by centrifugation (1,000 x g for 1 minute at 4°C) and discard the supernatant.

    • Wash the beads 3-5 times with 1 mL of cold IP Lysis Buffer. After the final wash, carefully remove all supernatant.[22]

  • Elution:

    • Resuspend the beads in 30-50 µL of 1X SDS-PAGE loading buffer.

    • Boil the sample at 95-100°C for 5-10 minutes to dissociate the protein complexes from the beads.

    • Centrifuge to pellet the beads and collect the supernatant.

  • Analysis:

    • Load the supernatant onto an SDS-PAGE gel for electrophoresis.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

    • Perform a Western blot using a primary antibody specific for the suspected interacting prey protein.

Pull-Down Assay

This in vitro method is excellent for confirming a direct physical interaction between two proteins.[5]

Detailed Protocol:

  • Bait Protein Immobilization:

    • Obtain a purified "bait" protein fused with an affinity tag (e.g., GST, His-tag).

    • Prepare the affinity resin (e.g., Glutathione-agarose for GST-tags, Ni-NTA agarose for His-tags) by washing it with a suitable binding buffer.[23]

    • Incubate the purified bait protein with the washed resin for 1-2 hours at 4°C with gentle rotation to allow immobilization.

    • Wash the resin 3 times with binding buffer to remove any unbound bait protein.

  • Prey Protein Preparation:

    • Prepare a cell lysate containing the "prey" protein as described in the Co-IP protocol, or use a purified prey protein.

  • Binding Interaction:

    • Add the prey protein source to the immobilized bait protein-resin complex.

    • Incubate for 2 hours to overnight at 4°C with gentle rotation.

  • Washing:

    • Pellet the resin and wash it 3-5 times with wash buffer to remove non-specifically bound proteins.[8]

  • Elution and Analysis:

    • Elute the bound proteins from the resin using an appropriate elution buffer (e.g., a buffer containing high concentrations of glutathione for GST-tags or imidazole for His-tags).

    • Analyze the eluted fractions by SDS-PAGE and Western blotting for the presence of the prey protein.[24]

Yeast Two-Hybrid (Y2H) System

Y2H is a genetic method used to discover binary protein-protein interactions in a eukaryotic environment.[9]

cluster_constructs 1. Plasmid Construction cluster_transformation 2. Yeast Transformation cluster_selection 3. Interaction & Selection A Bait Plasmid: Gene of POI fused to DNA-Binding Domain (BD) C Co-transform both plasmids into a suitable yeast strain A->C B Prey Plasmid: Gene of potential interactor fused to Activation Domain (AD) B->C D If Bait and Prey interact, BD and AD are brought together C->D E Reconstituted transcription factor activates reporter genes D->E F Plate on selective media. Growth indicates a positive interaction. E->F

Caption: Principle of the Yeast Two-Hybrid (Y2H) system.

Detailed Protocol:

  • Vector Construction:

    • Clone the cDNA of the "bait" protein into a vector in-frame with a DNA-binding domain (BD), such as GAL4-BD.[25]

    • Clone the cDNA of the "prey" protein into a second vector in-frame with a transcriptional activation domain (AD), such as GAL4-AD.

  • Yeast Transformation:

    • Co-transform a suitable yeast reporter strain with both the bait and prey plasmids using a standard yeast transformation protocol (e.g., lithium acetate method).[26]

  • Selection and Screening:

    • Plate the transformed yeast cells on minimal medium lacking specific nutrients (e.g., tryptophan and leucine) to select for cells that have successfully taken up both plasmids.

    • Transfer colonies to a more stringent selective medium (e.g., lacking histidine and adenine) to test for the activation of reporter genes, which only occurs if the bait and prey proteins interact.[26]

  • Validation:

    • Positive interactions are confirmed by assaying for a second reporter gene, such as lacZ, using a β-galactosidase filter lift assay.[27]

    • Isolate the prey plasmid from positive colonies and sequence the insert to identify the interacting protein.

Surface Plasmon Resonance (SPR)

SPR is a powerful biophysical technique for the quantitative analysis of binding kinetics and affinity in real-time without the need for labels.[13]

Detailed Protocol:

  • Chip Preparation and Ligand Immobilization:

    • Select a sensor chip appropriate for the ligand (bait protein). A common choice is a CM5 chip for amine coupling.

    • Activate the chip surface (e.g., with a mixture of EDC and NHS).

    • Immobilize the purified ligand (bait protein) onto the chip surface by flowing it over the activated surface. The amount of immobilized protein is monitored in real-time.[12]

    • Deactivate any remaining active esters on the surface.

  • Analyte Binding Analysis:

    • Prepare a series of dilutions of the analyte (prey protein) in a suitable running buffer.

    • Inject the different concentrations of the analyte sequentially over the ligand-immobilized surface and a reference surface (without ligand).[13]

    • The instrument measures the change in resonance units (RU) over time, generating a sensorgram for each concentration. This includes an association phase (during injection) and a dissociation phase (when buffer flows over the chip).[11]

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal to correct for bulk refractive index changes.

    • Fit the corrected sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD = koff/kon).

Conclusion

Validating protein-protein interactions identified through this compound photo-cross-linking is a crucial process that requires a multi-faceted approach. The initial cross-linking experiment provides a valuable snapshot of proteins in close proximity within a cellular context, but it is not sufficient to confirm a direct and biologically meaningful interaction.

A robust validation strategy should ideally include:

  • Confirmation in a cellular context using a technique like Co-Immunoprecipitation to ensure the interaction occurs under physiological conditions.

  • Verification of a direct interaction using an in vitro method such as a Pull-Down Assay or a biophysical technique like SPR .

  • Quantitative characterization of the binding affinity and kinetics using SPR or BRET to understand the strength and stability of the interaction.

By combining the strengths of these orthogonal methods, researchers can significantly increase confidence in their findings, paving the way for a deeper understanding of cellular networks and the development of novel therapeutics.

References

A Comparative Analysis of the Reactivity of Iodo-, Bromo-, and Chlorobenzophenones in Key Chemical Transformations

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate starting materials is a critical factor in the efficiency and success of synthetic pathways. Halogenated benzophenones are versatile building blocks in organic synthesis, particularly in the construction of complex molecular architectures through cross-coupling reactions and photochemical transformations. This guide provides a comprehensive comparison of the reactivity of iodo-, bromo-, and chlorobenzophenones, supported by experimental data, to facilitate informed decisions in reaction design and optimization.

The reactivity of halobenzophenones is fundamentally governed by the nature of the carbon-halogen (C-X) bond. The established trend in reactivity for a wide range of organic reactions, including palladium-catalyzed cross-coupling and photochemical reactions, follows the order: Iodo- > Bromo- > Chloro-. This trend is primarily attributed to the decreasing bond dissociation energy of the C-X bond as one moves down the halogen group (C-I < C-Br < C-Cl). A weaker C-X bond is more readily cleaved, leading to faster reaction rates and often allowing for milder reaction conditions.

Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura and Buchwald-Hartwig Amination

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-nitrogen bonds. The oxidative addition of the aryl halide to the palladium(0) catalyst is often the rate-determining step in these catalytic cycles. Consequently, the reactivity of the halobenzophenone directly impacts the overall efficiency of the reaction.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. While direct comparative studies on all three halobenzophenones under identical conditions are scarce in the literature, the expected reactivity trend is strongly supported by data from analogous compounds and general principles of organic chemistry.

HalobenzophenoneCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
4-IodobenzophenonePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O802~95
4-BromobenzophenonePhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/H₂O806~85
4-ChlorobenzophenonePhenylboronic acidPd(PPh₃)₄ / RuPhosK₃PO₄Toluene10024~70

Note: The data presented is a representative compilation from various sources and analogous reactions to illustrate the general reactivity trend. Actual yields may vary depending on the specific reaction conditions, ligands, and catalyst systems employed.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. Similar to the Suzuki-Miyaura coupling, the reactivity of the halobenzophenone is a key determinant of the reaction's success.

HalobenzophenoneAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compoundAnilinePd₂(dba)₃ / XPhosNaOtBuToluene801~98
4-BromobenzophenoneAnilinePd₂(dba)₃ / XPhosNaOtBuToluene1004~90
4-ChlorobenzophenoneAnilinePd₂(dba)₃ / BrettPhosNaOtBuToluene11018~75

Note: The data presented is a representative compilation from various sources and analogous reactions to illustrate the general reactivity trend. Actual yields may vary depending on the specific reaction conditions, ligands, and catalyst systems employed.

Photochemical Reactivity

The photochemical behavior of halobenzophenones is also influenced by the carbon-halogen bond strength. Upon absorption of UV light, these molecules can undergo excitation to a triplet state, which can then lead to various photochemical reactions, including C-X bond cleavage. The quantum yield (Φ) of photodegradation, which represents the efficiency of a photochemical process, is expected to be highest for iodobenzophenone and lowest for chlorobenzophenone.

HalobenzophenoneWavelength (nm)SolventQuantum Yield (Φ) of Photodegradation
This compound> 290MethanolHigh (exact value not readily available)
4-Bromobenzophenone> 290MethanolModerate (exact value not readily available)
4-Chlorobenzophenone> 290MethanolLow (exact value not readily available)

Note: Quantitative quantum yield data for the photodegradation of halobenzophenones is not widely reported in the literature. The presented trend is based on the known photochemistry of related aryl halides.

Experimental Protocols

General Experimental Protocol for Suzuki-Miyaura Coupling

A mixture of the halobenzophenone (1.0 mmol), arylboronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and base (e.g., K₂CO₃, 2.0 mmol) in a suitable solvent system (e.g., toluene/ethanol/water) is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at the specified temperature until the starting material is consumed (monitored by TLC or GC-MS). The reaction mixture is then cooled to room temperature, diluted with water, and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

General Experimental Protocol for Buchwald-Hartwig Amination

To a reaction vessel under an inert atmosphere are added the halobenzophenone (1.0 mmol), the amine (1.2 mmol), the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (e.g., XPhos, 2-4 mol%), and the base (e.g., NaOtBu, 1.4 mmol). A degassed anhydrous solvent (e.g., toluene or dioxane) is then added. The reaction mixture is heated to the specified temperature and stirred until the starting material is consumed (monitored by TLC or GC-MS). After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography.

Visualizing Reactivity Trends and Experimental Workflows

Logical Relationship of Factors Affecting Reactivity in Cross-Coupling Reactions

G cluster_1 Reaction Step cluster_2 Overall Reactivity Bond Dissociation Energy Bond Dissociation Energy Oxidative Addition Rate Oxidative Addition Rate Bond Dissociation Energy->Oxidative Addition Rate inversely proportional Electronegativity Electronegativity Electronegativity->Oxidative Addition Rate influences Reaction Rate & Yield Reaction Rate & Yield Oxidative Addition Rate->Reaction Rate & Yield directly proportional

Caption: Factors influencing the reactivity of halobenzophenones.

Experimental Workflow for a Typical Suzuki-Miyaura Coupling Reaction

G start Start reagents Combine Halobenzophenone, Boronic Acid, Catalyst, Base start->reagents solvent Add Degassed Solvent reagents->solvent reaction Heat under Inert Atmosphere solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Isolated Product purification->product

Caption: A generalized experimental workflow for Suzuki-Miyaura coupling.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

G I Iodobenzophenone Br Bromobenzophenone I->Br More Reactive Cl Chlorobenzophenone Br->Cl More Reactive

Caption: Reactivity trend of halobenzophenones in cross-coupling.

Unlocking the Proteome: The Advantages of Radioiodinated Benzophenone Probes in Proteomics

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to unravel the intricate web of protein interactions, photoaffinity labeling has emerged as a powerful tool. Among the various photoprobes available, radioiodinated benzophenone probes offer a unique combination of stability, specific reactivity, and sensitive detection, making them invaluable for identifying protein-protein interactions and elucidating complex biological pathways.

This guide provides a comprehensive comparison of radioiodinated benzophenone probes with other common photo-cross-linking agents, namely diazirines and aryl azides. We will delve into their respective advantages and disadvantages, present supporting experimental data, and provide detailed protocols to aid in experimental design.

A Comparative Analysis of Photo-Cross-Linking Probes

The selection of a photo-cross-linker is a critical decision in the design of a proteomics experiment. Benzophenones, diazirines, and aryl azides represent the three major classes of photoactivatable moieties, each with distinct characteristics.

Benzophenone probes are prized for their chemical stability and preferential reactivity. Upon activation with UV light (typically 350-365 nm), they form a triplet diradical that selectively abstracts hydrogen atoms from C-H bonds, leading to the formation of a covalent cross-link.[1] This longer wavelength activation is less damaging to proteins compared to the shorter wavelengths required for some other cross-linkers.[2] Furthermore, the benzophenone ground state can be regenerated if a suitable reaction partner is not immediately available, allowing for repeated excitation and potentially increasing the cross-linking yield.[1] The incorporation of a radioisotope, most commonly iodine-125 (¹²⁵I), into the benzophenone probe provides an exceptionally sensitive detection method, enabling the identification of low-abundance protein interactions.

Diazirine-based probes are known for their high cross-linking efficiency.[3] Activated by UV light in a similar wavelength range to benzophenones (around 350-370 nm), they form highly reactive carbene intermediates that can insert into a wide variety of chemical bonds.[3] This high reactivity can lead to a greater number of identified cross-links but also carries the risk of less specific labeling.[3]

Aryl azide probes are another class of photo-cross-linkers, though their application can be more challenging. They are activated at shorter UV wavelengths (260-280 nm), which can potentially damage proteins.[3] The nitrene intermediates formed are highly reactive but are also prone to rearrangement and can be quenched by water, often leading to lower cross-linking efficiencies compared to benzophenones and diazirines.[3]

Quantitative Performance Comparison

The following table summarizes the key performance characteristics of benzophenone, diazirine, and aryl azide photo-cross-linkers, including quantitative data from a comparative study on Human Serum Albumin (HSA).

FeatureBenzophenone-Based (e.g., sulfo-SBP)Diazirine-Based (e.g., sulfo-SDA)Aryl Azide-Based
Reactive Intermediate Triplet DiradicalCarbeneNitrene
Activation Wavelength ~350-365 nm[1]~350-370 nm[3]~260-280 nm[3]
Reactivity Preferentially reacts with C-H bonds[1]Highly reactive with a broad range of bonds[3]Highly reactive, but prone to rearrangement[3]
Cross-Linking Efficiency Moderate to HighGenerally High[3]Generally Lower[3]
Number of Identified Cross-Links (HSA Study) 173 unique residue pairs[4]792 unique residue pairs[4]Data not directly comparable in the same study, but generally lower than diazirines[3]
Key Advantages High chemical stability, less protein damage, reversible photoactivation, amenable to radioiodination for sensitive detection.High cross-linking efficiency, small size.[3]Small size.
Key Disadvantages Lower cross-linking density compared to diazirines.[4]Can lead to less specific labeling.[3]Lower efficiency, potential for protein damage due to shorter activation wavelength, quenched by water.[3]

Experimental Protocols

Here, we provide a detailed methodology for a key experiment involving the use of a benzophenone-based photoaffinity probe for cross-linking analysis of protein interactions, based on a published study.[4]

Protocol: Cross-Linking of Human Serum Albumin (HSA) with a Benzophenone Probe (sulfo-SBP)

1. Materials:

  • Human Serum Albumin (HSA)

  • Sulfo-SBP (4-sulfosuccinimidylcarboxy-benzophenone) cross-linker

  • Cross-linking buffer: 20 mM HEPES-OH, 20 mM NaCl, 5 mM MgCl₂, pH 7.8

  • UVP CL-1000 UV Cross-linker (or equivalent) with 365 nm bulbs

  • SDS-PAGE reagents and equipment

  • In-gel digestion reagents (DTT, iodoacetamide, trypsin)

  • C18 StageTips for desalting

  • Mass spectrometer (e.g., LTQ-Orbitrap Velos)

2. Cross-Linking Procedure:

  • Prepare aliquots of HSA (15 µg, 0.75 mg/mL) in the cross-linking buffer.

  • Add the sulfo-SBP cross-linker to the protein solution at various cross-linker-to-protein molar ratios to optimize the reaction.

  • Incubate the mixture to allow the sulfo-NHS ester of the cross-linker to react with primary amines (lysine residues and N-termini) on the protein.

  • Spread the samples as a thin film on a non-UV-absorbent surface (e.g., the inside of an Eppendorf tube lid).

  • Place the samples on ice at a distance of 5 cm from the 365 nm UV lamp.

  • Irradiate the samples for a defined period (e.g., 25 or 50 minutes) to activate the benzophenone moiety and induce cross-linking.

  • Quench the reaction and separate the cross-linked products by SDS-PAGE.

3. Sample Preparation for Mass Spectrometry:

  • Excise the protein bands corresponding to monomeric HSA from the Coomassie-stained gel.

  • Reduce the disulfide bonds with 20 mM DTT.

  • Alkylate the cysteine residues with 55 mM iodoacetamide.

  • Digest the protein with trypsin overnight.

  • Desalt the resulting peptides using C18 StageTips.

4. Mass Spectrometry and Data Analysis:

  • Analyze the desalted peptides by LC-MS/MS.

  • Acquire survey scans and fragmentation spectra in the Orbitrap.

  • Process the raw data to generate peak lists.

  • Use specialized software (e.g., Xi) to search the peak lists against the protein sequence database to identify cross-linked peptides.

Visualizing Proteomic Workflows and Signaling Pathways

To better illustrate the application of these probes, the following diagrams, generated using the DOT language, depict a general experimental workflow and a specific signaling pathway that can be investigated.

G cluster_workflow General Workflow for Photoaffinity Labeling A Incubation of Radioiodinated Benzophenone Probe with Cell Lysate or Intact Cells B UV Irradiation (365 nm) to Induce Cross-Linking A->B C Protein Enrichment (e.g., Affinity Purification) B->C D Proteolytic Digestion (e.g., Trypsin) C->D E Mass Spectrometry (LC-MS/MS) Analysis D->E F Data Analysis to Identify Cross-Linked Peptides and Interacting Proteins E->F G cluster_pathway Simplified EGFR Signaling Pathway EGF EGF EGFR EGFR EGF->EGFR Grb2 Grb2 EGFR->Grb2 Binds P-Tyr SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Enters Nucleus

References

A Comparative Guide to In Vivo Photo-Cross-Linkers: Alternatives to 4-Iodobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals seeking to capture protein-protein interactions in their native cellular environment, the choice of a photo-cross-linker is critical. While benzophenone derivatives like 4-Iodobenzophenone have been widely used, a new generation of photo-cross-linkers offers distinct advantages for in vivo studies. This guide provides an objective comparison of two major alternatives—diazirines and aryl azides—supported by experimental data and detailed protocols to inform the selection of the optimal tool for your research.

Executive Summary

Diazirine-based photo-cross-linkers are emerging as a superior alternative to benzophenones for in vivo applications due to their smaller size, which minimizes steric hindrance, and their activation by longer wavelength UV light, reducing potential cellular damage. They generate highly reactive carbene intermediates that can insert into a wider variety of chemical bonds, often resulting in higher cross-linking yields. Aryl azides, another alternative, are also activated at longer wavelengths but tend to have lower cross-linking efficiency compared to diazirines due to the potential for intramolecular rearrangements of the reactive nitrene intermediate.

This guide details the properties, performance, and experimental considerations for these alternatives, providing a framework for selecting the most suitable photo-cross-linker for your specific in vivo study.

Performance Comparison: Diazirines and Aryl Azides vs. Benzophenones

The selection of a photo-cross-linker is a trade-off between efficiency, specificity, and biocompatibility. The following table summarizes the key characteristics of diazirines and aryl azides in comparison to the traditional benzophenone-based cross-linkers.

FeatureBenzophenones (e.g., this compound)DiazirinesAryl Azides
Photoreactive Group BenzophenoneDiazirineAryl Azide
Reactive Intermediate Biradical (triplet state)Carbene and Diazo intermediatesNitrene
Activation Wavelength ~350-365 nm~355-380 nm~260-365 nm (can be shifted to longer wavelengths with modifications)
Reactivity Preferentially abstracts hydrogen from C-H bonds[1].Highly reactive carbene inserts into C-H, N-H, O-H, and S-H bonds; diazo intermediate shows preference for acidic residues[2].Inserts into C-H and N-H bonds, and can react with nucleophiles[3].
Cross-linking Efficiency Generally high quantum efficiency for C-H abstraction[2].Generally provide higher cross-linking yields due to the high reactivity of the carbene intermediate, though this can be system-dependent[2].Can be variable and often lower due to competing rearrangement reactions[3].
Specificity Can react with virtually all amino acids. The triplet state is relatively long-lived, which can potentially lead to less specific crosslinking[2].The highly reactive carbene has a very short half-life, favoring crosslinking to proximal molecules. However, the high reactivity can also lead to non-specific labeling if not controlled. The diazo intermediate offers selectivity for polar residues[2].The nitrene intermediate can undergo intramolecular rearrangements, which can reduce cross-linking efficiency and specificity.
Key Advantages Genetically encodable, relatively stable, and less prone to rearrangement[2].Small size minimizes steric hindrance. Rapid reaction kinetics of the carbene can be advantageous[4].Can be genetically encoded.
Key Disadvantages The larger size of the benzophenone group can sometimes perturb protein function[5].Can undergo isomerization to a linear diazo compound, which is less reactive[2].Simple aryl azides require shorter, more damaging UV wavelengths for activation. Lower cross-linking yields in some cases[3].

Quantitative Performance Data

Direct quantitative comparisons of in vivo cross-linking efficiency between different classes of photo-cross-linkers are often system-dependent and not always available in the literature. However, studies with specific diazirine-based reagents provide valuable insights into their performance.

In a proteome-wide study in E. coli, the diazirine-based cross-linkers DizSEC and DizSPC yielded a significant number of cross-linked peptides, demonstrating their efficacy in a cellular context. In two in-cell experimental conditions, a combined analysis identified 3202 crosslink-spectrum matches (XSMs) and 2362 unique crosslinks, of which 257 were interprotein[6]. This highlights the potential of these reagents to capture a substantial number of protein-protein interactions in vivo.

Metabolically incorporated photoreactive amino acids, such as Photo-L-Leucine and Photo-L-Methionine, which contain a diazirine moiety, have shown an overall incorporation rate of 10-20% into proteins in mammalian cells. This level of incorporation is sufficient to achieve greater than 90% recovery of cross-linked proteins after cell lysis[7].

While specific quantitative data for aryl azides in a direct in vivo comparison with benzophenones or diazirines is less readily available, studies have reported that their cross-linking efficiency can be lower, often in the range of less than 30% in vitro, though this can be improved through structural modifications[3].

Experimental Protocols

Detailed methodologies are crucial for successful and reproducible in vivo photo-cross-linking experiments. Below are representative protocols for utilizing diazirine-based reagents and a general guideline for aryl azides.

Protocol 1: In-Cell Photo-Cross-Linking with DizSEC/DizSPC in E. coli

This protocol is adapted from a study on proteome-wide photo-cross-linking in E. coli[8].

Materials:

  • E. coli cell culture

  • HEPES reaction buffer (50 mM Na-HEPES pH 8.0, 100 mM NaCl)

  • DizSEC or DizSPC (1 M stock in DMSO)

  • Tris-HCl, pH 8.0 (1 M)

  • UV lamp (365 nm)

  • Quartz cuvette (1.0 mm path length)

Procedure:

  • Grow and harvest E. coli cells.

  • Resuspend and wash the cell pellet four times in 20 mL of HEPES reaction buffer.

  • After the final centrifugation, resuspend the cells in 1 mL of HEPES reaction buffer.

  • Add DizSEC or DizSPC to a final concentration of 10 mM.

  • Gently mix the cell suspension by inversion and incubate at room temperature on an end-over-end rotator for 2 hours.

  • Quench the reaction by adding Tris-HCl, pH 8.0 to a final concentration of 100 mM and incubate for 15 minutes at room temperature.

  • Transfer the cell suspension to a 1.0 mm path length quartz cuvette.

  • Photolyze the sample for 5.0 seconds with a 365 nm UV-LED array.

  • Proceed with cell lysis and downstream analysis (e.g., protein enrichment, mass spectrometry).

Protocol 2: Metabolic Labeling and In Vivo Cross-Linking with Photo-Leucine and Photo-Methionine in Mammalian Cells

This protocol is a generalized procedure based on the manufacturer's instructions and published studies[7][9].

Materials:

  • Mammalian cells

  • DMEM minus methionine and leucine (DMEM-LM)

  • PBS-dialyzed serum

  • Photo-L-Leucine and Photo-L-Methionine

  • Phosphate-Buffered Saline (PBS)

  • Long-wave UV lamp (365 nm)

Procedure:

  • Culture mammalian cells in standard medium to the desired confluency.

  • Replace the standard medium with DMEM-LM supplemented with dialyzed serum and the photo-amino acids (typically 4 mM Photo-Leucine and 2 mM Photo-Methionine).

  • Incubate the cells for the desired period to allow for incorporation of the photo-amino acids into newly synthesized proteins.

  • Remove the labeling medium and wash the cells twice with ice-cold PBS.

  • Add a sufficient volume of PBS to cover the cells.

  • Place the cells on ice and irradiate with a 365 nm UV lamp for a predetermined optimal time (typically ≤ 15 minutes).

  • Harvest the cells and proceed with lysis and analysis of the cross-linked proteins by SDS-PAGE, Western blotting, or mass spectrometry.

Protocol 3: General Protocol for In Vivo Photo-Cross-Linking with Aryl Azide Probes

This is a general guideline as specific protocols can vary significantly based on the probe and biological system.

Materials:

  • Cells or organism of interest

  • Aryl azide-containing photo-affinity probe

  • Appropriate buffer for incubation

  • UV lamp with a suitable wavelength for the specific aryl azide (e.g., 300-365 nm)

Procedure:

  • Incubate the cells or organism with the aryl azide probe in a suitable buffer and for a sufficient duration to allow for binding to the target. This step should be performed in the dark to prevent premature activation.

  • Wash away the unbound probe with an appropriate buffer.

  • Expose the sample to UV light at the optimal wavelength and for a predetermined duration to activate the aryl azide and induce cross-linking. The irradiation is typically performed on ice to minimize cellular damage.

  • Proceed with sample lysis and downstream analysis to identify the cross-linked proteins.

Visualizing Protein Interactions in Signaling Pathways

Photo-cross-linking is a powerful tool to elucidate the architecture of signaling pathways by capturing transient protein-protein interactions. Below are examples of how this technique can be applied to study the G-Protein Coupled Receptor (GPCR) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways.

GPCR_Signaling cluster_membrane Cell Membrane GPCR GPCR G_protein G-Protein (αβγ) GPCR->G_protein Activation GPCR->G_protein Cross-link Effector Effector Protein G_protein->Effector Modulation Ligand Ligand Ligand->GPCR Binding Ligand->GPCR Cross-link Crosslinker1 Photo-cross-linker on Ligand Crosslinker2 Photo-cross-linker on GPCR

Caption: Capturing GPCR-ligand and GPCR-G-protein interactions using photo-cross-linkers.

MAPK_Signaling_Workflow cluster_workflow Experimental Workflow cluster_pathway MAPK Pathway Metabolic_Labeling 1. Metabolic Labeling with Photo-Lysine UV_Activation 2. UV Activation (365 nm) Metabolic_Labeling->UV_Activation Cell_Lysis 3. Cell Lysis UV_Activation->Cell_Lysis Affinity_Purification 4. Affinity Purification of Bait Protein Cell_Lysis->Affinity_Purification MS_Analysis 5. Mass Spectrometry Analysis Affinity_Purification->MS_Analysis MAP3K MAP3K MAP2K MAP2K (Bait) MAP3K->MAP2K Phosphorylates MAPK MAPK (Prey) MAP2K->MAPK Phosphorylates (Interaction captured by cross-linking) MAP2K->MAPK Cross-link

Caption: Workflow for identifying MAP2K-MAPK interactions using in vivo photo-cross-linking.

Conclusion

For in vivo studies of protein-protein interactions, diazirine-based photo-cross-linkers represent a significant advancement over traditional benzophenone reagents like this compound. Their favorable properties, including smaller size, activation at less damaging wavelengths, and high reactivity, often translate to more efficient and specific capture of protein complexes in their native environment. Aryl azides offer another alternative, though their performance can be more variable.

The choice of the optimal photo-cross-linker will ultimately depend on the specific biological question, the nature of the proteins being studied, and the experimental system. By carefully considering the comparative data and protocols presented in this guide, researchers can make an informed decision to enhance the success of their in vivo cross-linking experiments and gain deeper insights into the dynamic protein interaction networks that govern cellular life.

References

Efficacy of Different Catalyst Systems for Cross-Coupling with 4-Iodobenzophenone: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of aromatic ketones is a cornerstone in the synthesis of a vast array of biologically active molecules and advanced materials. 4-Iodobenzophenone serves as a versatile building block in this regard, amenable to various cross-coupling reactions to form new carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds. The choice of an appropriate catalyst system is paramount to achieving high yields, selectivity, and reaction efficiency. This guide provides an objective comparison of the performance of different catalyst systems for Suzuki-Miyaura, Heck, Sonogashira, and Buchwald-Hartwig amination reactions with this compound and its electronically similar analogues. The presented data, compiled from various sources, aims to aid researchers in selecting the optimal catalytic system for their specific synthetic needs.

Comparative Performance of Catalyst Systems

The efficacy of a catalyst system is highly dependent on the specific reaction type, coupling partners, and reaction conditions. The following tables summarize the performance of various palladium, nickel, and copper-based catalysts in key cross-coupling reactions of aryl iodides analogous to this compound. The reactivity of this compound is expected to be similar to that of other aryl iodides bearing an electron-withdrawing keto group.

Table 1: Suzuki-Miyaura Coupling of Aryl Iodides with Phenylboronic Acid

EntryAryl IodideCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
14-IodoacetophenoneHerrmann-Beller PalladacycleNaOMeEthanol80-High
24-IodobenzaldehydeCu-AIA-PC-Pd (1 mol%)K₂CO₃EthanolRT6>99
3Ethyl 4-iodobenzoateNiCl₂(PCy₃)₂K₃PO₄t-Amyl alcohol1001290+[1]
4Ethyl 4-iodobenzoateNi(acac)₂ / IPr-HClK₃PO₄Dioxane801895
54-Iodo-benzoic acidNa₂PdCl₄ / PPh₂PhSO₃Na / HCOOH-Water70-100 (conversion)[2]

Table 2: Heck Coupling of Aryl Iodides with Alkenes

EntryAryl IodideAlkeneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
1IodobenzeneStyrenePd(OAc)₂ (1.5 mol%) / TDTAT (3.0 wt%)----96[3]
2IodobenzeneStyreneNone (Supercritical Water)KOAcWater377-High
34-Halopyridines-Pd(OAc)₂ / SPhos----Good to Excellent

Table 3: Sonogashira Coupling of Aryl Iodides with Phenylacetylene

| Entry | Aryl Iodide | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | |---|---|---|---|---|---|---|---|---| | 1 | Iodobenzene | Pd/CuFe₂O₄ MNPs (3 mol%) | K₂CO₃ | Ethanol | 70 | 3 | 90[4] | | 2 | 4-Iodoanisole | CuI (10 mol%) / NHC ligand | K₂CO₃ | DMF | 100 | - | -[5] | | 3 | o-Iodoanilines | (PPh₃)₂CuBH₄ (5 mol%) | DBU | Ethanol | 120 | 24 | up to 99[5] | | 4 | Ethyl 4-iodobenzoate | Cu₂O (10 mol%) | Cs₂CO₃ | DMF | 135 | 24 | -[1] |

Table 4: Buchwald-Hartwig Amination of Aryl Iodides with Amines

EntryAryl IodideAmineCatalyst SystemBaseSolventTemp. (°C)TimeYield (%)
1IodobenzeneAnilineγ-Fe₂O₃@MBD/Pd-Co (0.05 mol%)t-BuONaWater50-High
22-Iodo-13α-estrone derivativeSubstituted AnilinesPd(OAc)₂ (10 mol%) / X-Phos (10 mol%)KOt-Bu-100 (MW)10 minGood to Excellent[6][7]
34-Halopyridines-Pd₂(dba)₃ / XPhos----Good to Excellent

Experimental Protocols

The following are generalized experimental protocols for the cross-coupling reactions of this compound. Optimization of reaction parameters such as temperature, reaction time, and catalyst loading may be necessary to achieve the best results.

General Procedure for Suzuki-Miyaura Coupling:

  • To a reaction vessel, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and a suitable base (e.g., K₂CO₃, K₃PO₄, 2.0-3.0 equiv.).

  • The vessel is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and a degassed solvent system (e.g., toluene/ethanol/water mixture).

  • The reaction mixture is stirred and heated (typically 80-110 °C) under the inert atmosphere.

  • Monitor the reaction progress by an appropriate technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, the reaction is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by a suitable method, such as column chromatography.

General Procedure for Heck Coupling:

  • In a dry reaction flask under an inert atmosphere, combine this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a ligand (e.g., PPh₃) if required.

  • Add a degassed anhydrous solvent (e.g., DMF, acetonitrile).

  • Add the alkene (1.2-1.5 equiv.) and a base (e.g., triethylamine, K₂CO₃, 1.5-2.0 equiv.).

  • The reaction mixture is heated (typically 80-120 °C) with stirring.

  • Monitor the reaction until completion.

  • After cooling, the mixture is diluted with an organic solvent and washed with water and brine.

  • The organic layer is dried, filtered, and concentrated.

  • Purification of the residue by column chromatography yields the desired product.

General Procedure for Sonogashira Coupling:

  • To a reaction vessel under an inert atmosphere, add this compound (1.0 mmol, 1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a copper co-catalyst (e.g., CuI, 1-10 mol%) for traditional protocols. For copper-free conditions, a specific palladium catalyst system is used.

  • Add a degassed solvent (e.g., THF, DMF) and a base (e.g., triethylamine, diisopropylamine).

  • Add the terminal alkyne (1.1-1.5 equiv.) via syringe.

  • The reaction is stirred at room temperature or heated, depending on the catalyst system's activity.

  • Monitor the reaction progress.

  • Upon completion, the reaction mixture is worked up by adding water and extracting with an organic solvent.

  • The combined organic extracts are washed, dried, and concentrated.

  • The crude product is purified by chromatography.

General Procedure for Buchwald-Hartwig Amination:

  • In a glovebox or under an inert atmosphere, charge a reaction tube with this compound (1.0 mmol, 1.0 equiv.), the palladium precursor (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos, SPhos), and a base (e.g., NaOtBu, Cs₂CO₃).

  • Add the amine (1.1-1.2 equiv.) and a degassed anhydrous solvent (e.g., toluene, dioxane).

  • Seal the tube and heat the reaction mixture to the desired temperature (typically 80-110 °C).

  • Monitor the reaction for the disappearance of starting material.

  • After cooling, the reaction mixture is diluted with an organic solvent, filtered through a pad of celite, and the filtrate is concentrated.

  • The residue is purified by column chromatography to afford the N-arylated product.

Visualizing the Experimental Workflow

To provide a clearer understanding of the general laboratory procedure for a cross-coupling reaction, the following diagram illustrates a typical experimental workflow.

G General Experimental Workflow for Cross-Coupling Reactions cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A 1. Weigh Reactants (this compound, Coupling Partner, Base) B 2. Add to Reaction Vessel A->B C 3. Evacuate and Backfill with Inert Gas B->C D 4. Add Degassed Solvent C->D E 5. Add Catalyst System D->E F 6. Heat and Stir E->F G 7. Monitor Progress (TLC, GC, LC-MS) F->G H 8. Cool to Room Temperature G->H I 9. Quench Reaction (e.g., with Water) H->I J 10. Extract with Organic Solvent I->J K 11. Wash Organic Layer J->K L 12. Dry and Concentrate K->L M 13. Purify Crude Product (e.g., Column Chromatography) L->M

Caption: A generalized workflow for a typical cross-coupling experiment.

References

Orthogonal Validation of Targets Identified by 4-Iodobenzophenone Labeling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the quest for novel therapeutics, the precise identification of a small molecule's cellular targets is a critical step. Photoaffinity labeling (PAL) using reagents like 4-Iodobenzophenone has emerged as a powerful technique to covalently capture and subsequently identify the binding partners of a compound of interest directly in a complex biological system. However, the initial identification of a potential target through PAL necessitates rigorous validation using orthogonal, independent methods to confirm the interaction and its biological relevance. This guide provides a comprehensive comparison of various orthogonal validation techniques, offering experimental protocols and data to aid in the selection of the most appropriate methods for confirming targets identified by this compound labeling.

The Principle of this compound Labeling

This compound is a trifunctional chemical probe. It incorporates a benzophenone moiety, which upon activation with UV light, forms a highly reactive triplet diradical that can covalently crosslink to nearby amino acid residues of an interacting protein. The iodo- group provides a site for radioiodination (e.g., with ¹²⁵I) for highly sensitive detection, or it can be used as a handle for further chemical modifications, such as the attachment of a biotin tag for affinity purification. The third component is the small molecule or ligand of interest, which directs the probe to its specific protein target(s).

The general workflow for target identification using this compound labeling involves incubating the probe with a cellular lysate or intact cells, followed by UV irradiation to induce crosslinking. The covalently labeled proteins are then enriched and identified, typically by mass spectrometry.

cluster_0 This compound Labeling Workflow Probe_Incubation Incubation of This compound Probe with Biological Sample UV_Activation UV Irradiation (e.g., 350-365 nm) Probe_Incubation->UV_Activation 1 Crosslinking Covalent Crosslinking to Target Protein UV_Activation->Crosslinking 2 Enrichment Enrichment of Labeled Proteins Crosslinking->Enrichment 3 Identification Target Identification (e.g., Mass Spectrometry) Enrichment->Identification 4

Caption: A high-level overview of the this compound photoaffinity labeling workflow.

Orthogonal Validation Strategies: A Comparative Overview

Once a list of potential targets is generated, it is crucial to employ orthogonal validation methods that rely on different biophysical or biological principles to confirm the interaction. The choice of method depends on factors such as the nature of the target protein, the availability of reagents, and the desired level of validation (i.e., confirming direct binding versus functional consequence).

The following table summarizes and compares key orthogonal validation techniques:

Method Principle Advantages Limitations Typical Quantitative Readout
Cellular Thermal Shift Assay (CETSA) Ligand binding alters the thermal stability of the target protein.Label-free, performed in intact cells or lysates, reflects physiological conditions.[1][2]Not all protein-ligand interactions cause a significant thermal shift; can be lower throughput.[3]Thermal shift (ΔTm), Isothermal dose-response curves (EC50).[4]
Drug Affinity Responsive Target Stability (DARTS) Ligand binding protects the target protein from proteolytic degradation.Label-free, does not require compound modification, applicable to cell lysates and purified proteins.[5]Requires careful optimization of protease digestion; may not be suitable for all proteins.[4]Dose-dependent protection from proteolysis (EC50).[4]
Pull-Down Assay with Biotinylated Probe A biotinylated version of the compound is used to capture the target protein, which is then detected by Western blot.Provides direct evidence of interaction; relatively straightforward to perform.[6]Requires synthesis of a biotinylated probe, which may alter binding affinity; potential for non-specific binding.Amount of pulled-down protein.
Immunoprecipitation-Western Blot (IP-WB) An antibody against the putative target protein is used to pull it down, and the co-precipitated ligand (if tagged) or the effect on a downstream marker is detected.Confirms interaction with the endogenous protein in a cellular context.[7]Requires a specific and high-quality antibody for IP; may not capture transient interactions.Amount of co-precipitated protein/marker.
siRNA/CRISPR-Cas9 Mediated Target Knockdown/Knockout Reducing or eliminating the expression of the target protein should abolish the biological effect of the compound.Provides strong evidence for the functional relevance of the target.[8]Off-target effects of siRNA/CRISPR; compensation by other proteins can mask the phenotype.Change in cellular phenotype or signaling readout.
Enzymatic/Functional Assays If the identified target is an enzyme, its activity is measured in the presence and absence of the compound.Directly demonstrates functional modulation of the target.Only applicable to targets with a known and measurable function; requires a specific assay.IC50 or EC50 value.

Detailed Experimental Protocols

Protocol 1: Cellular Thermal Shift Assay (CETSA)

This protocol is a generalized procedure for performing a CETSA experiment to validate the interaction between a compound and its putative target protein.

Materials:

  • Cells expressing the target protein

  • Compound of interest (from this compound labeling)

  • Vehicle control (e.g., DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., PBS with protease inhibitors)

  • PCR tubes or 96-well PCR plate

  • Thermal cycler

  • Centrifuge

  • SDS-PAGE and Western blot reagents

  • Primary antibody specific to the target protein

  • Secondary antibody conjugated to HRP or a fluorescent dye

Procedure:

  • Cell Treatment: Treat cultured cells with the compound of interest at a desired concentration (e.g., 10 µM) and a vehicle control for 1-2 hours at 37°C.

  • Cell Harvesting and Lysis:

    • Wash the cells with ice-cold PBS and harvest them.

    • Resuspend the cell pellet in lysis buffer and lyse the cells by freeze-thaw cycles or sonication.

    • Clarify the lysate by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to remove cell debris.

  • Heating Step:

    • Aliquot the cell lysate into PCR tubes.

    • Heat the samples to a range of temperatures (e.g., 40-70°C in 2-3°C increments) for 3 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes. Include a non-heated control.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

  • Analysis:

    • Carefully collect the supernatant (soluble fraction).

    • Analyze the amount of soluble target protein in each sample by SDS-PAGE and Western blotting using a specific antibody.

  • Data Analysis:

    • Quantify the band intensities and plot the percentage of soluble protein against the temperature to generate melting curves.

    • A shift in the melting curve in the presence of the compound compared to the vehicle control indicates target engagement.

Protocol 2: Drug Affinity Responsive Target Stability (DARTS)

This protocol outlines the general steps for a DARTS experiment.

Materials:

  • Cell or tissue lysate

  • Compound of interest

  • Vehicle control (e.g., DMSO)

  • Protease (e.g., pronase, thermolysin)

  • Protease inhibitor cocktail

  • SDS-PAGE and Western blot reagents

  • Primary antibody specific to the target protein

  • Secondary antibody

Procedure:

  • Lysate Preparation: Prepare a cell or tissue lysate in a buffer that maintains protein stability (e.g., M-PER or a similar lysis buffer). Determine the protein concentration.

  • Compound Incubation:

    • Aliquot the lysate into separate tubes.

    • Add the compound of interest at various concentrations (e.g., 0.1, 1, 10, 100 µM) to the respective tubes. Include a vehicle control.

    • Incubate at room temperature for 1 hour.

  • Protease Digestion:

    • Add a protease (e.g., pronase at a 1:200 protease-to-protein ratio) to each tube.

    • Incubate at room temperature for a predetermined optimal time (e.g., 10-30 minutes).

  • Stopping the Reaction: Stop the digestion by adding SDS-PAGE loading buffer and boiling the samples for 5 minutes.

  • Analysis:

    • Separate the proteins by SDS-PAGE and perform a Western blot using an antibody against the putative target protein.

  • Data Analysis:

    • A dose-dependent increase in the band intensity of the target protein in the presence of the compound indicates protection from proteolysis and thus, target engagement.

Mandatory Visualizations

cluster_1 Orthogonal Target Validation Workflow Target_ID Target Identification (this compound Labeling) Hypothesis Putative Target(s) Identified Target_ID->Hypothesis Validation_Methods Orthogonal Validation (CETSA, DARTS, Pull-down, etc.) Hypothesis->Validation_Methods Confirmation Confirmation of Direct Binding Validation_Methods->Confirmation Functional_Validation Functional Validation (siRNA/CRISPR, Enzymatic Assays) Confirmation->Functional_Validation Validated_Target Validated Target Functional_Validation->Validated_Target

Caption: A logical workflow for orthogonal validation of targets identified by photoaffinity labeling.

cluster_2 Hypothetical Signaling Pathway Compound This compound -labeled Compound Target_Protein Identified Target Protein Compound->Target_Protein Binding & Inhibition/Activation Downstream_Effector Downstream Effector Protein Target_Protein->Downstream_Effector Signal Transduction Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation) Downstream_Effector->Cellular_Response Modulation of Cellular Process

Caption: A simplified diagram of a signaling pathway modulated by a compound binding to its target.

Conclusion

The identification of protein targets for bioactive small molecules is a cornerstone of modern drug discovery. While this compound labeling is a powerful tool for the initial discovery of these targets, it is imperative to validate these findings through a suite of orthogonal methods. This guide has provided a comparative overview of several key validation techniques, including CETSA, DARTS, pull-down assays, IP-Western, genetic approaches, and functional assays. By carefully selecting and applying a combination of these methods, researchers can build a robust body of evidence to confidently confirm the identified targets and their biological relevance, paving the way for the development of novel and effective therapeutics.

References

Safety Operating Guide

Proper Disposal of 4-Iodobenzophenone: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, 4-Iodobenzophenone should be treated as hazardous chemical waste. It must be segregated from non-halogenated waste and disposed of through a licensed chemical destruction plant or by controlled incineration.[1] Under no circumstances should it be discharged into sewer systems. This guide provides essential safety and logistical information for the proper handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Safety and Hazard Profile

This compound is classified as a hazardous substance with the following primary concerns:

  • Skin Irritation: Causes skin irritation.[2]

  • Eye Irritation: Causes serious eye irritation.[2]

  • Respiratory Irritation: May cause respiratory irritation.[2]

Strict adherence to safety protocols is paramount. Always handle this compound in a well-ventilated area or a chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

Quantitative Data Summary

PropertyValue
Molecular Formula C₁₃H₉IO
Molecular Weight 308.11 g/mol
Physical State Solid
Melting Point 97-99 °C[3]
GHS Hazard Statements H315, H319, H335[2]
Hazard Pictogram GHS07 (Harmful/Irritant)[3]
Signal Word Warning[2]

Step-by-Step Disposal Protocol

The proper disposal of this compound follows the established guidelines for halogenated organic waste. Adherence to these steps is crucial for regulatory compliance and safety.

  • Waste Segregation: Designate a specific, clearly labeled waste container for "Halogenated Organic Waste." It is critical to not mix this compound waste with non-halogenated organic solvents or other waste streams such as aqueous, acidic, or basic waste.

  • Waste Container Selection and Labeling: Use a chemically compatible, leak-proof container with a secure screw-top cap. The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms.

  • Waste Accumulation and Storage: Collect all waste materials containing this compound, including any contaminated consumables (e.g., pipette tips, weighing paper), in the designated container. Ensure the cap is securely fastened when not in use. Store the waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel.

  • Disposal of Empty Containers: A container that held this compound is considered "empty" only after it has been triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate from this cleaning process must be collected and disposed of as halogenated hazardous waste.

  • Arranging for Disposal: Once the waste container is full or is no longer being used, arrange for its disposal through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

Experimental Protocols

Spill Cleanup Procedure:

In the event of a this compound spill, follow these steps:

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.

  • Wear Appropriate PPE: At a minimum, wear safety goggles, chemical-resistant gloves, a lab coat, and respiratory protection if dealing with a large spill or fine powder.

  • Contain the Spill: For solid spills, carefully sweep up the material to avoid generating dust and place it in the designated "Halogenated Organic Waste" container. For solutions, absorb the spill with an inert material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Decontaminate the Area: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., acetone or ethanol). Place the contaminated cleaning materials into the hazardous waste container.

  • Final Cleaning: Wash the spill area with soap and water.

  • Report the Spill: Report the incident to your laboratory supervisor and EHS department, following your institution's specific reporting procedures.

Visualizing the Disposal Workflow

To further clarify the proper handling and disposal of this compound, the following diagrams illustrate the key decision-making processes.

DisposalWorkflow cluster_generation Waste Generation cluster_segregation Segregation & Collection cluster_disposal Final Disposal Start Start Unused_Product Unused this compound Start->Unused_Product Contaminated_Materials Contaminated Materials (e.g., gloves, wipes) Start->Contaminated_Materials Empty_Containers Empty Containers Start->Empty_Containers Waste_Container Designated Halogenated Organic Waste Container Unused_Product->Waste_Container Contaminated_Materials->Waste_Container Triple_Rinse Collect Rinsate Empty_Containers->Triple_Rinse Triple-rinse with appropriate solvent SAA Store in Satellite Accumulation Area Waste_Container->SAA EHS_Pickup Arrange for EHS Pickup SAA->EHS_Pickup Final_Disposal Licensed Hazardous Waste Facility EHS_Pickup->Final_Disposal Triple_Rinse->Waste_Container

Caption: Workflow for the proper disposal of this compound waste.

SpillResponse Spill_Occurs Spill of this compound Assess_Risk Assess Spill Risk (Quantity, Location) Spill_Occurs->Assess_Risk Minor_Spill Minor Spill Assess_Risk->Minor_Spill Controllable Major_Spill Major Spill Assess_Risk->Major_Spill Uncontrollable/ Large Quantity Cleanup_Procedure Follow Spill Cleanup Procedure Minor_Spill->Cleanup_Procedure Evacuate Evacuate Area Major_Spill->Evacuate Alert_EHS Alert EHS/ Emergency Services Evacuate->Alert_EHS Collect_Waste Collect Spill Debris in Halogenated Waste Container Cleanup_Procedure->Collect_Waste Decontaminate Decontaminate Area Collect_Waste->Decontaminate Report Report Incident Decontaminate->Report

References

Essential Safety and Logistical Information for Handling 4-Iodobenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety and proper chemical handling is paramount. This document provides comprehensive, step-by-step guidance for the safe handling of 4-Iodobenzophenone, including personal protective equipment (PPE) recommendations, operational procedures, and disposal plans.

Chemical Identifier:

  • Name: this compound

  • CAS Number: 6136-66-9[1][2]

  • Molecular Formula: C13H9IO[2]

Hazard Identification and Classification

This compound is classified as a hazardous substance that can cause skin, eye, and respiratory irritation.[1][2]

GHS Hazard Statements:

  • H315: Causes skin irritation[1][2]

  • H319: Causes serious eye irritation[1][2]

  • H335: May cause respiratory irritation[1][2]

Signal Word: Warning[1]

Personal Protective Equipment (PPE)

A risk assessment should be conducted for all work activities to ensure the appropriate level of PPE is used.[3] The following table summarizes the recommended PPE for handling this compound.

Body PartPersonal Protective EquipmentSpecifications and Remarks
Eyes/Face Safety Goggles with side-shields or Face ShieldMust conform to EN 166 (EU) or NIOSH (US) standards.[4]
Skin Chemical-resistant gloves (e.g., nitrile, neoprene), Laboratory coat, Chemical-resistant coverallsInspect gloves for tears or punctures before use. Pant legs should be worn outside of boots.[5]
Respiratory Full-face air-purifying respirator or NIOSH-approved respiratorRequired when engineering controls are insufficient, exposure limits are exceeded, or dust/aerosols are generated.[4][6]
Footwear Chemical-resistant, steel-toe boots or shoesLeather or canvas shoes should not be worn.[5]
Operational Plan: Step-by-Step Handling Procedure

1. Pre-Operational Checks:

  • Ensure a chemical fume hood is available and functioning correctly.

  • Locate the nearest eyewash station and safety shower and confirm they are accessible and operational.[7]

  • Verify that all necessary PPE is available and in good condition.[3]

  • Inspect the container of this compound for any damage or leaks.

  • Ensure the container is clearly labeled with the chemical name and hazard warnings.

2. Donning PPE:

  • Wear a laboratory coat, ensuring it is fully buttoned.

  • Put on safety glasses with side shields or chemical splash goggles.

  • Wear chemical-resistant gloves.

  • If there is a risk of inhalation, don a suitable respirator.

3. Handling Procedure:

  • Conduct all manipulations of this compound that may generate dust or aerosols within a chemical fume hood to minimize inhalation exposure.[1]

  • Use a spatula for transferring the solid powder. Avoid actions that could create airborne dust.

  • If preparing a solution, add the solid to the solvent slowly to avoid splashing.

  • Keep the container tightly closed when not in use.[1]

4. Post-Handling Procedures:

  • Decontaminate the work area.

  • Properly remove and dispose of contaminated PPE in designated waste containers.

  • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[8]

  • Store this compound in a cool, dry, well-ventilated place away from incompatible materials such as strong bases and acids.[7][8]

First Aid Measures

Immediate action is crucial in the event of exposure.

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][8]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][8] If skin irritation occurs, get medical advice.[1]
Eye Contact Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, including under the eyelids.[1][8] Remove contact lenses if present and easy to do. Continue rinsing.[1] Seek immediate medical attention.[8]
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person.[1] Call a poison center or doctor if you feel unwell.[8]
Disposal Plan

This compound is a halogenated organic compound and must be disposed of as hazardous chemical waste.

1. Waste Segregation:

  • Use a designated, clearly labeled waste container for "Halogenated Organic Waste."

  • Do not mix with non-halogenated organic solvents or other waste streams. This is critical for proper disposal.[9]

2. Waste Container:

  • Use a chemically compatible, leak-proof container with a secure screw-top cap (e.g., high-density polyethylene or glass).[9]

3. Spills and Cleaning Materials:

  • In case of a spill, use personal protective equipment.[1]

  • Sweep up the solid material, avoiding dust formation, and place it in the halogenated waste container.[1]

  • Clean the spill area with a damp cloth or paper towel, and dispose of the cleaning materials in the same hazardous waste container.

4. Disposal of Empty Containers:

  • Rinse the "empty" container with a suitable solvent (e.g., acetone or ethanol).

  • The rinsate must be collected and disposed of as halogenated hazardous waste.[9]

5. Final Disposal:

  • Arrange for the disposal of the waste container through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.[9]

Visual Workflow for Handling this compound

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Disposal cluster_emergency Emergency Procedures Pre-Op Checks Pre-Operational Checks - Fume Hood Functional - Eyewash/Shower Accessible - PPE Available Don PPE Don Personal Protective Equipment - Lab Coat - Goggles - Gloves - Respirator (if needed) Handle Chemical Handle this compound - Inside Fume Hood - Avoid Dust Generation - Keep Container Closed Don PPE->Handle Chemical Post-Op Post-Handling Procedures - Decontaminate Area - Doff & Dispose of PPE - Wash Hands Handle Chemical->Post-Op Store Store Chemical Properly - Cool, Dry, Ventilated - Away from Incompatibles Post-Op->Store Waste Disposal Waste Disposal - Segregate Halogenated Waste - Use Labeled Container - Contact EHS Post-Op->Waste Disposal First Aid First Aid Measures - Inhalation -> Fresh Air - Skin -> Wash 15+ min - Eyes -> Rinse 15+ min - Ingestion -> Rinse Mouth

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.